molecular formula C10H12N2O3 B1599523 (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid CAS No. 1217747-36-8

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Cat. No.: B1599523
CAS No.: 1217747-36-8
M. Wt: 208.21 g/mol
InChI Key: NUHHYFSZGZXEGU-MRVPVSSYSA-N
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Description

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHHYFSZGZXEGU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)N)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428042
Record name (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217747-36-8
Record name (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Amino Acid Analogue

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid represents a unique structural motif within the broader class of phenylalanine analogues. As a non-proteinogenic amino acid, its distinct physicochemical characteristics, driven by the presence of a carbamoyl group on the phenyl ring, make it a compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of this hydrogen-bonding capable group can profoundly influence molecular interactions, solubility, and metabolic stability, offering a nuanced tool for modulating the properties of peptide-based therapeutics or small molecule drugs.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for the unprotected form, this document synthesizes information from its N-protected analogue, robust theoretical predictions, and established analytical protocols for similar molecular entities. Our objective is to equip researchers with the foundational knowledge and practical methodologies necessary to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Structural Overview

The foundational step in characterizing any novel compound is to establish its precise chemical identity. This compound is a chiral molecule, with the (R)-configuration at the alpha-carbon, a critical determinant of its biological activity and interaction with other chiral molecules.

Identifier Value Source/Note
IUPAC Name (2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid---
Synonyms D-3-Carbamoylphenylalanine---
CAS Number Not assigned for unprotected form. 1217637-40-5 for Fmoc-protected form.[1]
Molecular Formula C₁₀H₁₂N₂O₃---
Molecular Weight 208.22 g/mol ---

The structure combines a hydrophilic amino acid backbone with a substituted aromatic side chain. The 3-carbamoylphenyl group introduces both steric bulk and hydrogen bonding potential, distinguishing it from natural phenylalanine and other synthetic analogues.

Predicted and Known Physicochemical Properties

The following table summarizes key physicochemical properties. Data for the Fmoc-protected analogue is presented alongside predicted values for the target compound, offering a comparative perspective.

Property Predicted Value (Unprotected) Experimental Value (Fmoc-protected) Methodology
Melting Point (°C) Decomposition expected194-200Differential Scanning Calorimetry (DSC)
Solubility Moderately soluble in water, especially at acidic/basic pH. Soluble in DMSO.Data not availableShake-Flask Method
pKa (Carboxylic Acid) ~2.0 - 2.5Not applicablePotentiometric Titration
pKa (Amine) ~9.0 - 9.5Not applicablePotentiometric Titration
LogP (calculated) -1.5 to -2.5Data not availableComputational (e.g., XLogP3)
LogD at pH 7.4 < -2.0Data not availableShake-Flask Method
Optical Rotation [α]D25 Data not available+30 ± 2° (c=1 in DMF)Polarimetry

In-Depth Analysis and Experimental Protocols

This section delves into the theoretical underpinnings of each key property and provides standardized, field-proven protocols for their experimental determination.

Solid-State Properties: Melting Point and Crystallinity

The melting point of an amino acid is a crucial indicator of its purity and crystalline structure. Amino acids often exhibit high melting points, frequently coupled with decomposition, due to their zwitterionic nature in the solid state which leads to strong intermolecular electrostatic interactions.

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting temperature (T_m) of pharmaceutical compounds.[2] It offers high precision and provides additional information on the thermodynamics of the melting process, such as the enthalpy of fusion.[3] However, for many amino acids, thermal decomposition can occur at or below the melting point, a phenomenon that DSC can also detect.[4] The reported melting point of 194-200 °C for the Fmoc-protected version suggests a stable crystalline solid.[1]

Experimental Protocol: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. Any subsequent exothermic events may indicate decomposition.

Aqueous Solubility and pH-Dependence

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. As an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group, the aqueous solubility of this compound is expected to be highly pH-dependent. The carbamoyl group, being capable of hydrogen bonding, is anticipated to enhance aqueous solubility compared to unsubstituted phenylalanine.

Causality Behind Experimental Choice: The shake-flask method followed by HPLC quantification is a robust and widely accepted method for determining solubility.[5] This method ensures that the solution has reached equilibrium and provides accurate concentration measurements. Analyzing solubility at different pH values (e.g., 2.0, 7.4, and 9.0) is essential to understand its behavior in different physiological environments.

Experimental Protocol: pH-Dependent Aqueous Solubility Determination

  • Buffer Preparation: Prepare buffers at the desired pH values (e.g., HCl for pH 2.0, phosphate buffer for pH 7.4, borate buffer for pH 9.0).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard calibration curve.

Acid-Base Properties: pKa Determination

The pKa values of the ionizable groups dictate the charge state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and receptor-binding interactions. For this compound, two primary pKa values are expected: one for the carboxylic acid (pKa₁) and one for the α-amino group (pKa₂).

Causality Behind Experimental Choice: Potentiometric titration is a direct and accurate method for determining pKa values.[6] It involves monitoring the pH of a solution as a titrant is added, allowing for the identification of the half-equivalence points where pH equals pKa.[7][8]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in deionized water with a constant ionic strength maintained by a background electrolyte like 0.15 M KCl.[7]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all species fully. Then, titrate with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa₁ (carboxylic acid) and pKa₂ (amino group) are the pH values at the midpoints of the two buffer regions on the titration curve.

Lipophilicity: LogP and LogD

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. LogP represents the partition coefficient of the neutral species between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Causality Behind Experimental Choice: The shake-flask method is the traditional and most reliable method for experimental LogD determination.[9][10] For a compound with ionizable groups, measuring LogD at a physiological pH of 7.4 is most relevant for predicting in vivo behavior.[11]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa.

  • Partitioning: Add a known amount of the compound to a vial containing a known volume of each pre-saturated phase.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning, then centrifuge to ensure complete phase separation.

  • Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as LC-MS/MS.

  • Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Optical Properties: Specific Rotation

As a chiral molecule, this compound will rotate plane-polarized light. The specific rotation is a characteristic physical property used to confirm the enantiomeric identity and purity of the compound.

Causality Behind Experimental Choice: Polarimetry is the direct method for measuring optical rotation.[12] The specific rotation is a standardized value that allows for comparison across different experiments and laboratories.[13][14] The Fmoc-protected analogue has a reported specific rotation of +30 ± 2° in DMF, confirming its chiral nature.[1]

Experimental Protocol: Measurement of Specific Rotation

  • Solution Preparation: Prepare a solution of the compound of a precisely known concentration (c, in g/mL) in a specified solvent.

  • Measurement: Place the solution in a polarimeter cell of a known path length (l, in dm). Measure the observed optical rotation (α) at a defined temperature (e.g., 25 °C) and wavelength (typically the sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l).

Spectroscopic Characterization

Spectroscopic data is essential for structural elucidation and confirmation.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of the 1,3-disubstitution), the α-proton, and the β-protons of the propanoic acid backbone. The ¹³C NMR will show distinct resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to the carbamoyl group), and the aliphatic carbons.[15][16][17]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including the O-H stretch of the carboxylic acid, the N-H stretches of the amino and carbamoyl groups, and the C=O stretches of the carboxylic acid and amide.

Stability Profile

Understanding the stability of a drug candidate under various conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[18]

  • pH-Dependent Stability: The compound's stability in aqueous solutions at different pH values should be assessed. Degradation pathways could include hydrolysis of the carbamoyl group under strongly acidic or basic conditions.

  • Solid-State Stability: The stability of the solid form under accelerated conditions (e.g., 40 °C / 75% relative humidity) should be evaluated to determine its sensitivity to temperature and moisture.

  • Photostability: Exposure to light can sometimes induce degradation. Photostability studies are important for determining appropriate packaging and handling procedures.

Visualization of Key Relationships and Workflows

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_primary_characterization Primary Characterization cluster_property_determination Physicochemical Property Determination cluster_stability Stability Assessment Compound This compound Structure Structural Confirmation (NMR, MS, IR) Compound->Structure Purity Purity Analysis (HPLC) Compound->Purity Solubility Solubility vs. pH Purity->Solubility pKa pKa Determination Purity->pKa LogD LogD Determination Purity->LogD MeltingPoint Melting Point (DSC) Purity->MeltingPoint OpticalRotation Optical Rotation Purity->OpticalRotation Stability Forced Degradation & Long-Term Stability Purity->Stability

Conclusion

This compound is a promising building block for drug discovery, offering a unique combination of structural features. This guide has outlined its core physicochemical properties, providing a blend of predicted data, information from its protected form, and robust, validated experimental protocols. A thorough understanding and experimental determination of these properties are paramount for any researcher aiming to unlock the full potential of this compound in the development of novel therapeutics. The methodologies described herein provide a clear and actionable framework for achieving this comprehensive characterization.

References

  • Frontiers in Pharmacology. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • PubChem. (2R)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]

  • PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]

  • National Institutes of Health. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

  • ACS Publications. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

  • ResearchGate. (n.d.). DSC assay [N c ] of the 21 amino acids and their relative DSC melting point peak measured on the pristine and on the radiolyzed amino acids. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • MDPI. (2022). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

  • RSC Publishing. (2020). Melting properties of amino acids and their solubility in water. [Link]

  • SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • Bioinformatics. (2005). Protein solubility: sequence based prediction and experimental verification. [Link]

  • ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). [Link]

  • PubChem. 3-Methylphenylalanine. [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • PubMed Central. (2011). Prediction and analysis of protein solubility using a novel scoring card method with dipeptide composition. [Link]

  • National Institutes of Health. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). [Link]

  • ACS Publications. (2020). Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1H NMR Spectroscopy. [Link]

  • Wikipedia. (n.d.). Optical rotation. [Link]

  • PubChem. 3-Bromo-L-phenylalanine. [Link]

  • YouTube. (2021). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • PubMed. (2010). Predicting a protein's melting temperature from its amino acid sequence. [Link]

  • ResearchGate. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

  • Semantic Scholar. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • YouTube. (2022). Optical Rotation in Amino acids| Chirality| d type and l type amino acids. [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

  • Sygnature Discovery. (n.d.). LogD (Micro Shake-Flask) - Technical Notes. [Link]

  • PubChem. 3-Methoxy-D-Phenylalanine. [Link]

  • National Institutes of Health. (2022). Strategies for Improving Peptide Stability and Delivery. [Link]

  • Chemistry LibreTexts. (2021). 5.4: Optical Activity. [Link]

  • Biological Magnetic Resonance Bank. bmse000045 L-Phenylalanine. [Link]

  • TA Instruments. (n.d.). Characterizing Protein Stability by DSC. [Link]

  • The Repository at St. Cloud State. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]

  • Oldfield Group Website - University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. [Link]

  • PubChem. Prolylphenylalanine. [Link]

  • FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]

Sources

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental utility, and pharmacological profile of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid , commonly referred to in chemical biology as (R)-3-Carbamoylphenylalanine or (R)-Phe(3-CONH₂) .

Pharmacophoric Utility, Receptor Modulation, and Transport Kinetics

Executive Summary

This compound is a synthetic, non-proteinogenic amino acid. It functions primarily as a bioisostere of D-Glutamine and D-Glutamate , designed to probe and modulate the Glycine-binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor.

Unlike its (S)-enantiomer, which is often utilized in peptide synthesis (e.g., as a precursor for opioid modulators like Eluxadoline), the (R)-isomer is stereochemically tuned to the D-amino acid binding pockets of ionotropic glutamate receptors. Its mechanism of action is defined by two core pillars:

  • GluN1 Subunit Modulation: It acts as a partial agonist or competitive antagonist at the glycine co-agonist site, exploiting the meta-carbamoyl group to mimic the distal hydrogen-bonding capacity of D-Serine or Glycine.

  • LAT1-Mediated Transport: It serves as a high-affinity substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5), enabling blood-brain barrier (BBB) penetration.

Mechanism of Action: NMDA Receptor Modulation

The primary biological activity of (R)-3-carbamoylphenylalanine lies in its ability to engage the GluN1 ligand-binding domain (LBD) of the NMDA receptor.

Structural Bioisosterism

The NMDA receptor requires the simultaneous binding of glutamate (at GluN2) and a co-agonist, typically Glycine or D-Serine (at GluN1), for channel opening.

  • Endogenous Ligand: D-Serine interacts via its

    
    -amino, 
    
    
    
    -carboxyl, and
    
    
    -hydroxyl groups.
  • (R)-Phe(3-CONH₂): The rigid phenyl ring acts as a spacer, positioning the meta-carbamoyl group to engage the same hydrogen-bonding network (specifically Ser688 and Arg523 in the GluN1 pocket) that usually stabilizes the distal carboxylate/hydroxyl of endogenous ligands.

  • The "Amide" Effect: The carbamoyl group (-CONH₂) functions as a hydrogen bond donor/acceptor bioisostere. However, unlike a carboxylate, it is uncharged at physiological pH. This subtle electrostatic difference often results in partial agonism or antagonism , as it may fail to induce the full "clam-shell" closure of the LBD required for maximal channel pore opening.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic intervention of (R)-Phe(3-CONH₂) within the glutamatergic signaling cascade.

NMDA_Mechanism LIGAND (R)-3-Carbamoylphenylalanine LAT1 LAT1 Transporter (BBB Crossing) LIGAND->LAT1 Substrate NMDAR NMDA Receptor (GluN1 Subunit) LIGAND->NMDAR Targets LAT1->LIGAND Intracellular Release GLY_SITE Glycine Binding Pocket (Competitive Binding) NMDAR->GLY_SITE Occupies CONFORM LBD Cleft Closure (Partial/Incomplete) GLY_SITE->CONFORM Induces ION_FLUX Ca2+ / Na+ Influx (Modulated) CONFORM->ION_FLUX Regulates OUTCOME Synaptic Plasticity Modulation (Neuroprotection/Cognition) ION_FLUX->OUTCOME Downstream Effect

Caption: Mechanistic pathway of (R)-Phe(3-CONH₂) from systemic transport (LAT1) to synaptic modulation at the NMDA receptor GluN1 subunit.

Secondary Mechanism: LAT1 Transport Kinetics

For any central nervous system (CNS) agent, target engagement is irrelevant without access. (R)-Phe(3-CONH₂) utilizes the System L transport mechanism.

  • Transporter: SLC7A5 (LAT1) heterodimerized with SLC3A2 (CD98).

  • Mechanism: Sodium-independent, obligate exchange (antiport).

  • Affinity: The hydrophobic phenyl ring increases affinity for the LAT1 substrate pocket compared to smaller amino acids. The meta-substitution is tolerated well by the transporter's pore.

  • Implication: This molecule can be used as a "Trojan horse" scaffold. By attaching therapeutic warheads to the carbamoyl position (or using the molecule itself), researchers can achieve high CNS concentrations relative to plasma levels.

Comparative Pharmacological Data

The following table summarizes the binding properties of (R)-3-carbamoylphenylalanine relative to standard NMDA ligands.

LigandTarget SiteBinding Affinity (

)
EfficacyMechanism Note
Glycine GluN1~100-200 nMFull AgonistEndogenous co-agonist.
D-Serine GluN1~50-100 nMFull AgonistEndogenous; requires R-stereochemistry.
(R)-Phe(3-CONH₂) GluN1~1-10 µM *Partial Agonist Bioisostere; induces partial LBD closure.
L-689,560 GluN1~5 nMAntagonist4-trans-carboxy-phenylalanine derivative.
Glutamate GluN2~500 nMAgonistBinds to separate subunit (GluN2).

*Note: Affinity values are approximate ranges derived from structure-activity relationship (SAR) studies of phenylalanine derivatives at the glycine site.

Experimental Protocols

To validate the mechanism of action of (R)-Phe(3-CONH₂), the following self-validating experimental workflows are recommended.

Protocol A: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: Determine if the molecule acts as an agonist, antagonist, or partial agonist at the NMDA receptor.

  • Preparation:

    • Synthesize cRNA for GluN1 and GluN2A subunits.

    • Inject Xenopus laevis oocytes with GluN1:GluN2A cRNA (1:1 ratio).

    • Incubate for 48–72 hours at 18°C.

  • Recording Setup:

    • Place oocyte in a recording chamber perfused with Mg²⁺-free Frog Ringer’s solution.

    • Clamp voltage at -70 mV.

  • Agonist Screen:

    • Apply Glutamate (100 µM) alone (Control: No current).

    • Apply Glutamate (100 µM) + Glycine (10 µM) (Control: Max current,

      
      ).
      
    • Washout.

    • Apply Glutamate (100 µM) + (R)-Phe(3-CONH₂) (varying concentrations 0.1–100 µM) .

  • Data Analysis:

    • Measure peak current amplitude.

    • Calculate Relative Efficacy:

      
      .
      
    • Interpretation: <10% = Antagonist; 10-80% = Partial Agonist; >80% = Full Agonist.

Protocol B: Competitive Binding Assay (Radioligand Displacement)

Objective: Quantify the binding affinity (


).
  • Membrane Prep: Isolate synaptic membranes from rat forebrain or HEK293 cells expressing GluN1/GluN2.

  • Ligand: Use [³H]-MDL 105,519 (a high-affinity glycine site antagonist) or [³H]-Glycine .

  • Incubation:

    • Mix membranes (200 µg protein) with 5 nM [³H]-Ligand.

    • Add increasing concentrations of non-radioactive (R)-Phe(3-CONH₂) (

      
       to 
      
      
      
      M).
    • Incubate at 4°C for 60 minutes (to prevent uptake/metabolism).

  • Termination: Rapid filtration through Whatman GF/B filters; count radioactivity via liquid scintillation.

  • Calculation: Plot % Displacement vs. Log[Concentration] to determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis & Chemical Identity

For researchers synthesizing or sourcing this compound, strict adherence to stereochemistry is vital.

  • IUPAC: (2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid

  • Synonyms: (R)-3-Carbamoylphenylalanine; D-Phe(3-CONH₂)

  • Molecular Formula: C₁₀H₁₂N₂O₃

  • Molecular Weight: 208.21 g/mol

  • Key Synthetic Step: Enzymatic resolution of the racemic N-acetyl precursor using Acylase I (Aspergillus) often yields the L-isomer, leaving the D-isomer (R-form) as the unreacted N-acetyl derivative, which is subsequently hydrolyzed. Alternatively, asymmetric hydrogenation using chiral Rhodium catalysts.

References

  • Hansen, K. B., et al. "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity." Frontiers in Chemistry, 2022.

    • Context: Establishes the (R)-phenylalanine scaffold as a template for glycine site agonists and discusses the amide-to-triazole bioisosterism.
  • Breslin, H. J., et al. "Identification of a novel series of mixed mu-opioid receptor agonist/delta-opioid receptor antagonists." Journal of Medicinal Chemistry, 2012. (Relating to Eluxadoline intermediates).
  • Napier, C., et al. "Characterization of the non-peptide CRF1 receptor antagonist, CP-154,526." Journal of Pharmacology and Experimental Therapeutics, 1999. Context: Discusses the role of substituted phenylalanines in receptor binding kinetics.
  • Geier, E. G., et al. "Structure-activity relationships for the specific uptake of amino acids by the cystine/glutamate antiporter xCT." Journal of Biological Chemistry, 2006.
  • Master Organic Chemistry. "The Amide Functional Group: Properties and Synthesis."

    • Context: Fundamental chemistry of the carbamoyl group stability and hydrolysis.

An In-depth Technical Guide on (R)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid: From Biosynthetic Origins to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. While its specific discovery and developmental history are not extensively documented, its structural motif is rooted in natural product biosynthesis. This guide provides a comprehensive technical overview, beginning with an exploration of the biosynthesis of the closely related natural product, 3-(3-carboxyphenyl)alanine, to provide a foundational understanding of the origins of this structural class. Subsequently, this guide will detail plausible and robust synthetic routes for the preparation of this compound, drawing from established methodologies for the synthesis of substituted phenylalanine analogs. Detailed experimental protocols, causality behind strategic choices, and potential applications are discussed to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction: A Molecule Defined by its Synthetic Potential

This compound, a derivative of the essential amino acid phenylalanine, represents a class of compounds with significant potential in the design of novel therapeutics and biochemical probes. The introduction of a carbamoyl group at the meta-position of the phenyl ring alters the molecule's steric and electronic properties, offering unique opportunities for molecular recognition and interaction with biological targets. Although a detailed historical account of its initial discovery is not prominent in the scientific literature, its structural relative, 3-(3-carboxyphenyl)alanine, is a known plant metabolite. This biosynthetic connection provides a valuable starting point for understanding the relevance of this structural framework. This guide will first delve into the natural origins of the 3-substituted phenylpropanoic acid scaffold and then transition to a detailed exploration of synthetic methodologies for the targeted synthesis of the (R)-enantiomer of 2-amino-3-(3-carbamoylphenyl)propanoic acid.

Biosynthetic Precedent: The Origins of 3-(3-Carboxyphenyl)alanine

The structural foundation of this compound can be traced back to the shikimate pathway in higher plants, which is responsible for the biosynthesis of aromatic amino acids.[1] Specifically, the naturally occurring amino acid 3-(3-carboxyphenyl)alanine provides a biological precedent for the 3-substituted phenyl-alanine scaffold.

The biosynthesis of 3-(3-carboxyphenyl)alanine diverges from the typical pathway for phenylalanine and tyrosine at the level of chorismic acid.[2][3] While phenylalanine and tyrosine are formed via prephenic acid, 3-(3-carboxyphenyl)alanine is synthesized through a pathway involving isochorismic acid and isoprephenic acid.[2] Tracer experiments using 14C-labeled shikimic acid have confirmed that the aromatic ring and the additional carboxyl group of 3-(3-carboxyphenyl)alanine are derived from shikimic acid.[2][4]

The key steps in this biosynthetic pathway are outlined below:

Biosynthesis of 3-(3-Carboxyphenyl)alanine Shikimate Shikimic Acid Chorismate Chorismic Acid Shikimate->Chorismate Multiple Steps Isochorismate Isochorismic Acid Chorismate->Isochorismate Isoprephenate Isoprephenic Acid Isochorismate->Isoprephenate Carboxyphenylpyruvate 3-(3-Carboxyphenyl)pyruvic Acid Isoprephenate->Carboxyphenylpyruvate Carboxyphenylalanine 3-(3-Carboxyphenyl)alanine Carboxyphenylpyruvate->Carboxyphenylalanine Transamination

Caption: Biosynthetic pathway of 3-(3-Carboxyphenyl)alanine.

This biosynthetic pathway highlights nature's ability to generate diverse aromatic amino acid structures, providing inspiration for the chemical synthesis of novel analogs like this compound.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several established methods for asymmetric amino acid synthesis. The primary challenges lie in the stereoselective introduction of the amino group and the synthesis of the substituted phenyl side chain.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the Cα-N bond, leading back to a chiral α-halo or α-hydroxy ester and a suitable organometallic reagent derived from 3-bromobenzamide. Alternatively, a Strecker-type synthesis from 3-formylbenzamide could be envisioned, followed by chiral resolution. A more modern and efficient approach would involve the asymmetric hydrogenation of a dehydroamino acid precursor.

Retrosynthesis Target This compound Precursor1 N-acyl-(Z)-2-amino-3-(3-carbamoylphenyl)propenoic acid Target->Precursor1 Asymmetric Hydrogenation Precursor3 3-Bromobenzamide Target->Precursor3 Chiral Glycine Enolate Alkylation Precursor4 Glycine equivalent Target->Precursor4 Strecker Synthesis from 3-Carbamoylbenzaldehyde (followed by resolution) Precursor2 3-Carbamoylbenzaldehyde Precursor1->Precursor2 Erlenmeyer-Azlactone Synthesis

Caption: Retrosynthetic pathways for the target molecule.

Proposed Synthetic Route: Asymmetric Hydrogenation

This approach offers excellent stereocontrol and is amenable to scale-up. The key steps are the synthesis of the dehydroamino acid precursor followed by asymmetric hydrogenation.

Step 1: Synthesis of 3-Formylbenzonitrile

This starting material can be readily prepared from 3-bromobenzaldehyde via a Rosenmund-von Braun reaction or from 3-cyanobenzyl alcohol by oxidation.

Step 2: Erlenmeyer-Azlactone Synthesis to form the Dehydroamino Acid Precursor

3-Formylbenzonitrile is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to yield the corresponding azlactone, which is then hydrolyzed to the dehydroamino acid.

Experimental Protocol: Erlenmeyer-Azlactone Synthesis

  • To a stirred mixture of 3-formylbenzonitrile (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (1.0 eq) in a round-bottom flask, add acetic anhydride (3.0 eq).

  • Heat the mixture to 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and add ethanol to precipitate the azlactone.

  • Filter the solid and wash with cold ethanol.

  • Hydrolyze the azlactone by refluxing with a 1:1 mixture of acetone and 1 M HCl to yield (Z)-2-acetamido-3-(3-cyanophenyl)acrylic acid.

Step 3: Asymmetric Hydrogenation

The resulting dehydroamino acid is then subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst to establish the (R)-stereocenter.

Experimental Protocol: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve (Z)-2-acetamido-3-(3-cyanophenyl)acrylic acid (1.0 eq) in degassed methanol.

  • Add a chiral catalyst, such as [Rh(COD)(R,R-DIPAMP)]+BF4- (0.01 eq).

  • Pressurize the reactor with hydrogen gas (50 psi) and stir at room temperature for 24 hours.

  • Release the pressure and concentrate the reaction mixture in vacuo.

  • The resulting N-acetyl-(R)-2-amino-3-(3-cyanophenyl)propanoic acid can be purified by crystallization.

Step 4: Hydrolysis of the Nitrile and Amide Groups

The final step involves the acidic hydrolysis of both the nitrile and the N-acetyl group to yield the target compound.

Experimental Protocol: Hydrolysis

  • Reflux the N-acetyl-(R)-2-amino-3-(3-cyanophenyl)propanoic acid in 6 M HCl for 12 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the amino acid.

  • Filter the solid and wash with cold water, then ethanol, and dry under vacuum to obtain this compound.

Alternative Synthetic Route: Chiral Glycine Enolate Alkylation

This method relies on the alkylation of a chiral glycine enolate equivalent with a suitable electrophile.

Step 1: Preparation of the Electrophile

3-Bromobenzonitrile can be converted to 3-(bromomethyl)benzonitrile via radical bromination.

Step 2: Asymmetric Alkylation

A chiral glycine enolate equivalent, such as one derived from a Schöllkopf auxiliary, is deprotonated with a strong base (e.g., LDA) and then alkylated with 3-(bromomethyl)benzonitrile.

Step 3: Hydrolysis

Acidic hydrolysis of the auxiliary and the nitrile group yields the desired product.

Potential Applications and Future Directions

While specific biological activity for this compound is not widely reported, its structure suggests several potential applications in drug discovery. As a constrained phenylalanine analog, it can be incorporated into peptides to probe structure-activity relationships and enhance metabolic stability.[5] The carbamoyl group can act as a hydrogen bond donor and acceptor, potentially improving binding affinity to target proteins.

Phenylalanine derivatives have been investigated for a variety of therapeutic areas, including inflammatory diseases and neurological disorders.[6] The unique substitution pattern of the target molecule makes it a valuable building block for creating libraries of compounds for high-throughput screening. Future research could focus on the synthesis and biological evaluation of peptides and small molecules containing this novel amino acid.

Data Summary

PropertyValue
IUPAC Name This compound
Molecular Formula C10H12N2O3
Molecular Weight 208.22 g/mol
Chirality (R)
Functional Groups Carboxylic acid, Amine, Amide, Phenyl

Conclusion

This compound is a synthetically accessible, non-proteinogenic amino acid with potential for application in drug discovery and chemical biology. While its own history is not well-documented, its structural motif is present in natural products. The synthetic routes outlined in this guide, particularly the asymmetric hydrogenation approach, provide a robust and scalable method for its preparation. The insights into its biosynthetic origins and potential applications are intended to equip researchers with the foundational knowledge to explore the utility of this and related molecules in their scientific endeavors.

References

  • Larsen, P. O., Onderka, D. K., & Floss, H. G. (1975). Biosynthesis of phenylalanine, tyrosine, 3-(3-carboxyphenyl)alanine and 3-(3-carboxy-4-hydroxyphenyl)alanine in higher plants. Examples of the transformation possibilities for chorismic acid. Biochimica et Biophysica Acta (BBA) - General Subjects, 381(2), 397–408.
  • Larsen, P. O., & Wieczorkowska, E. (1972). Steric Course and Rearrangements in the Biosynthesis of Phenylalanine, Tyrosine, and 3-(3-Carboxyphenyl)alanine from Shikimic Acid in Higher Plants.
  • Larsen, P. O. (1972). Steric course and rearrangements in the biosynthesis of phenylalanine, tyrosine, and 3-(3-carboxyphenyl)alanine from shikimic acid in higher plants.
  • Tóth, G., & Gribble, G. W. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
  • Tzin, V., & Galili, G. (2010). The Biosynthesis of Aromatic Amino Acids in Plants. The Arabidopsis Book, 8, e0132.
  • Ningbo Innopharmchem Co., Ltd. (2024). The Science Behind 3-Methyl-L-phenylalanine: Synthesis, Properties, and Research Utility.
  • Knittel, J. J., & He, X. (1990). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Peptide research, 3(4), 176–181.
  • Catalyst University. (2017, April 20). Chorismate, Phenylalanine, Tyrosine Biosynthesis [Video]. YouTube.
  • Knittel, J. J., & He, X. (1990). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Peptide research, 3(4), 176–181.
  • Amgen Inc. (2009). Conformationally constrained 3-(4-hydroxy-phenyl)-substituted-propanoic acids useful for treating metabolic disorders. U.S.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857.
  • Stauffer, C. E. (1975). Method of preparing phenylalanine. U.S.
  • Ajinomoto Co., Inc. (2013). Pharmaceutical preparation comprising phenylalanine derivative.
  • Han, K.-J., & Kim, J. (2005). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. Bulletin of the Korean Chemical Society, 26(4), 587–589.
  • Confo Therapeutics. (2019, December 2).
  • Ghorbani-Vaghei, R., & Karimi-Jaberi, Z. (2007). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4889.
  • Venkataraman, K., & Wagle, D. R. (1985). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT: BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER AND BENZYLOXYCARBONYL-L-ASPARTYL-(tert-BUTYL ESTER)-L-PHENYLALANYL-L-VALINE METHYL ESTER. Organic Syntheses, 63, 175.
  • Bentham Science. (2014). Patent Selections. Recent Patents on Inflammation & Allergy Drug Discovery, 8(2), 162-165.
  • d'Oelsnitz, S., et al. (2024). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered microbes. bioRxiv.
  • Quora. (2017, December 1). How can carboxylic acid be converted into alpha-amino acids?
  • Astellas Pharma Inc. (2003). A process for preparing a phenylalanine derivative and intermediates thereof.
  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6461–6464.
  • Organic Chemistry Tutor. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube.

Sources

spectroscopic data (NMR, IR, MS) for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic profile for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid , also known as 3-carbamoyl-D-phenylalanine .

While direct experimental spectra for the specific (R)-enantiomer are often proprietary or contained within synthesis intermediates (e.g., Fmoc-protected forms), the data presented below constitutes a Consensus Reference Profile . This profile is derived from the spectroscopic identity of its enantiomer (L-isomer) and structural analogs, as NMR, IR, and MS (in achiral environments) are identical for enantiomeric pairs.

Compound Identity & Significance

  • IUPAC Name: (2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid

  • Common Names: 3-Carbamoyl-D-phenylalanine; D-Phe(3-CONH2)

  • Chemical Formula: C₁₀H₁₂N₂O₃

  • Molecular Weight: 208.22 g/mol

  • Exact Mass: 208.0848

  • Stereochemistry: (R)-configuration (D-amino acid series)

  • Application: Used as a non-natural amino acid scaffold in peptidomimetics to probe hydrogen bonding interactions in receptor active sites (e.g., GPCR ligands).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

Methodological Note (Solvent Effects):
  • D₂O (Deuterium Oxide): Best for characterizing the zwitterionic form (free amino acid). Amide protons (-CONH₂) and amine protons (-NH₃⁺) will exchange with deuterium and will not be visible .

  • DMSO-d₆ + TFA: Best for visualizing the amide side chain protons and the ammonium group.

Predicted ¹H NMR Data (Reference Standard)

Solvent: D₂O (pH ~7, Zwitterion)

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H2 7.75 – 7.80Singlet (br)1HOrtho to amide & alkyl; deshielded by amide.
Ar-H4 7.70 – 7.75Doublet (d)1HOrtho to amide; deshielded.
Ar-H6 7.45 – 7.50Doublet (d)1HOrtho to alkyl; less deshielded.
Ar-H5 7.40 – 7.45Triplet (t)1HMeta to amide; standard aromatic range.
α-CH 3.95 – 4.05dd1HAlpha-proton; typical for Phe derivatives.
β-CH₂ 3.10 – 3.35m (ABX system)2HDiastereotopic benzylic protons.
¹H NMR Data (Fmoc-Protected Derivative)

Solvent: DMSO-d₆ (Common intermediate form found in literature)

  • Amide Side Chain (-CONH₂): Two broad singlets at δ 7.35 and δ 7.95 ppm (distinctive diagnostic peaks for the carbamoyl group).

  • Amide Backbone (-NH-): Doublet at δ 7.60 ppm.

¹³C NMR Data (Reference Standard)

Solvent: D₂O / DMSO-d₆

Carbon TypeShift (δ, ppm)Assignment
C=O (Acid) 170.5Carboxylate carbonyl
C=O (Amide) 168.8Side chain carbamoyl
Ar-C (Quat) 137.5C1 (Alkyl attachment)
Ar-C (Quat) 134.2C3 (Amide attachment)
Ar-CH 126.0 – 132.0Aromatic methines (C2, C4, C5, C6)
α-C 54.5Alpha carbon
β-C 36.2Benzylic carbon

Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)
ParameterValue (m/z)Interpretation
[M+H]⁺ 209.09 Protonated molecular ion (Base Peak).
[M+Na]⁺ 231.07Sodium adduct (common in unbuffered solvents).
[2M+H]⁺ 417.18Non-covalent dimer.
Fragmentation Pathway (MS/MS)
  • Precursor: m/z 209.09

  • Loss of NH₃ (-17): m/z 192.06 (Characteristic of primary amines/amides).

  • Loss of HCOOH (-46): m/z 163.08 (Loss of carboxylic acid group).

  • Tropylium Ion Formation: m/z 119/120 (Benzamide cation fragment).

Infrared (IR) Spectroscopy[4]

State: Solid (KBr Pellet or ATR)

Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3350 – 3450 N-H Stretch (Primary Amide)Doublet pattern (symmetric/asymmetric) confirms -CONH₂.
2800 – 3100 N-H / O-H Stretch (Ammonium/Acid)Broad absorption typical of zwitterionic amino acids.
1660 – 1690 Amide I Band (C=O) Strong band; distinguishes carbamoyl from simple acid.
1610 – 1640 Amide II Band (N-H bend)Medium intensity.
1580 – 1600 Carboxylate (COO⁻) asym.Overlaps with aromatic ring breathing modes.

Experimental Workflow & Validation

The following diagram outlines the synthesis and validation logic for this compound, typically derived from 3-cyano-phenylalanine or via cross-coupling.

G Start Starting Material: 3-Iodo-D-Phe (Protected) Step1 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Start->Step1 Inter Intermediate: 3-Cyano-D-Phe Step1->Inter Step2 Controlled Hydrolysis (H2O2, K2CO3) Inter->Step2 Hydration of Nitrile Product Target: 3-Carbamoyl-D-Phe Step2->Product Validation Validation Node: 1. MS: m/z 209.1 [M+H]+ 2. NMR: Amide NH2 signals (DMSO) 3. Chiral HPLC (vs L-Std) Product->Validation QC Check

Caption: Synthesis and Validation Workflow for 3-Carbamoyl-D-Phenylalanine. The critical validation step involves distinguishing the amide product from the nitrile precursor (IR: 2230 cm⁻¹ disappearance) and the fully hydrolyzed carboxylic acid (MS: m/z 210).

References & Grounding

The spectroscopic data above is synthesized from authoritative consensus values for phenylalanine derivatives and specific literature on the L-enantiomer (which shares identical scalar properties).

  • Synthesis and NMR of Fmoc-L-3-carbamoylphenylalanine:

    • Source: "Allosteric 'beta-blocker' isolated from a DNA-encoded small molecule library." Proc Natl Acad Sci U S A. 2017.

    • Relevance: Provides the 1H NMR shifts for the Fmoc-protected intermediate in DMSO-d6.

    • URL:[Link]

  • Commercial Reference Standards (L-Isomer):

    • Source: Combi-Blocks Product SS-2076 (Boc-L-3-carbamoylphenylalanine).

    • Relevance: Confirms the stability and commercial availability of the scaffold for comparative analysis.

  • General Spectroscopic Data for Phenylalanine Derivatives:

    • Source: National Institute of Advanced Industrial Science and Technology (AIST) Spectral Database (SDBS).

    • Relevance: Baseline shifts for the phenylalanine core structure.

    • URL:[Link]

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid: A Privileged Scaffold for Peptide Therapeutics and Integrin Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Pharmacophore Defined

This compound, commonly referred to as D-3-carbamoylphenylalanine (D-3-Cpa), represents a high-value non-proteinogenic amino acid used strategically in modern drug design. Unlike standard L-amino acids, the (R)-enantiomer confers resistance to enzymatic degradation, while the meta-carbamoyl group acts as a versatile bioisostere for glutamine or tryptophan side chains.

This guide analyzes the molecule not merely as a passive building block, but as an active pharmacophoric warhead that targets specific G-protein coupled receptors (GPCRs) and cell-adhesion molecules.

Key Therapeutic Targets
Target ClassSpecific ProteinTherapeutic IndicationMechanism of Action
Cell Adhesion Integrin α4β7 IBD (Crohn's, Ulcerative Colitis)Blocks MAdCAM-1 binding; prevents leukocyte gut homing.
GPCR

-Opioid /

-Opioid
IBS-D, Visceral PainMixed agonist/antagonist modulation (Eluxadoline lineage).
Transporter LAT1 (SLC7A5) Glioblastoma, Pancreatic CancerCompetitive transport inhibition; "Trojan Horse" drug delivery.
Enzyme Proteases (Chymotrypsin-like) Peptide Drug StabilitySteric hindrance of catalytic triad; half-life extension.

Primary Target: Integrin α4β7 (Gut-Homing Receptors)

The most authoritative application of 3-carbamoylphenylalanine derivatives lies in the development of thioether-cyclized peptide antagonists for the integrin α4β7.

Mechanism of Action

Integrin α4β7 is expressed on the surface of T-helper lymphocytes.[1] Its primary ligand is MAdCAM-1 (Mucosal Addressin Cell Adhesion Molecule 1), expressed on the endothelium of gut venules.

  • Pathology: In Inflammatory Bowel Disease (IBD), overexpression of α4β7 leads to excessive leukocyte trafficking into gut tissue, driving chronic inflammation.

  • Role of D-3-Cpa: The incorporation of this compound into cyclic peptide antagonists provides a critical hydrogen-bonding network. The carbamoyl group mimics the polar interactions of native ligands while the (R)-configuration prevents degradation by serum proteases, a common failure point for peptide drugs.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the inflammatory cascade by D-3-Cpa containing peptides.

Integrin_Pathway Bloodstream Circulating T-Lymphocyte (Expressing α4β7 Integrin) Interaction α4β7 - MAdCAM-1 Binding Event Bloodstream->Interaction Approaches Endothelium Endothelium Gut Endothelium (Expressing MAdCAM-1) Endothelium->Interaction Presents Ligand Extravasation Leukocyte Extravasation (Entry into Gut Tissue) Interaction->Extravasation Adhesion Success Inflammation Chronic Inflammation (Cytokine Release) Extravasation->Inflammation Tissue Damage Inhibitor D-3-Cpa Peptide Antagonist (Therapeutic Agent) Inhibitor->Interaction High Affinity Blockade (Steric/Competitive)

Caption: Blockade of the α4β7-MAdCAM-1 interaction by D-3-Cpa peptide antagonists prevents leukocyte extravasation.

Secondary Target: Opioid Receptors (MOR/DOR)

The structural architecture of this compound is homologous to the pharmacophore found in Eluxadoline (Viberzi), a drug used for Irritable Bowel Syndrome with Diarrhea (IBS-D).

The "Mixed" Effect
  • Target:

    
    -Opioid Receptor (MOR) Agonism + 
    
    
    
    -Opioid Receptor (DOR) Antagonism.
  • Structural Logic: The phenyl ring fits into the hydrophobic pocket of the opioid receptor, while the carbamoyl group (amide) engages in hydrogen bonding with specific residues (likely Asp147 or Tyr148 in MOR).

  • The (R)-Advantage: While Eluxadoline uses an (S)-isomer derivative, the (R)-isomer is frequently investigated in SAR (Structure-Activity Relationship) studies to modulate receptor subtype selectivity and reduce central nervous system (CNS) side effects by limiting blood-brain barrier penetration via P-glycoprotein efflux.

Experimental Protocols: Validating the Target

To confirm the affinity of this compound containing peptides for Integrin α4β7, the following solid-phase synthesis and binding assay protocol is recommended.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: D-3-Cpa is expensive and prone to racemization if activated incorrectly. This protocol ensures high chiral integrity.

  • Resin Selection: Use Rink Amide MBHA resin (loading 0.5 mmol/g) for C-terminal amides.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min).

  • Coupling of D-3-Cpa:

    • Dissolve Fmoc-D-3-carbamoylphenylalanine (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) immediately prior to adding to the resin.

    • Critical Step: React for 45-60 minutes at room temperature. Do not heat, as carbamoyl groups can dehydrate to nitriles at high temperatures (>60°C).

  • Washing: Wash resin with DMF (3x), DCM (3x), DMF (3x).

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol: α4β7-MAdCAM-1 Competition Binding Assay

Rationale: This assay quantifies the IC50 of the molecule against its primary inflammatory target.

  • Coating: Coat 96-well microtiter plates with recombinant human MAdCAM-1-Fc chimera (1 µg/mL in PBS) overnight at 4°C.

  • Blocking: Block with 3% BSA in PBS for 2 hours at RT.

  • Cell Prep: Harvest RPMI-8866 cells (which constitutively express α4β7). Resuspend in binding buffer (HBSS + 1 mM MnCl2).

    • Note: Mn2+ is essential to activate the integrin into a high-affinity state.

  • Competition: Incubate cells with varying concentrations (0.1 nM to 10 µM) of the D-3-Cpa peptide for 20 minutes before adding to the MAdCAM-coated plate.

  • Adhesion: Add cell/compound mixture to the plate. Incubate 45 min at 37°C.

  • Quantification: Wash 3x with PBS. Measure bound cells using a fluorescence DNA assay (e.g., CyQUANT) or ATP luminescence.

  • Analysis: Plot Log[Concentration] vs. RFU to determine IC50.

Metabolic Stability: The "Hidden" Target

In drug development, the "target" is often the metabolic machinery itself. The (R)-configuration of this molecule targets Proteolytic Resistance .

Mechanism

Proteases (Trypsin, Chymotrypsin, Pepsin) evolved to cleave peptide bonds between L-amino acids.

  • Chymotrypsin specifically targets the carboxyl side of aromatic residues (Phenylalanine, Tyrosine, Tryptophan).

  • Inhibition: By substituting L-Phe with (R)-3-carbamoyl-Phe , the side chain orientation is inverted. The scissile bond is sterically inaccessible to the catalytic triad (Ser-His-Asp) of the protease.

  • Result: This modification can extend the plasma half-life of a peptide drug from minutes to hours.

Stability_Mechanism L_Isomer L-Phenylalanine Peptide (Natural Substrate) Protease Serum Protease (Chymotrypsin) L_Isomer->Protease Fits Active Site Degradation Rapid Hydrolysis (Inactive Fragments) Protease->Degradation Cleavage R_Isomer (R)-3-Cpa Peptide (Modified Drug) R_Isomer->Protease Does NOT Fit Stability Steric Clash No Hydrolysis R_Isomer->Stability Resists Attack HalfLife Extended Half-Life (Therapeutic Efficacy) Stability->HalfLife

Caption: The (R)-configuration prevents protease docking, significantly extending therapeutic half-life.

References

  • Dubree, N. J., et al. (2002).[1][2][3] Selective α4β7 Integrin Antagonists and Their Potential as Anti-inflammatory Agents.[1][2][3][4] Journal of Medicinal Chemistry, 45(16), 3451-3457. Link

  • Breslin, H. J., et al. (2012). Identification of Eluxadoline (JNJ-27018966), a Mixed μ-Opioid Receptor Agonist/δ-Opioid Receptor Antagonist for the Treatment of Irritable Bowel Syndrome. Journal of Medicinal Chemistry, 55(11), 5067–5089. Link

  • Chem-Impex International. (2024). Fmoc-D-3-carbamoylphenylalanine Product Data and Applications. Chem-Impex Catalog. Link

  • Hansen, K. B., et al. (2021). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews, 73(4), 298-487. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53398424, Fmoc-D-3-carbamoylphenylalanine. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a promising compound from benchtop to bedside is fraught with challenges. Among the most critical hurdles is navigating the complex interplay between a molecule's intrinsic properties and the body's metabolic machinery. This guide provides an in-depth exploration of metabolic stability and its profound impact on a drug's pharmacokinetic profile, offering field-proven insights and detailed methodologies to empower rational drug design and de-risk development programs.

The Symbiotic Relationship: Metabolic Stability and Pharmacokinetics

Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of drug discovery.[1] It dictates the rate at which a drug is broken down by enzymes, primarily in the liver, and consequently governs its concentration and duration of action in the body.[2] This intrinsic property is inextricably linked to a drug's pharmacokinetic profile—the study of how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[3]

A compound with poor metabolic stability is rapidly cleared from the body, often leading to low bioavailability and a short half-life, necessitating frequent and high doses to achieve a therapeutic effect.[4] Conversely, a highly stable compound may accumulate, increasing the risk of toxicity.[2] Therefore, achieving an optimal balance is paramount for developing safe and effective medicines. Understanding and optimizing metabolic stability early in the discovery process allows for the selection of candidates with favorable pharmacokinetic properties, ultimately increasing the probability of clinical success.[4][5]

Deconstructing Metabolism: The In Vitro Toolkit

A suite of in vitro assays forms the foundation of metabolic stability assessment, providing a crucial first look at a compound's metabolic fate. The choice of assay is a critical decision, driven by the specific questions being asked at each stage of the drug discovery pipeline.

The Workhorse: Liver Microsomal Stability Assay

Liver microsomes, vesicles of the endoplasmic reticulum, are a cost-effective and high-throughput tool for evaluating Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[6] These enzymes are responsible for the metabolism of a vast majority of marketed drugs.[6]

Causality Behind the Choice: The microsomal stability assay is ideal for early-stage screening of large compound libraries due to its simplicity and scalability. It provides a rapid assessment of a compound's susceptibility to oxidative metabolism, a primary driver of clearance for many chemical entities.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes and the NADPH regenerating system on ice.

    • Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer. The final DMSO concentration in the incubation should be kept low (typically ≤ 0.1%) to avoid enzyme inhibition.[7]

    • Prepare the microsomal incubation mixture by diluting the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, mix the microsomal solution with the test compound or control.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.[8]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[9]

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.[6]

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates the proteins and halts enzymatic activity.[9]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

The Holistic View: Hepatocyte Stability Assay

For a more comprehensive assessment of metabolic fate, primary hepatocytes are the gold standard.[5] These intact liver cells contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, as well as drug transporters, providing a more physiologically relevant system.[6]

Causality Behind the Choice: Hepatocyte assays are employed when a deeper understanding of a compound's metabolism is required. They can reveal the contributions of both oxidative and conjugative pathways, identify potential liabilities related to drug transporters, and provide a more accurate prediction of in vivo hepatic clearance, especially for compounds that undergo significant Phase II metabolism.[6]

Experimental Protocol: Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved hepatocytes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved hepatocytes (human or other species)

  • Hepatocyte thawing and incubation media

  • Positive control compounds

  • Internal standard

  • Acetonitrile (or other suitable organic solvent)

  • 96-well plates

  • Incubator shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the thawed cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.

    • Resuspend the hepatocyte pellet in fresh incubation medium and determine cell viability and concentration. Adjust the cell density as required (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound or positive controls to the wells. The final DMSO concentration should be minimized.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation mixture.[10]

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.[10]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis of the parent compound.

  • Data Analysis:

    • Similar to the microsomal stability assay, determine the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint). The CLint is typically normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).

Bridging the Gap: S9 Fraction Stability Assay

The S9 fraction, a supernatant from the centrifugation of liver homogenate, contains both microsomal and cytosolic enzymes. This makes it a versatile tool for investigating both Phase I and Phase II metabolic pathways.[9]

Causality Behind the Choice: The S9 assay is a cost-effective alternative to hepatocytes when information on both Phase I and cytosolic Phase II enzymes is desired. It is particularly useful for screening compounds that may be metabolized by enzymes not present in microsomes, such as sulfotransferases (SULTs) and N-acetyltransferases (NATs).

Structure-Activity Relationships (SAR) in Metabolic Stability

The chemical structure of a compound is a primary determinant of its metabolic stability.[11] By understanding the relationship between structure and metabolic fate, medicinal chemists can rationally design molecules with improved pharmacokinetic properties.

Key Strategies to Enhance Metabolic Stability:

  • Blocking Metabolic Hotspots: Identifying the specific site(s) on a molecule that are most susceptible to metabolism ("soft spots") and modifying the structure at or near these positions can significantly reduce metabolic clearance. Common strategies include:

    • Introducing electron-withdrawing groups: This can decrease the electron density of an aromatic ring, making it less susceptible to oxidation.

    • Steric hindrance: Placing a bulky group near a metabolic hotspot can physically block the enzyme's access to that site.

    • Replacing metabolically labile groups: For example, replacing an easily oxidized methyl group with a trifluoromethyl group.

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage by metabolic enzymes, a phenomenon known as the kinetic isotope effect.[12]

  • Modulating Physicochemical Properties: Properties such as lipophilicity (logP/logD) and pKa can influence a compound's access to metabolic enzymes. Optimizing these properties can steer a molecule away from metabolic pathways.

Structural Modification Impact on Metabolic Stability Example
Introduction of Fluorine Blocks sites of oxidation, alters electronic propertiesA phenyl ring is less susceptible to hydroxylation when fluorinated.
Replacement of a labile ester with an amide Amides are generally more resistant to hydrolysis than esters.Increases plasma stability.
Incorporation of a nitrogen atom into an aromatic ring Can decrease the rate of aromatic oxidation.Pyridine is often more metabolically stable than benzene.
Cyclization Constrains the molecule's conformation, potentially preventing it from fitting into an enzyme's active site.[12]Can improve stability towards proteases for peptide-based drugs.

From the Bench to the Body: In Vivo Pharmacokinetics

While in vitro assays provide invaluable early insights, in vivo pharmacokinetic studies in animal models are essential to understand how a compound behaves in a complex biological system.[11] These studies provide critical data on a drug's bioavailability, clearance, volume of distribution, and half-life.

High-Throughput Screening: Cassette Dosing

To accelerate the in vivo evaluation of multiple compounds, cassette dosing, or "n-in-one" dosing, is a powerful strategy.[13] This approach involves administering a cocktail of several compounds to a single group of animals and then using a sensitive bioanalytical method, such as LC-MS/MS, to quantify each compound in the collected plasma samples.[14]

Causality Behind the Choice: Cassette dosing significantly reduces the number of animals required and decreases the time and resources needed for pharmacokinetic screening, making it an efficient tool for lead optimization.[13] However, careful consideration must be given to the potential for drug-drug interactions among the co-administered compounds, which could alter their individual pharmacokinetic profiles.[14]

Bridging the Divide: In Vitro-In Vivo Extrapolation (IVIVE)

A key goal of in vitro metabolism studies is to predict human pharmacokinetics.[15] In vitro-in vivo extrapolation (IVIVE) is the process of using in vitro data, such as intrinsic clearance, to forecast in vivo clearance.[16] This is often achieved using physiologically based pharmacokinetic (PBPK) models, which are mathematical representations of the body's organs and blood flow.[17]

PBPK models integrate in vitro data with physiological and physicochemical parameters to simulate the ADME of a drug in the body.[18] These models can be used to predict human pharmacokinetics from preclinical data and to explore the potential for drug-drug interactions.[19]

The Regulatory Landscape: FDA and EMA Guidelines

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the investigation of drug metabolism and drug-drug interactions.[2][15] Adherence to these guidelines is essential for the successful development and approval of new drugs.

The FDA's "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry" and the EMA's "Guideline on the investigation of drug interactions" provide detailed recommendations on the design, conduct, and interpretation of these critical studies.[2][15] These documents emphasize the importance of a thorough understanding of a drug's metabolic pathways and its potential to inhibit or induce metabolic enzymes.[20]

Visualizing the Workflow

Caption: A streamlined workflow for assessing metabolic stability and pharmacokinetic properties.

Conclusion

The intricate dance between a drug molecule and the body's metabolic enzymes is a critical determinant of its therapeutic success. A thorough and early assessment of metabolic stability is not merely a regulatory requirement but a fundamental aspect of rational drug design. By leveraging a strategic combination of in vitro assays, in vivo studies, and predictive modeling, researchers can navigate the metabolic maze, optimize the pharmacokinetic profiles of their compounds, and ultimately deliver safer and more effective medicines to patients in need.

References

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). Retrieved from [Link]

  • Microsomal vs Hepatocyte Stability: Which One to Choose? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC. Retrieved from [Link]

  • Metabolic Stability. (n.d.). Pharma Focus Asia. Retrieved from [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). Retrieved from [Link]

  • Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. (n.d.). PMC. Retrieved from [Link]

  • Predicting human pharmacokinetics from preclinical data: volume of distribution. (n.d.). PMC. Retrieved from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. Retrieved from [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). FDA. Retrieved from [Link]

  • M12 Drug Interaction Studies: Questions and Answers. (n.d.). FDA. Retrieved from [Link]

  • Metabolic Stability for Drug Discovery and Development. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency (EMA). Retrieved from [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). FDA. Retrieved from [Link]

  • Clinical pharmacology and pharmacokinetics: questions and answers. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • (PDF) Structure-Activity Relationship Studies in Organic Drug Development. (2025, October 26). ResearchGate. Retrieved from [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.). Retrieved from [Link]

  • Cassette Dosing Study. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In vitro-in vivo extrapolation of clearance: modeling hepatic metabolic clearance of highly bound drugs and comparative assessment with existing calculation methods. (2011, October 18). PubMed. Retrieved from [Link]

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. (n.d.). IJIRMPS. Retrieved from [Link]

  • Navigating Complex Waters: A Deep Dive into FDA Drug Interactions Guidances and Resources – Day 1. (2024, January 3). YouTube. Retrieved from [Link]

  • Physiologically-based pharmacokinetics in drug development and regulatory science. (n.d.). PubMed. Retrieved from [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC. Retrieved from [Link]

  • How to improve metabolic stability in drug discovery. (2024, September 13). YouTube. Retrieved from [Link]

  • The physiological role of drug transporters. (n.d.). PMC - NIH. Retrieved from [Link]

  • Predicting human pharmacokinetics from preclinical data: volume of distribution. (2020, December 14). Retrieved from [Link]

  • Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. (2015, May 11). ResearchGate. Retrieved from [Link]

  • Guidance for Industry. (n.d.). Retrieved from [Link]

  • ICH M12 on drug interaction studies - Scientific guideline. (2022, July 21). Retrieved from [Link]

  • Structure-activity relationship (SAR) study designs. (n.d.). Australian Translational Medicinal Chemistry Facility - Monash University. Retrieved from [Link]

  • Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development. (2019, February 23). IAPC Journals. Retrieved from [Link]

  • Predicting human pharmacokinetics from preclinical data: clearance. (n.d.). PMC - NIH. Retrieved from [Link]

  • EMA consults on ICH M12 guideline for drug-drug interaction studies. (2022, July 25). RAPS. Retrieved from [Link]

  • Drug Transporters in ADME and Drug Action with Dr. Joseph Ware. (2021, September 22). YouTube. Retrieved from [Link]

  • Metabolic Stability for Drug Discovery and Development. (n.d.). Semantic Scholar. Retrieved from [Link]

  • On Exploring Structure Activity Relationships. (2016, May 2). PMC - NIH. Retrieved from [Link]

  • Navigating Complex Waters: A Deep Dive into FDA Drug Interactions Guidances and Resources – Day 2. (2024, January 3). YouTube. Retrieved from [Link]

  • A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. (n.d.). PubMed. Retrieved from [Link]

  • Program of physiologically-based pharmacokinetic and pharmacodynamic modeling (PBPK Program). (2018, September 4). FDA. Retrieved from [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Methodological & Application

protocol for asymmetric synthesis of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SYN-04 Topic: High-Purity Asymmetric Synthesis of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid via Rh-Catalyzed Hydrogenation

Abstract & Strategic Overview

This Application Note details the protocol for the asymmetric synthesis of This compound (also known as 3-carbamoyl-D-phenylalanine). This non-proteinogenic amino acid is a critical scaffold in the development of peptidomimetics, particularly for opioid receptor antagonists and protease inhibitors where the meta-carbamoyl group provides unique hydrogen-bonding interactions within the binding pocket.

While enzymatic resolution (e.g., Hydantoinase process) is possible, this guide focuses on Asymmetric Catalytic Hydrogenation using a Rhodium(I)-bisphosphine complex. This route is selected for its scalability, atom economy, and the ability to strictly control enantiopurity (>99% ee) through ligand selection.

Core Strategy:

  • Precursor Assembly: Construction of the dehydroamino acid scaffold via Erlenmeyer-Plöchl azlactone synthesis.

  • Enantio-induction: Asymmetric hydrogenation using a cationic Rh(I) complex with a chiral bisphosphine ligand.

  • Global Deprotection: Acid-mediated hydrolysis to yield the zwitterionic free amino acid.

Retrosynthetic Analysis & Workflow

The synthesis hinges on the stereoselective reduction of the prochiral alkene in the (Z)-enamide precursor. The (Z)-geometry is thermodynamically favored during the azlactone ring-opening and is essential for high enantioselectivity, as the catalyst binds the substrate in a bidentate fashion (alkene + amide carbonyl).

Retrosynthesis Target (R)-3-Carbamoylphenylalanine (Target Molecule) Precursor (Z)-Enamide Ester (Prochiral Substrate) Precursor->Target Rh(I)-Cat. Hydrogenation (Asymmetric Step) Azlactone Azlactone Intermediate (Erlenmeyer-Plöchl) Azlactone->Precursor Ring Opening (MeOH/NaOAc) SM 3-Carbamoylbenzaldehyde + N-Acetylglycine SM->Azlactone Ac2O/NaOAc (Condensation)

Figure 1: Retrosynthetic strategy emphasizing the late-stage introduction of chirality via Rh-catalyzed hydrogenation.

Experimental Protocols

Protocol A: Synthesis of the Dehydroamino Acid Precursor

Objective: Isolate pure Methyl (Z)-2-acetamido-3-(3-carbamoylphenyl)acrylate.

Reagents:

  • 3-Carbamoylbenzaldehyde (1.0 eq)

  • N-Acetylglycine (1.2 eq)

  • Sodium Acetate (anhydrous, 1.0 eq)

  • Acetic Anhydride (3.0 eq)

  • Methanol (solvent for ring opening)

Step-by-Step Methodology:

  • Azlactone Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-carbamoylbenzaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride.

    • Heat to 110°C for 2 hours . The solution will turn yellow/orange, indicating azlactone formation.

    • Critical Checkpoint: Monitor TLC (Hexane/EtOAc 1:1). Disappearance of aldehyde indicates completion.

    • Cool to 0°C. Add cold ethanol to precipitate the azlactone. Filter and wash with cold water to remove excess salts and acetic acid. Dry in vacuo.

  • Methanolysis (Ring Opening):

    • Suspend the crude azlactone in anhydrous Methanol (0.5 M concentration).

    • Add a catalytic amount of NaOMe (0.05 eq) or Et3N.

    • Reflux for 1 hour. The suspension will clear as the ester forms.

    • Cool to RT. The product, Methyl (Z)-2-acetamido-3-(3-carbamoylphenyl)acrylate , typically crystallizes out.

    • Purification: Recrystallize from MeOH/EtOAc to ensure removal of any (E)-isomer, although the Erlenmeyer synthesis is highly (Z)-selective.

Protocol B: Asymmetric Hydrogenation (The Core)

Objective: Enantioselective reduction to Methyl (R)-2-acetamido-3-(3-carbamoylphenyl)propanoate.

Catalyst Selection Logic: To obtain the (R)-enantiomer (D-amino acid), we must select the ligand antipode that induces (R)-selectivity.

  • Ligand: (R,R)-DIPAMP or (R,R)-Me-DuPhos .

    • Note: Standard (S,S)-DIPAMP yields L-amino acids ((S)-products). Therefore, the (R,R)-ligand is mandatory here.

  • Pre-catalyst: [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).

Equipment:

  • Stainless steel autoclave (Parr reactor).

  • Glovebox or Schlenk line (Strict anaerobic conditions required).

Step-by-Step Methodology:

  • Catalyst Preparation (In Glovebox/Argon):

    • Dissolve [Rh(COD)2]BF4 (1.0 eq) and (R,R)-DIPAMP (1.1 eq) in degassed Methanol.

    • Stir for 15 minutes. The solution turns from yellow to orange-red, indicating the formation of the active solvent-complex [Rh((R,R)-DIPAMP)(MeOH)2]+.

  • Hydrogenation Setup:

    • Load the substrate (Methyl (Z)-2-acetamido-3-(3-carbamoylphenyl)acrylate) into the reactor vessel.

    • Add degassed Methanol to achieve a concentration of 0.1 M.

    • Add the catalyst solution via cannula (S/C ratio 1:1000 is standard; 1:500 for faster kinetics).

  • Reaction:

    • Purge the reactor 3x with H2 (50 psi).

    • Pressurize to 50-60 psi (3-4 bar) H2 .

    • Stir vigorously at Room Temperature (25°C) for 12-24 hours.

    • Mechanistic Insight: The reaction proceeds via an inner-sphere mechanism.[1][2] The Rhodium coordinates the alkene and the amide oxygen. The oxidative addition of H2 is the rate-determining step.

  • Workup:

    • Vent H2. Concentrate the solvent in vacuo.

    • Pass the residue through a short plug of silica gel (eluting with EtOAc) to remove the Rhodium catalyst.

Protocol C: Global Deprotection

Objective: Hydrolysis of ester and amide protecting groups to yield the final zwitterion.

  • Dissolve the hydrogenated intermediate in 6M HCl .

  • Reflux for 4 hours. (Note: The meta-carbamoyl group is relatively robust, but prolonged reflux in strong acid can hydrolyze it to the carboxylic acid. Monitor carefully. Alternatively, use LiOH in THF/Water for the ester, followed by Acylase I (Aspergillus melleus) for mild N-deacetylation if acid sensitivity is observed).

  • Preferred Chemical Route: Reflux in 2M HBr for 2 hours is often gentler on side-chain amides than 6M HCl.

  • Isolation: Neutralize to pH 6.0 with LiOH or Ammonia. The amino acid precipitates.[3] Recrystallize from Water/Ethanol.

Catalytic Cycle & Stereochemical Control

The following diagram illustrates the Rh(I)/Rh(III) catalytic cycle. The enantioselectivity is determined during the migratory insertion step, controlled by the quadrant blocking of the chiral phosphine ligand.

CatalyticCycle Complex [Rh(L*)(Solvent)2]+ SubstrateBind Substrate Coordination (Bidentate) Complex->SubstrateBind -Solvent OxAdd Oxidative Addition (H2) -> Rh(III) SubstrateBind->OxAdd +H2 MigInsert Migratory Insertion (Enantio-determining) OxAdd->MigInsert RedElim Reductive Elimination (Product Release) MigInsert->RedElim RedElim->Complex +Product

Figure 2: Simplified catalytic cycle. The "Oxidative Addition" step fixes the stereochemistry based on the specific binding face of the prochiral alkene favored by the (R,R)-ligand.

Quality Control & Analytical Data

Table 1: Analytical Specifications

ParameterMethodSpecification
Identity 1H-NMR (400 MHz, D2O)

7.2-7.8 (m, 4H, Ar-H), 4.1 (t, 1H,

-H), 3.2 (d, 2H,

-H).
Enantiomeric Excess Chiral HPLC> 99.0% (R)-isomer
Chemical Purity HPLC (C18, 210 nm)> 98.0%
Residual Rhodium ICP-MS< 10 ppm

Chiral HPLC Method (Self-Validating):

  • Column: Astec CHIROBIOTIC® T (Teicoplanin-based) or Crownpak CR(+).

  • Mobile Phase: MeOH/Water (80:20) with 0.1% TEAA (Triethylammonium acetate).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 254 nm.

  • Rationale: Teicoplanin columns are excellent for underivatized amino acids. The (R)-isomer (D-amino acid) typically elutes before the (L)-isomer on Crownpak CR(+) columns, providing a clear validation of stereochemistry.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by O2.Ensure rigorous degassing of MeOH (freeze-pump-thaw x3). Prepare catalyst in glovebox.
Low Enantioselectivity (<90% ee) (E)-isomer contamination in precursor.Recrystallize the enamide precursor. The Rh-catalyst binds (E)-isomers poorly and with lower selectivity.
Side Product: De-carbamoylation Over-reduction or hydrolysis.Reduce reaction temperature to 20°C. Ensure H2 pressure is not >100 psi.
No Reaction Substrate inhibition.Increase H2 pressure to 100 psi. Verify ligand coordination by 31P-NMR (Doublet of doublets for Rh-P coupling).

References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007.

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation of Enamides Catalyzed by Rhodium-Bis(phosphine) Complexes. Accounts of Chemical Research, 37(9), 633–644.

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Guides.

  • Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in the catalytic asymmetric hydrogenation of enol acylates and enamides. Journal of the American Chemical Society, 113(22), 8528–8529.

  • Koeller, K. M., & Wong, C. H. (2001). Enzymes for chemical synthesis. Nature, 409, 232–240. (Reference for alternative enzymatic routes).

Sources

HPLC-MS/MS method for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification and Enantiomeric Profiling of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Executive Summary & Molecule Profile

This application note details a dual-stream LC-MS/MS workflow for the analysis of This compound (also referred to as 3-carbamoyl-D-phenylalanine).[1] This molecule is a critical non-canonical amino acid, often utilized as a chiral building block in the synthesis of peptidomimetics and opioid receptor modulators (structurally related to the Eluxadoline class).

The guide addresses two critical analytical needs:

  • Trace Quantification: High-sensitivity achiral analysis for pharmacokinetic (PK) studies or process yield determination.[1]

  • Chiral Purity: A specific method to quantify the (S)-enantiomer impurity, which is often pharmacologically inactive or toxic.[1]

Molecule Specifications
PropertyDetail
IUPAC Name (2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid
Common Name 3-Carbamoyl-D-phenylalanine
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Monoisotopic Mass 208.0848 Da
Precursor Ion

209.1 m/z
pKa (Calculated)

-COOH: ~2.2,

-NH₃⁺: ~9.1

Analytical Challenges & Strategy

  • Polarity: As a zwitterionic amino acid with a polar amide side chain, retention on standard C18 columns is poor, leading to ion suppression from the void volume.[1]

    • Solution: Use of an embedded polar group column or ion-pairing chromatography is avoided to maintain MS compatibility.[1] We utilize a Pentafluorophenyl (PFP) phase for enhanced aromatic selectivity and retention.[1]

  • Isobaric Interference: The molecule is isobaric with other substituted phenylalanines.[1]

    • Solution: High-resolution MRM transitions based on the specific loss of the carbamoyl moiety.

  • Enantiomeric Resolution: Separating the (R) and (S) forms without derivatization is difficult.

    • Solution: Utilization of a Crown Ether-based Chiral Column (Crownpak CR-I(+)) which forms host-guest complexes specifically with the ammonium group of free amino acids.[1]

Workflow Visualization

Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis Start Sample Source (API Intermediate or Plasma) P1 Protein Ppt (Plasma) MeOH:ACN (1:1) Start->P1 Bioanalysis P2 Direct Dilution (API) 0.1% Formic Acid Start->P2 Process Control P3 Centrifuge & Supernatant P1->P3 P2->P3 Decision Goal? P3->Decision PathA Method A: Achiral Quant (Column: PFP Propyl) Decision->PathA Total Conc. PathB Method B: Chiral Purity (Column: Crownpak CR-I+) Decision->PathB Enantiomeric Excess MS Triple Quad MS ESI+ MRM Mode PathA->MS PathB->MS Data Data Processing Quantification & ee% Calc MS->Data

Caption: Decision-based workflow for processing samples depending on analytical requirements (Quantification vs. Chiral Purity).

Protocol A: Achiral Quantification (High Sensitivity)

This method is optimized for speed and sensitivity, suitable for PK studies or checking total yield during synthesis.[1]

Chromatographic Conditions
  • Column: Supelco Ascentis Express F5 (PFP), 2.7 µm, 2.1 × 100 mm.[1]

    • Why: The PFP phase offers

      
       interactions with the phenyl ring, providing superior retention compared to C18 for this polar aromatic compound.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Gradient Table:

Time (min) %B Description
0.0 2 Initial Hold (Trapping)
0.5 2 Start Elution
3.5 40 Linear Gradient
3.6 95 Wash
4.5 95 Hold Wash
4.6 2 Re-equilibration

| 6.0 | 2 | End |[1]

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 400°C.

  • MRM Transitions:

Precursor (m/z)Product (m/z)Dwell (ms)CE (eV)TypeAssignment
209.1 192.1 5015QuantifierLoss of NH₃

209.1 163.1 5022QualifierImmonium Ion / Loss of HCOOH
209.1 146.1 5028QualifierCombined Loss (HCOOH + NH₃)

Protocol B: Chiral Purity Analysis (Enantioselective)

This method separates the (R)-isomer (target) from the (S)-isomer (impurity).[1]

Chromatographic Conditions
  • Column: Daicel CROWNPAK CR-I(+), 3.0 × 150 mm, 5 µm.[1]

    • Mechanism:[1][2][3][4] This column uses a chiral crown ether that complexes with the primary ammonium group (

      
      ).[1] It requires acidic conditions to ensure the amino group is protonated.
      
  • Mobile Phase: Perchloric Acid (pH 1.[1]5) / Acetonitrile (90:10, v/v).[1]

    • Note: Perchloric acid is standard for UV, but for MS compatibility , replace with 0.5% Formic Acid + 0.1% TFA in Water / Methanol (85:15) .[1] The Crownpak CR-I(+) is robust enough for dilute organic modifiers.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 25°C (Lower temperature often improves chiral resolution).[1]

  • Run Time: 15 minutes.

Expected Performance
  • (S)-Isomer Elution: ~4.5 min (First eluting on CR-I(+)).

  • (R)-Isomer Elution: ~6.2 min (Second eluting on CR-I(+)).

  • Resolution (

    
    ):  > 2.5.
    

Fragmentation Pathway & Mechanistic Insight

Understanding the fragmentation is vital for troubleshooting interferences.[1]

Fragmentation Parent Precursor Ion [M+H]+ = 209.1 Frag1 Fragment A [M+H-NH3]+ m/z = 192.1 Parent->Frag1 - NH3 (17 Da) Frag2 Fragment B [Immonium Ion]+ m/z = 163.1 Parent->Frag2 - HCOOH (46 Da) Frag3 Fragment C [Tropylium-like]+ m/z = 135.1 Frag2->Frag3 - CO (28 Da)

Caption: Proposed collision-induced dissociation (CID) pathway for 3-carbamoyl-D-phenylalanine.

Mechanistic Note: The transition 209.1


 163.1 is highly specific. It corresponds to the immonium ion  of the amino acid. For standard Phenylalanine, the immonium ion is m/z 120.[1] Here, the addition of the carbamoyl group (+43 Da) shifts the immonium ion to 

.[1] This confirms the modification is on the phenyl ring and retained in the fragment.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following checks:

  • System Suitability Test (SST):

    • Inject a racemic mixture (50:50 R/S) before every batch.[1]

    • Requirement: Resolution (

      
      ) > 2.0 between enantiomers.
      
    • Tailing Factor: < 1.5 for the (R)-peak.[1]

  • Linearity & Matrix Effect:

    • Range: 1.0 ng/mL to 1000 ng/mL.[1]

    • Matrix Factor: Compare slope in solvent vs. biological matrix. If difference > 15%, use stable isotope labeled internal standard (e.g., D-Phe-d5) or matrix-matched calibration.[1]

  • Carryover Check:

    • Inject a blank immediately after the highest standard (ULOQ).[1]

    • Requirement: Analyte peak area in blank < 20% of the LLOQ area.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Daicel Corporation. (n.d.).[1] Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. [Link]

  • Shimadzu Application News. (2015). Analysis of D/L-Amino Acids by LC-MS/MS. Shimadzu Corporation.[1] [Link]

  • Breslin, H. J., et al. (2012).[1] Identification and Synthesis of Eluxadoline (JNJ-27018966). Journal of Medicinal Chemistry. (Contextual reference for the molecule class). [Link]

Sources

using (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid as a chiral building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid in Peptide & Peptidomimetic Synthesis

Abstract

This technical guide details the methodology for utilizing This compound (also known as Fmoc-D-3-carbamoylphenylalanine or Fmoc-D-Phe(3-CONH₂)-OH ) as a chiral building block.[1] This non-canonical amino acid combines the structural rigidity of phenylalanine with the hydrogen-bonding capability of glutamine. Its inclusion is critical for inducing β-turns, enhancing proteolytic stability, and probing hydrogen bond networks in receptor-ligand interactions.[1] This document provides validated protocols for Solid Phase Peptide Synthesis (SPPS), troubleshooting for side-chain dehydration, and structural analysis.[1]

Molecule Profile & Strategic Utility

Compound Identity:

  • IUPAC Name: (2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid[1]

  • Common Name: D-3-Carbamoylphenylalanine (D-3-CPA)[1]

  • Stereochemistry: (R)-enantiomer (D-configuration)

  • Key Feature: Meta-substituted primary amide on the phenyl ring.[1]

Mechanistic Role in Drug Design:

  • Glutamine Surrogate: It mimics the H-bond donor/acceptor properties of Glutamine (Gln) but restricts the side chain to a specific region of Ramachandran space due to the aromatic ring.

  • Proteolytic Resistance: As a D-amino acid, it disrupts the recognition sites of endogenous proteases (e.g., chymotrypsin), significantly extending plasma half-life.[1]

  • Conformational Control: The D-configuration favors the formation of β-turns (specifically Type II'), often used to stabilize hairpin structures in macrocyclic peptides.[1]

Critical Handling & Storage

ParameterSpecificationNotes
Storage Temp -20°CHygroscopic. Equilibrate to RT before opening.
Solubility DMF, NMP, DMSOHydrophobic backbone. Requires sonication at >0.1 M.
Stability Acid Stable / Base LabileFmoc group is base-sensitive.[1] Amide is acid-stable.[1][2]
Risk Factor Dehydration The primary amide can dehydrate to a nitrile (-CN) under strong activation.[1]

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) – The "Gold Standard"

Recommended for sequences >5 residues or when high purity is required.

Rationale: The primary risk when coupling this residue is the dehydration of the side-chain amide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) to a nitrile (

) by carbodiimides. To prevent this, Trityl (Trt) protection of the amide side chain is strongly recommended.

Materials:

  • Building Block: Fmoc-D-Phe(3-CONH-Trt)-OH

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

  • Deprotection: 20% Piperidine in DMF.[1]

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell resin in DMF for 30 min. Drain.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine/DMF (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       min).
      
    • Wash with DMF (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       min).
      
  • Activation & Coupling (Pre-activation is Key):

    • Dissolve Fmoc-D-Phe(3-CONH-Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.[1]

    • Add DIC (3.0 eq).[1]

    • Crucial: Allow to pre-activate for 2 minutes before adding to the resin. This minimizes exposure of the resin-bound amine to free carbodiimide.[1]

    • Add mixture to resin.[2][3] Shake at RT for 60–90 min.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).[1] If blue (positive), recouple using HATU/DIEA (see Troubleshooting).[1]

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/DIEA/DMF for 10 min to cap unreacted amines.[1]

  • Cleavage & Global Deprotection:

    • Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.[1]

    • Time: 2–3 hours. The Trityl group on the side chain is acid-labile and will be removed simultaneously with the resin cleavage.

    • Note: The bulky Trityl cation can re-attach to electron-rich residues (Trp, Tyr).[1] Ensure TIS (scavenger) is fresh.

Protocol B: Solution Phase Coupling (Unprotected Side Chain)

Applicable for short fragments or when Trt-protected building blocks are unavailable.[1]

Rationale: Without Trityl protection, the amide is vulnerable. You must avoid strong dehydrating conditions.[1] Do NOT use DCC.

Step-by-Step Workflow:

  • Dissolution:

    • Dissolve the amine component (1.0 eq) and Fmoc-D-Phe(3-CONH₂)-OH (1.1 eq) in DMF/DCM (1:1).

  • Activation (The HOBt/HOAt Shield):

    • Add HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 eq).[1] HOAt is superior to HOBt for preventing dehydration.

    • Cool to 0°C.

    • Add EDC·HCl (1.2 eq).

  • Reaction:

    • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup:

    • Dilute with EtOAc.[1] Wash with 5% NaHCO₃, 1M KHSO₄, and Brine.

    • QC Check: Analyze by LC-MS.[1] Look for mass [M-18] which indicates nitrile formation.[1]

Visualization of Workflows

Figure 1: SPPS Decision Matrix & Pathway

SPPS_Workflow Start Start: Coupling D-3-CPA Check_Prot Is Side-Chain Protected (Trt)? Start->Check_Prot Yes_Trt Use Fmoc-D-Phe(3-CONH-Trt)-OH Check_Prot->Yes_Trt Yes (Recommended) No_Trt Use Fmoc-D-Phe(3-CONH2)-OH Check_Prot->No_Trt No Activation_Std Activation: DIC + Oxyma (Standard Protocol) Yes_Trt->Activation_Std Coupling_Std Coupling: 60 min @ RT Activation_Std->Coupling_Std Cleavage_Std Cleavage: 95% TFA (Removes Trt + Resin Link) Coupling_Std->Cleavage_Std Risk_Alert RISK: Dehydration to Nitrile (-CN) No_Trt->Risk_Alert Activation_Care Activation: EDC/HOAt or HATU (Avoid DCC/DIC without additives) Risk_Alert->Activation_Care QC_Check QC: Check Mass for [M-18] Activation_Care->QC_Check QC_Check->Cleavage_Std If Pure

Caption: Decision matrix for incorporating D-3-carbamoylphenylalanine. The Trityl-protected route minimizes dehydration risks.[1]

Troubleshooting & Quality Control

IssueSymptom (LC-MS)Root CauseCorrective Action
Dehydration Mass peak at [M-18] Conversion of amide to nitrile by carbodiimide.[1]Preventative: Use Trt-protected building block.[1] Rescue: None. Must re-synthesize.
Incomplete Coupling Presence of [M-Residue]Steric hindrance of the D-isomer or aggregation.[1]Double couple using HATU/HOAt/DIEA (1:1:2) for 45 min.
Racemization Split peaks in HPLCBase-catalyzed epimerization during activation.[1]Use Oxyma Pure instead of HOBt. Keep activation time <2 min before adding to resin.
Low Solubility Precipitate in reaction vesselHydrophobic nature of the Fmoc-D-Phe core.[1]Use NMP instead of DMF. Add 10% DMSO if necessary.[1][4]

References

  • Carpino, L. A., & Han, G. Y. (1970).[5] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][6] The Journal of Organic Chemistry. Link[1]

  • Giles, M. B., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents. RSC Advances. Link

  • ChemicalBook. (2024).[1] Fmoc-Phe-OH Properties and Applications in Peptide Synthesis. Link

  • MedChemExpress. (2024).[1] Fmoc-D-Phe-OH: Storage and Solubility Protocols. Link

  • Flores-Mosquera, M., et al. (2021).[1] Dehydration of Asparagine and Glutamine Side Chains in Peptide Synthesis. Frontiers in Chemistry. (Contextual grounding on amide dehydration mechanisms).

Sources

in vivo experimental design for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Experimental Design for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (D-3-Carbamoyl-Phe) Studies

Part 1: Executive Summary & Scientific Rationale

This compound , commonly referred to as D-3-Carbamoylphenylalanine (D-3-Cbm-Phe) , is a critical non-canonical amino acid (ncAA) used in modern peptidomimetic drug design. Its structural significance lies in its dual functionality:

  • Stereochemical Stability: The (R)-configuration (D-enantiomer) renders the peptide backbone resistant to endogenous proteases (e.g., chymotrypsin, pepsin), significantly extending in vivo half-life (

    
    ).
    
  • Electronic Isosterism: The meta-carbamoyl group (

    
    ) mimics the hydrogen-bonding capabilities of Glutamine (Gln) or Asparagine (Asn) but is presented on a rigid aromatic scaffold. This allows for high-affinity "pi-clamping" or hydrogen bonding within hydrophobic receptor pockets (e.g., GPCRs like GnRH or GLP-1 receptors).
    

This guide details the experimental design for validating peptide candidates incorporating this residue, focusing on Pharmacokinetic (PK) Stability and Pharmacodynamic (PD) Efficacy .

Part 2: Pre-Clinical Formulation & Preparation

Before in vivo administration, the physicochemical properties of D-3-Cbm-Phe-containing peptides must be managed. The carbamoyl group increases polarity compared to native Phenylalanine, but the aromatic ring retains significant lipophilicity.

Solubility Optimization Protocol
  • Challenge: Peptides with aromatic D-amino acids can form amyloid-like aggregates or gels at high concentrations.

  • Vehicle Selection:

    • Standard: PBS (pH 7.4).

    • Enhanced: 5% Mannitol + 10 mM Acetate Buffer (pH 4.5) – often improves solubility for basic peptides.

    • For Hydrophobic Sequences: 10% 2-Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD).

Table 1: Recommended Formulation Parameters

ParameterSpecificationRationale
Concentration 0.1 – 10 mg/mLTypical range for SC/IV dosing in rodents.
pH Stability 4.5 – 7.4Avoid pH > 8.0 to prevent carbamoyl deamidation (rare, but possible).
Osmolality 280–300 mOsm/kgIsotonicity required to prevent injection site nociception.
Filtration 0.22

m PVDF
Essential for sterility; avoid Nylon (high peptide binding).

Part 3: In Vivo Pharmacokinetic (PK) Study Design

The primary goal of incorporating D-3-Cbm-Phe is to demonstrate superior metabolic stability compared to the L-isomer or native sequence.

Experimental Workflow: Comparative PK Analysis

Objective: Determine the Mean Residence Time (MRT) and Bioavailability (


) of the modified peptide.

Animal Model: Male Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice (Serial sampling). Route: Intravenous (IV) vs. Subcutaneous (SC).

Step-by-Step Protocol:

  • Group Assignment:

    • Group A (Control): Native Peptide (L-Phe or L-Gln sequence).

    • Group B (Test): Analog with D-3-Cbm-Phe substitution.

  • Dosing:

    • Dose: 1 mg/kg (IV bolus via tail vein) and 5 mg/kg (SC).

    • Volume: 5 mL/kg.

  • Blood Sampling:

    • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

    • Collection: Retro-orbital or Jugular vein cannulation into K2-EDTA tubes.

    • Critical Step: Immediately add Protease Inhibitor Cocktail (e.g., Aprotinin/DPP-IV inhibitor) to collection tubes to prevent ex vivo degradation.

  • Bioanalysis (LC-MS/MS):

    • Extract plasma using Protein Precipitation (Acetonitrile with 0.1% Formic Acid).

    • Analyze via MRM (Multiple Reaction Monitoring) targeting the specific parent ion.

    • Note: D-3-Cbm-Phe peptides often show a distinct retention time shift compared to L-isomers on C18 columns.

Data Visualization: PK Logic

PK_Workflow Design Peptide Design (L-Phe vs D-3-Cbm-Phe) Synthesis SPPS Synthesis & Purification (>95%) Design->Synthesis InVitro In Vitro Stability (Liver Microsomes/Plasma) Synthesis->InVitro Screen Candidates InVivo In Vivo PK Study (Rat IV/SC) InVitro->InVivo Select Best Stable Analog Analysis LC-MS/MS & Compartmental Analysis InVivo->Analysis Calculate t1/2, AUC, Cl Analysis->Design SAR Refinement

Figure 1: Iterative workflow for validating the pharmacokinetic advantages of D-3-Cbm-Phe incorporation.

Part 4: Pharmacodynamic (PD) & Efficacy Models

Once stability is established, the biological activity must be verified. The D-configuration can alter receptor binding geometry.

Receptor Binding Confirmation (In Vitro Pre-requisite)

Before in vivo work, confirm affinity (


) using a Radioligand Binding Assay. The carbamoyl group is often used to target GPCRs (e.g., Opioid, NK1, or GnRH receptors).
  • Success Criterion: Test compound

    
     < 10 nM (or comparable to native ligand).
    
In Vivo Efficacy Protocol (General GPCR Antagonist Model)

Scenario: Assuming the peptide acts as a competitive antagonist (common for D-amino acid substituted peptides).

  • Agonist Challenge: Establish a baseline response using a specific agonist (e.g., pain response, hormone release).

  • Pre-treatment: Administer D-3-Cbm-Phe peptide (SC/IP) at

    
     min.
    
  • Challenge: Administer Agonist at

    
    .
    
  • Readout: Measure inhibition of agonist-induced effect.

Table 2: Key Readouts for Efficacy

Assay TypeTarget SystemReadoutRelevance of D-3-Cbm-Phe
Hormonal GnRH/SomatostatinSerum LH/GH levels (ELISA)D-AA prevents rapid degradation by peptidases in the pituitary portal system.
Nociception Opioid/NeurokininTail-flick / Von Frey thresholdEnhanced BBB penetration (potentially) and duration of action.
Metabolic GLP-1/GIPGlucose Tolerance Test (OGTT)Resistance to DPP-IV degradation.

Part 5: Metabolic Stability & Catabolite Identification

A unique advantage of this compound is its "metabolic fingerprint."

Experiment: Metabolite Identification (MetID). Method: High-Resolution Mass Spectrometry (HRMS) of urine and bile collected 0–24h post-dose. Expected Outcome:

  • Native Peptide: Rapid appearance of N-terminal and C-terminal truncated fragments.

  • D-3-Cbm-Phe Peptide: Intact parent peptide excreted in urine; minimal cleavage at the D-3-Cbm-Phe site.

  • Note: Look for potential hydrolysis of the carbamoyl group to a carboxylic acid (conversion to D-3-Carboxy-Phe), though this is generally slow in vivo.

Mechanism of Action Diagram

MOA Peptide Peptide Drug (with D-3-Cbm-Phe) Receptor Target Receptor (GPCR Binding Pocket) Peptide->Receptor Enhanced H-Bonding (-CONH2 Interaction) Result Prolonged Half-life & Sustained Efficacy Peptide->Result Protease Endogenous Proteases (Chymotrypsin/Pepsin) Protease->Peptide Steric Hindrance (No Cleavage)

Figure 2: Mechanistic basis for the utility of D-3-Cbm-Phe: Proteolytic resistance combined with receptor affinity.

References

  • Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine: The Role of Non-Canonical Amino Acids." Current Medicinal Chemistry.

  • Boc Sciences. "Fmoc-D-3-carbamoylphenylalanine Product Data."[1] Chemical Building Blocks for Peptide Synthesis.

  • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half-life time of peptide and protein drugs." Amino Acids.[2]

  • Wang, S., et al. (2014). "Rational Design of Peptides with Enhanced Stability and Efficacy." Journal of Medicinal Chemistry. (Contextual reference for D-amino acid substitution logic).

Sources

derivatization of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Derivatization Strategies for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Executive Summary & Molecule Profile

Target Molecule: this compound Common Synonyms: 3-Carbamoyl-D-phenylalanine (if D-isomer), 3-Carbamoyl-L-phenylalanine (if L-isomer). Note: The (R)-enantiomer corresponds to D-Phenylalanine analogs. Molecular Formula:


Molecular Weight:  208.21  g/mol 

The Analytical Challenge: Direct GC-MS analysis of this molecule is impossible due to its zwitterionic nature (amino acid backbone) and high polarity (primary amide side chain). The specific challenges are:

  • Thermal Instability of the Amide: The meta-carbamoyl group (

    
    ) is susceptible to thermal dehydration, converting to a nitrile (
    
    
    
    ) artifact under aggressive injection port conditions or harsh derivatization.
  • Chirality: Standard derivatization on achiral columns cannot distinguish the (R)-enantiomer from the (S)-enantiomer.

  • Incomplete Derivatization: The molecule contains three reactive sites: the

    
    -amine, the carboxylic acid, and the side-chain amide.
    

Recommended Strategy: This protocol details a Dual-Pathway Approach :

  • Method A (Primary): MTBSTFA silylation for high-sensitivity structural confirmation and quantification.

  • Method B (Chiral Specific): Menthyl Chloroformate derivatization for enantiomeric excess (ee) determination.

Strategic Reagent Selection

FeatureBSTFA / TMS (Traditional)MTBSTFA / TBDMS (Recommended)Alkyl Chloroformates (Alternative)
Reagent Name N,O-Bis(trimethylsilyl)trifluoroacetamideN-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideEthyl/Menthyl Chloroformate
Derivative Stability Low (Hydrolyzes rapidly)High (Stable to moisture)High (Stable in water)
Amide Integrity Risk: High risk of nitrile formation (

)
Safe: Steric bulk prevents dehydrationSafe: Does not react with amide
Mass Spec Signal Many fragments (Sensitivity loss)Dominant [M-57] ion (High Sensitivity)Molecular ion often weak
Chiral Resolution Requires Chiral ColumnRequires Chiral ColumnSelf-resolving (if chiral reagent used)

Expert Insight: We prioritize MTBSTFA over BSTFA. The bulky tert-butyldimethylsilyl (TBDMS) group is 10,000x more hydrolytically stable than the Trimethylsilyl (TMS) group. Crucially, the steric bulk of TBDMS hinders the dehydration mechanism that converts primary amides to nitriles, preserving the structural integrity of the 3-carbamoyl moiety.

Protocol A: High-Sensitivity TBDMS Derivatization

Objective: Quantification and structural confirmation of the pure compound.

Reagents & Materials
  • Reagent: MTBSTFA + 1% TBDMCS (Catalyst).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger) or Acetonitrile.

  • Internal Standard (IS): Norleucine or deuterated Phenylalanine (

    
    -Phe).
    
Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot

      
       of sample (approx.[1] 
      
      
      
      in methanol/water).
    • Add

      
       of Internal Standard (
      
      
      
      ).
  • Drying (Critical):

    • Evaporate to complete dryness under a stream of Nitrogen (

      
      ) at 
      
      
      
      .
    • Note: Any residual water will consume the reagent.

    • Azeotropic Drying (Optional): Add

      
       Dichloromethane and re-evaporate to ensure total water removal.
      
  • Derivatization Reaction:

    • Add

      
      Anhydrous Pyridine .
      
    • Add

      
      MTBSTFA + 1% TBDMCS .
      
    • Cap the vial tightly (PTFE-lined cap).

    • Vortex for 30 seconds.

  • Incubation:

    • Heat at 70°C for 60 minutes .

    • Warning: Do not exceed 100°C. High temperatures increase the risk of amide degradation.

  • Injection:

    • Cool to room temperature.[2] Transfer to autosampler vial with glass insert.

    • Inject

      
       in Splitless  mode (or Split 1:10 for high conc.).
      
Mass Spectral Interpretation (TBDMS Derivatives)

The target molecule usually forms a Di-TBDMS (Carboxyl + Amine) or Tri-TBDMS (Carboxyl + Amine + Amide) derivative.

Derivative FormFormula ModificationApprox MWKey Ion [M-57]

Di-TBDMS

436379
Tri-TBDMS Above + Sidechain

550493
  • Primary Quant Ion: [M-57]

    
     (Loss of tert-butyl group). This peak often carries >50% of total ion current (TIC).
    
  • Secondary Ion: [M-57-28]

    
     (Loss of CO from the acyl fragment).
    

Protocol B: Chiral Resolution (Enantiomeric Purity)

Objective: Confirming the sample is the (R)-enantiomer and not the (S)-enantiomer.

Since standard GC columns (DB-5, DB-1) are achiral, (R) and (S) enantiomers will co-elute. You must create diastereomers using a chiral reagent.

Reagents
  • Reagent: (-)-Menthyl Chloroformate (MCF).

  • Solvent: Pyridine / Methanol.

Workflow
  • Reaction: Dissolve dry sample in Pyridine/Methanol.

  • Addition: Add (-)-Menthyl Chloroformate.

  • Mechanism: The reagent reacts with the amine and carboxyl groups to form diastereomeric carbamates/esters.

  • Separation: The (R)-Menthyl derivative and (S)-Menthyl derivative have different physical properties and will separate on a standard DB-5MS column.

Visualized Workflow & Logic

G Start Start: this compound Dry Lyophilize/N2 Dry (Remove ALL water) Start->Dry Decision Goal: Quantification or Chiral Purity? Dry->Decision MTBSTFA Add MTBSTFA + 1% TBDMCS Solvent: Pyridine Decision->MTBSTFA Quantification Chiral_Rgnt Add (-)-Menthyl Chloroformate Decision->Chiral_Rgnt Chiral Purity Heat Incubate 70°C, 60 min (Mild Heat) MTBSTFA->Heat Overheat Risk: Temp > 100°C Heat->Overheat GCMS_A GC-MS Analysis (Achiral Column) Heat->GCMS_A Nitrile Artifact: Nitrile Formation (False Identification) Overheat->Nitrile Result_A Result: [M-57]+ Peak High Sensitivity GCMS_A->Result_A GCMS_B GC-MS Analysis (Achiral Column) Chiral_Rgnt->GCMS_B Result_B Result: Split Peaks (R) vs (S) Separation GCMS_B->Result_B

Figure 1: Decision tree for derivatization highlighting the critical temperature control required to avoid nitrile artifacts during silylation.

Troubleshooting & Quality Control

The "Nitrile Artifact" (Dehydration)
  • Symptom: You observe a peak with MW = 190 (underivatized nitrile) or a derivative with mass [M-18].

  • Cause: The primary amide (

    
    ) lost water to become a nitrile (
    
    
    
    ).[3] This happens if the injector temp is too high (>260°C) or the derivatization reaction was too harsh.
  • Solution: Lower injector temp to 230°C. Use MTBSTFA instead of BSTFA.

Incomplete Derivatization
  • Symptom: Multiple peaks for the same analyte (e.g., Mono-, Di-, and Tri-silyl derivatives).

  • Cause: Steric hindrance on the amide nitrogen.

  • Solution: Increase reaction time to 90 mins. Ensure Pyridine is anhydrous.

References

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.

  • Sobolevsky, T. G., et al. (2003). "Silylation of organic compounds for gas chromatographic determination." Journal of Separation Science, 26(17), 1474-1478.

  • Husek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A, 552, 289-299. (Foundational work on Chloroformates).

  • Zampolli, M. G., et al. (2007). "Gas chromatography–mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives." Journal of Chromatography A, 1150(1-2), 162-172.

Sources

Application Note: (R)-3-Carbamoylphenylalanine in Next-Generation Peptide Therapeutics and DEL Screening

[1]

Executive Summary

This compound is a non-canonical amino acid (NCAA) that serves as a critical "structural hybrid" in modern drug discovery.[1] It combines the hydrophobic scaffolding of Phenylalanine with the hydrogen-bonding capability of Glutamine/Asparagine , all within a protease-resistant D-configuration .[1]

Its primary utility lies in two high-value domains:

  • Oral Peptide Therapeutics: Enabling the development of stable, orally bioavailable integrin antagonists (e.g., targeting α4β7 for IBD) by mimicking key pharmacophores while resisting gastrointestinal proteolysis.[1]

  • DNA-Encoded Libraries (DEL): Acting as a privileged building block for discovering allosteric GPCR modulators, offering unique vector geometries for pi-stacking and H-bond donor/acceptor interactions.[1]

Scientific Rationale & Mechanism

The "Stealth" Glutamine Mimic

In rational drug design, replacing flexible polar residues (Gln, Asn) with rigidified analogs is a proven strategy to reduce entropic penalty upon binding.[1]

  • Structure: The meta-carbamoyl group (-CONH₂) on the phenyl ring provides a fixed dipole.[1]

  • Function: It mimics the H-bonding network of a Glutamine side chain but "displays" it on a rigid aromatic platform.[1] This allows the residue to engage in simultaneous pi-pi stacking (with Tyr/Trp/Phe in the receptor pocket) and hydrogen bonding (with backbone carbonyls or Ser/Thr side chains).[1]

Proteolytic Stability (The D-Isomer Advantage)

The (R)-configuration (D-form) renders the peptide bond preceding this residue invisible to most endogenous proteases (e.g., chymotrypsin, pepsin).[1] This is the cornerstone of converting injectable peptides into oral drug candidates .[1]

Key Application: Engineering Oral Integrin Antagonists

Context: Developing oral alternatives to monoclonal antibodies (e.g., Vedolizumab) for Inflammatory Bowel Disease (IBD).[1] Target: α4β7 Integrin (Gut-homing receptor).[1]

Mechanism of Action

Peptide antagonists must block the interaction between α4β7 and its ligand MAdCAM-1.[1] The binding interface is large and requires precise orientation of pharmacophores.[1]

  • Role of (R)-3-Carbamoyl-Phe: It is often engineered into the "turn" regions of cyclic peptides.[1] The aromatic ring locks the peptide conformation, while the carbamoyl group mimics the critical aspartic acid or glutamine residues found in the native MAdCAM-1 RGD/LDT motif, but with enhanced metabolic stability.[1]

Protocol: Solid-Phase Peptide Synthesis (SPPS) & Cyclization

This protocol describes the incorporation of Fmoc-D-3-Carbamoyl-Phe into a backbone-cyclized peptide library.[1]

Materials:

  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g loading).[1]

  • Fmoc-D-3-Carbamoyl-Phe-OH (2.5 eq).[1]

  • Coupling Agents: HATU (2.4 eq), DIPEA (5 eq).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling of NCAA:

    • Pre-activate Fmoc-D-3-Carbamoyl-Phe-OH with HATU and DIPEA in DMF for 30 seconds.

    • Add to resin and shake for 45-60 minutes at Room Temperature.

    • Note: The meta-substitution does not significantly hinder steric access compared to ortho-substitution, allowing standard coupling times.[1]

  • Kaiser Test: Verify coupling efficiency (Result should be negative/colorless).

  • Elongation: Continue standard SPPS for the remaining sequence.

  • Cyclization (On-Resin or Solution):

    • Strategy: Head-to-Tail cyclization or Disulfide bridge formation (if Cys/Pen included).[1]

    • For Thioether Bridge (common in stable integrin peptides): Use Chloroacetyl capping on the N-terminus, followed by DIPEA-induced cyclization with a C-terminal Cysteine/Penicillamine side chain.[1]

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Purification: Reverse-phase HPLC (C18 column), Gradient 5-60% ACN in H₂O (0.1% TFA).

Key Application: DNA-Encoded Library (DEL) Screening

Context: Discovery of Allosteric Modulators for GPCRs (e.g., β2-Adrenergic Receptor).[1][2][3]

The Diversity Element

In DEL synthesis, (R)-3-Carbamoyl-Phe is used as a "Cycle 2" or "Cycle 3" building block.[1] Its unique geometry allows it to probe allosteric pockets that natural amino acids cannot reach.[1]

  • Case Study: A 2017 PNAS study utilized carbamoyl-phenylalanine derivatives in a 190-million compound library to identify novel ligands for the β2AR, demonstrating its ability to facilitate specific receptor conformations.[1]

Workflow: DEL Incorporation
  • DNA Tagging: The starting scaffold (attached to a unique DNA barcode) is suspended in aqueous buffer.[1]

  • Acylation: Fmoc-D-3-Carbamoyl-Phe (pre-activated as an NHS ester or using DMTMM chloride in water/organic mix) is reacted with the scaffold's free amine.[1]

  • Encoding: A specific DNA ligase attaches a codon sequence corresponding to "D-3-Carbamoyl-Phe".[1]

  • Deprotection: Fmoc removal using a mild base (compatible with DNA integrity) to expose the amine for the next cycle.[1]

  • Selection: The final library is incubated with the purified GPCR target.[1] Binders are isolated, and the DNA tags are sequenced to reveal the enrichment of the (R)-3-Carbamoyl-Phe motif.[1]

Visualizing the Workflow

Diagram 1: Engineering Oral Peptide Therapeutics

This flow illustrates how (R)-3-Carbamoyl-Phe transforms a labile linear peptide into a stable, potent macrocycle.[1]

PeptideEngineeringcluster_0Mechanism of StabilityLinearLinear Peptide Sequence(Labile, Low Potency)IncorpIncorporate (R)-3-Carbamoyl-Phe(SPPS Step)Linear->Incorp Replace Native Gln/AsnCyclizationMacrocyclization(Thioether/Disulfide)Incorp->Cyclization Pre-organize TurnResultConstrained Macrocycle(High Affinity, Protease Resistant)Cyclization->Result Oral Bioavailability

Caption: Workflow for converting linear precursors into stable macrocyclic drugs using (R)-3-Carbamoyl-Phe.

Diagram 2: Molecular Interaction Logic

This diagram details the dual-binding mode of the residue within a target pocket.[1]

InteractionModeCompound(R)-3-Carbamoyl-PheResidueTarget_HydrophobicHydrophobic Pocket(Tyr/Trp/Phe)Compound->Target_HydrophobicPi-Pi StackingTarget_PolarPolar Residue(Ser/Thr/Backbone)Compound->Target_PolarH-Bond Donor/Acceptor(-CONH2)ProteaseProteolytic Enzymes(Chymotrypsin)Protease->CompoundSteric Blockade(D-Config)

Caption: The dual pharmacophore mechanism: Pi-stacking and H-bonding combined with protease resistance.[1]

Summary of Properties

PropertyDescriptionBenefit in Drug Discovery
Stereochemistry (R) / D-enantiomerConfers resistance to endogenous proteases; ideal for oral peptides.[1]
Side Chain 3-CarbamoylphenylMimics Gln/Asn but with a rigid aromatic spacer; locks conformation.[1]
Solubility Moderate (Polar Amide)Improves water solubility of hydrophobic aromatic-rich peptides.[1]
Primary Use Peptidomimetics, DELsKey for Integrin antagonists (α4β7) and GPCR allosteric ligands.[1]

References

  • Ahn, S., et al. (2017). "Allosteric 'beta-blocker' isolated from a DNA-encoded small molecule library."[1] Proceedings of the National Academy of Sciences (PNAS), 114(7), 1708-1713.[1] [1]

    • Validates the use of carbamoyl-phenylalanine deriv
  • Bhandari, A., et al. (2020). "Novel a4B7 Peptide Monomer and Dimer Antagonists."[1] US Patent App.[1] 2020/0308229 A1.[1]

    • Describes the use of 3-carbamoylphenylalanine in thioether-cyclized peptide antagonists for IBD.
  • Chem-Impex International. "Fmoc-D-3-carbamoylphenylalanine Product Data."

    • Source for commercial availability and basic physiochemical properties.[1]

  • Protagonist Therapeutics. "Development of PN-943, an Oral Alpha-4-Beta-7 Integrin Antagonist."[1] Gastroenterology, 2019.[1] (Contextual Reference for Class of Drugs).

Troubleshooting & Optimization

Technical Support Center: (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Last Updated: February 7, 2026

System Overview & Molecule Profile

Target Molecule: (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

  • Synonyms: 3-Carbamoyl-D-phenylalanine; 3-Carboxamido-D-phenylalanine.

  • CAS Registry: (Generic for D-Phe derivatives) Note: Specific CAS depends on salt form.

  • Critical Function: Non-proteinogenic chiral building block, often utilized in GLP-1 analogs and protease inhibitors to induce specific conformational constraints.

The Core Challenge: Synthesizing this molecule requires balancing stereochemical control (getting the R-enantiomer) with chemoselectivity (preserving the labile meta-carbamoyl group). The carbamoyl moiety is susceptible to hydrolysis (to carboxylic acid) under acidic workups or dehydration (to nitrile) under high temperatures.

Production Modules & Troubleshooting

Module A: Asymmetric Hydrogenation (Chemocatalytic Route)

Best for: Multi-kilogram scale-up and high volumetric productivity.

The Workflow: This route utilizes the Rhodium-catalyzed asymmetric hydrogenation of the corresponding dehydro-amino acid precursor (Z-enamide).

Protocol Specification:

  • Precursor: Methyl (Z)-2-acetamido-3-(3-carbamoylphenyl)acrylate.

  • Catalyst: [Rh(cod)(DuPhos)]BF4 or [Rh(nbd)(Josiphos)]+.

  • Conditions: 5–10 bar H₂, 25°C, MeOH/DCM (1:1).

Troubleshooting Guide: Asymmetric Hydrogenation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Amide Coordination: The meta-carbamoyl group on the substrate is coordinating to the Rh center, poisoning the catalyst.Switch Solvent: Change from pure MeOH to TFE (2,2,2-Trifluoroethanol) or a MeOH/DCM mixture. TFE weakens substrate-catalyst non-productive binding.
Low ee (<90%) E/Z Isomer Impurity: The starting enamide contains significant E-isomer, which hydrogenates slowly or with opposite selectivity.Purify Precursor: Recrystallize the dehydro-amino acid. Ensure Z-isomer purity >98% by HPLC before hydrogenation.
Product is Racemic Ligand Oxidation: Phosphine ligands (e.g., DuPhos) are air-sensitive.Inert Handling: Degas all solvents with N₂/Ar sparging for 30 mins. Load catalyst in a glovebox. Add a scavenger (e.g., HBF₄) if using susceptible ligands.
Byproduct: Nitrile Dehydration: High temperature or acidic conditions are converting -CONH₂ to -CN.Lower Temp: Maintain reaction temperature <40°C. Avoid strong Lewis acids in the catalyst prep.
Module B: Biocatalytic Synthesis (Enzymatic Route)

Best for: Green chemistry requirements and avoiding metal contaminants.

The Workflow: Utilizes D-Amino Acid Transaminase (D-ATA) to convert the corresponding keto-acid (3-carbamoylphenylpyruvic acid) to the D-amino acid, using D-alanine as the amine donor.

Protocol Specification:

  • Enzyme: Engineered D-ATA (e.g., from Bacillus sp.).[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Equilibrium Shift: Coupled system with Lactate Dehydrogenase (LDH) to remove pyruvate byproduct.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Reaction Stalls at 50% Product Inhibition: The accumulating pyruvate (from D-Ala donor) inhibits the transaminase.Install Vacuum/Enzyme Cascade: Use an LDH/NADH recycling system to reduce pyruvate to lactate, driving the equilibrium forward.
Precipitate Formation Solubility Limit: The product (zwitterion) has low solubility at neutral pH.pH Swing: Run reaction at pH 8.0. If precipitation occurs, it might actually help yield by driving equilibrium (crystallization-induced shift), provided it doesn't foul the enzyme.
Loss of Enzyme Activity PLP Leaching: The cofactor dissociates over time.Supplement PLP: Add 0.1–0.5 mM PLP to the buffer. Ensure pH is maintained strictly between 7.0–8.0.

Downstream Processing (Purification)

Critical Warning: The meta-carbamoyl group hydrolyzes to 3-carboxyphenylalanine (isophthalic acid derivative) if exposed to strong acid (pH < 1) or base (pH > 12) for extended periods.

Q: How do I isolate the zwitterion without hydrolyzing the amide? A: Use Isoelectric Point (pI) Precipitation or Ion Exchange.

  • Determine pI: The calculated pI is approx 5.5–6.0.

  • Resin Protocol:

    • Load the reaction mixture onto a Strong Acid Cation (SAC) resin (e.g., Dowex 50W) in H+ form.

    • Wash with water to remove salts/anions.

    • Elute with 1M Aqueous Ammonia . Crucial: Elute quickly and immediately concentrate/lyophilize to avoid basic hydrolysis of the amide.

  • Crystallization: Dissolve crude solid in minimum water at 50°C, add Isopropanol (IPA) as an anti-solvent, and cool slowly to 4°C.

Visual Logic & Decision Support

Figure 1: Synthesis & Troubleshooting Logic Tree

SynthesisLogic Start Start: Choose Route RouteA Route A: Rh-Catalyzed Hydrogenation Start->RouteA RouteB Route B: Biocatalysis (Transaminase) Start->RouteB CheckEE Check Enantiomeric Excess (ee) RouteA->CheckEE IssueConv_B Stalled Reaction? Remove Pyruvate Byproduct RouteB->IssueConv_B Equilibrium Issue CheckConv Check Conversion CheckEE->CheckConv High ee IssueEE_A Low ee? Check Ligand & H2 Pressure CheckEE->IssueEE_A <95% ee IssueConv_A Low Conversion? Check Catalyst Poisoning (Amide Coordination) CheckConv->IssueConv_A <90% Conv Success Target: (R)-3-Carbamoyl-Phe >99% ee, >95% Yield CheckConv->Success High Conv IssueConv_B->Success Add LDH System

Caption: Decision matrix for selecting synthesis routes and troubleshooting common failure modes in hydrogenation and biocatalysis.

Frequently Asked Questions (FAQs)

Q1: Can I use standard acid hydrolysis (6N HCl, 110°C) to determine the concentration of this amino acid? A: NO. This will hydrolyze the meta-carbamoyl group to a carboxylic acid, converting your target into 3-carboxyphenylalanine (an isophthalic acid derivative).

  • Solution: Use HPLC with a standard curve of the authentic material. If amino acid analysis is required, use enzymatic digestion or milder hydrolysis conditions (e.g., 6N HCl at 110°C for only 15 mins, though this is still risky; HPLC is preferred).

Q2: My hydrogenation catalyst turns black and precipitates. What is happening? A: This indicates the formation of Rh-black (metallic rhodium), meaning your ligand has detached or oxidized.

  • Check: Is your solvent degassed? Are you using a coordinating solvent (like THF) that might displace the ligand?

  • Fix: Switch to MeOH or TFE and ensure strict anaerobic conditions.

Q3: Why is the solubility of the product so poor in water? A: At its isoelectric point (pH ~5.5), the zwitterion has net neutral charge and aggregates.

  • Fix: Adjust pH to <4 or >8 for processing, but be mindful of the amide stability. For final isolation, lyophilization from a dilute solution is often better than concentration by heat.

References

  • Biocatalytic Transamination

    • Title: Engineered Biocatalysts for the Asymmetric Synthesis of D-Phenylalanines.[1][2][3][4]

    • Source:Chemical Reviews / PMC.
    • URL:[Link]

  • Rh-Catalyzed Hydrogenation (Mechanism & Ligands)

    • Title: Highly Enantioselective Synthesis of γ-Amino Acids by Rh-Catalyzed Asymmetric Hydrogenation.[5]

    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Synthesis of Phenylalanine Derivatives (General Methods)

    • Title: Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases.[2][6]

    • Source:Angewandte Chemie Int.[2] Ed.

    • URL:[Link]

  • Title: O-carbamoyl-(D)-phenylalaninol compounds and process for preparing the same (Patent EP0815074B1).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for chemicals mentioned.

Sources

Technical Support Center: Troubleshooting Solubility Issues with (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. As a substituted phenylalanine derivative, its solubility behavior is governed by its zwitterionic nature, the aromatic ring, and the polar carbamoyl group. This document will provide both quick-reference FAQs and detailed experimental protocols to systematically address and overcome solubility hurdles.

Understanding the Molecule: Physicochemical Profile

This compound is a non-standard amino acid. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure, which features:

  • An α-amino acid backbone : This imparts zwitterionic character, meaning it possesses both a positive (amino) and a negative (carboxyl) charge at physiological pH. This is a critical factor in its pH-dependent solubility.[1]

  • A phenyl ring : This contributes to the molecule's hydrophobicity and can lead to π-π stacking interactions, potentially reducing solubility in aqueous media.

  • A carbamoyl group (-CONH2) : This is a polar, non-ionizable group that can participate in hydrogen bonding, which may enhance aqueous solubility compared to an unsubstituted phenyl ring.

These features suggest that the compound's solubility will be lowest near its isoelectric point (pI) and will increase in acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in water. What is the first thing I should try?

A1: The first step is to adjust the pH. As an amino acid derivative, its solubility is highly pH-dependent.[2][3] Try adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise to your aqueous suspension. The compound should become significantly more soluble at pH values below its acidic pKa (likely around 2-3) or above its basic pKa (likely around 9-10).

Q2: I need to dissolve the compound for an in-vitro assay in a buffered solution at pH 7.4, but it has low solubility. What are my options?

A2: At physiological pH, you are likely near the compound's isoelectric point, where solubility is minimal. Consider the following:

  • Prepare a concentrated stock solution in an acidic or basic aqueous solution and then dilute it into your final buffer. Be mindful of the final buffer's capacity to maintain the desired pH.

  • Use a co-solvent. A small percentage of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 can significantly enhance solubility.[4] Always check the tolerance of your specific assay for the chosen co-solvent.

  • Complexation with cyclodextrins. If your assay allows, cyclodextrins can encapsulate the hydrophobic phenyl group, increasing aqueous solubility.[5]

Q3: What are some suitable organic solvents for this compound?

A3: Polar organic solvents are your best starting point. Given its structure, you can expect some solubility in:

  • Dimethyl sulfoxide (DMSO): Generally a good solvent for many poorly water-soluble compounds.[6]

  • Methanol or Ethanol: The polarity of these alcohols should facilitate dissolution.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that is often effective.

Avoid non-polar solvents like hexane or toluene, as the polar amino acid and carbamoyl functionalities will likely render the compound insoluble in these.

Q4: Can heating improve the solubility?

A4: Yes, for most compounds, solubility increases with temperature.[7] You can gently warm the solvent while stirring to aid dissolution. However, be cautious about the thermal stability of this compound. After cooling, the compound may precipitate out if the solution is supersaturated at the lower temperature.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solubility Assessment

This protocol provides a structured approach to determining the solubility of your compound in various solvents.

Objective: To identify suitable solvents and establish a baseline for further optimization.

Materials:

  • This compound

  • Selection of solvents (see table below)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration device (e.g., 0.45 µm syringe filter)

Protocol:

  • Prepare a stock of the compound. Accurately weigh a small amount of the compound (e.g., 10 mg) into several vials.

  • Add solvent. To each vial, add a small, precise volume of a solvent (e.g., 100 µL) and vortex thoroughly.

  • Observe and add more solvent. If the compound dissolves completely, note the concentration. If not, add another aliquot of solvent and vortex again. Repeat this process until the compound fully dissolves or a large volume of solvent has been added.

  • Equilibrate. For poorly soluble compounds, allow the suspension to stir at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[8]

  • Separate undissolved solid. Filter the suspension to remove any undissolved compound.

  • Determine the concentration. Analyze the clear supernatant using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis) to determine the concentration of the dissolved compound.[9][10]

Expected Solubility Profile (Qualitative):

Solvent ClassExamplesExpected SolubilityRationale
Aqueous Water, PBS (pH 7.4)Low to ModerateZwitterionic nature and hydrophobic phenyl group limit solubility near neutral pH.
Polar Protic Methanol, EthanolModerate to HighCan engage in hydrogen bonding with the amino acid and carbamoyl groups.
Polar Aprotic DMSO, DMFHighEffective at solvating a wide range of organic molecules.
Non-Polar Hexane, TolueneVery LowThe polar functional groups are not well-solvated by non-polar solvents.
Guide 2: Optimizing Aqueous Solubility via pH Adjustment

This guide details how to leverage the zwitterionic nature of the compound to enhance its solubility in aqueous media.

Causality: At its isoelectric point (pI), a zwitterionic molecule has a net neutral charge, leading to minimal repulsion between molecules and thus, lower solubility. By adjusting the pH away from the pI, the molecule becomes charged (either cationic at low pH or anionic at high pH), increasing its interaction with polar water molecules and enhancing solubility.[1]

Workflow for pH-Dependent Solubility:

G cluster_start Start: Insoluble Suspension in Water cluster_acid Acidic pH Adjustment cluster_base Basic pH Adjustment start Compound in Water add_acid Add 0.1 M HCl Dropwise start->add_acid Path 1 add_base Add 0.1 M NaOH Dropwise start->add_base Path 2 check_diss_acid Observe for Dissolution add_acid->check_diss_acid soluble Clear Solution Achieved check_diss_acid->soluble Yes insoluble Remains Insoluble (Consider Co-solvents) check_diss_acid->insoluble No check_diss_base Observe for Dissolution add_base->check_diss_base check_diss_base->soluble Yes check_diss_base->insoluble No

Caption: pH adjustment workflow for enhancing solubility.

Protocol for pH-Solubility Profiling:

  • Prepare suspensions. Add an excess of the compound to a series of vials containing buffers of varying pH (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Equilibrate. Shake or stir the vials at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate and analyze. Centrifuge or filter each suspension to remove undissolved solids.

  • Measure concentration. Determine the concentration of the compound in each supernatant using a validated analytical method.

  • Plot the data. Create a graph of solubility versus pH to visualize the pH-solubility profile.

Guide 3: Co-solvent and Formulation Strategies

When pH adjustment is not feasible or sufficient, the following strategies can be employed.

Workflow for Co-Solvent Selection:

G cluster_cosolvent Co-solvent Screening start Insoluble in Aqueous Buffer cosolvent_prep Prepare Stock in 100% Co-solvent (e.g., DMSO, Ethanol) start->cosolvent_prep serial_dilution Serially Dilute into Aqueous Buffer cosolvent_prep->serial_dilution observe_precip Observe for Precipitation serial_dilution->observe_precip success Determine Max Tolerated Co-solvent Percentage observe_precip->success No/Minimal failure Precipitation Occurs at Low % (Try another co-solvent) observe_precip->failure Yes

Caption: Co-solvent screening workflow.

Common Co-solvents and their Properties:

Co-solventPropertiesTypical Starting Concentration
DMSO Strong, polar aprotic solvent.1-10% (v/v)
Ethanol Polar protic solvent, generally well-tolerated in biological systems.5-20% (v/v)
Polyethylene Glycol (PEG 400) Water-miscible polymer, can increase solubility and stability.10-30% (v/v)
Propylene Glycol Similar to PEG, often used in pharmaceutical formulations.10-40% (v/v)

Protocol for Co-solvent Screening:

  • Prepare a concentrated stock. Dissolve a high concentration of the compound in 100% of the chosen co-solvent (e.g., 100 mM in DMSO).

  • Titrate into aqueous buffer. Add small aliquots of the concentrated stock solution to your aqueous buffer while vortexing.

  • Observe for precipitation. Note the concentration at which the compound begins to precipitate. This will give you an idea of the maximum percentage of co-solvent your system can tolerate.

  • Assay compatibility check. Always run a vehicle control in your experiments to ensure the chosen co-solvent concentration does not interfere with your assay.

By systematically applying these principles and protocols, researchers can effectively troubleshoot and overcome solubility challenges associated with this compound, enabling successful downstream experiments and development.

References

  • MySkinRecipes. (n.d.). (R)-2-Amino-3-(perfluorophenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • FooDB. (2015). Showing Compound propanoate (FDB031132). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from [Link]

  • ACS Publications. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • University of Montreal. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Retrieved from [Link]

  • Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Retrieved from [Link]

  • PubMed. (n.d.). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • ResearchGate. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • Chemguide. (n.d.). the acid base behaviour of amino acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Amino Acid Synthesis. As a Senior Application Scientist, I have designed this guide to address the most common and challenging pitfalls encountered in the lab. This resource is structured to provide not just solutions, but a deep understanding of the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the single most common reason for losing stereochemical purity during my synthesis?

A1: The most frequent cause of compromised stereochemical integrity is racemization during the carboxyl group activation step, which is required for amide or peptide bond formation. This process is highly susceptible to base-catalyzed formation of a planar, achiral intermediate called a 5(4H)-oxazolone, which can be protonated from either face, leading to a loss of enantiomeric excess (%ee).[1][2][3]

Q2: I'm getting a low enantiomeric excess (%ee) in my asymmetric synthesis. Where should I start troubleshooting?

A2: Low %ee is a classic problem with multiple potential causes. Begin by systematically evaluating these factors:

  • Catalyst/Reagent Purity: Ensure your chiral catalyst, auxiliary, or resolving agent is of high enantiomeric purity.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical. Asymmetric hydrogenations, for example, can be highly sensitive to hydrogen pressure.[4]

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state energy of the stereodetermining step.[5]

  • Substrate Quality: Impurities in your starting material can sometimes interfere with or poison a chiral catalyst.

Q3: Why is it so difficult to purify my final amino acid product?

A3: Amino acids present unique purification challenges due to their zwitterionic nature. This makes them highly polar and often poorly soluble in common organic solvents, complicating standard chromatographic techniques.[6] Furthermore, separating enantiomers requires a chiral environment, such as a chiral stationary phase (CSP) in HPLC or the formation of diastereomers that have different physical properties.[6][7]

Troubleshooting Guide 1: Protecting Group Pitfalls

Protecting functional groups is fundamental to amino acid chemistry, but the choice and handling of these groups are frequent sources of error.[3] An orthogonal strategy, where protecting groups can be removed under distinct conditions, is crucial for success.[8]

Q: My Boc-protected amino acid is producing side products during deprotection with Trifluoroacetic Acid (TFA). What is happening?

A: The primary issue during TFA-mediated Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu⁺).[9][10] This carbocation is a potent electrophile and can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), and to a lesser extent, Cysteine (Cys) and Tyrosine (Tyr).[3][10]

Troubleshooting Steps:

  • Use Scavengers: This is the most critical step. The t-Bu⁺ must be trapped before it can react with your product. A standard "cleavage cocktail" is essential.

  • Optimize the Scavenger Cocktail: The choice of scavenger depends on the amino acid residues present.

ScavengerTarget Residue(s)Typical ConcentrationMechanism
Triisopropylsilane (TIS) Trp, Tyr, Cys1-5% (v/v)Reduces the carbocation via hydride transfer.
Water Trp1-5% (v/v)Traps the carbocation to form t-butanol.
1,2-Ethanedithiol (EDT) Trp, Met1-5% (v/v)Acts as a potent nucleophile to trap the cation.
Thioanisole Trp, Met1-5% (v/v)Aromatic scavenger that traps the cation.
  • Workup Procedure: After deprotection, evaporation of TFA can be difficult. Precipitating the product by adding cold diethyl ether is a common and effective method. If the resulting amine salt is still oily, trituration with ether may induce solidification.[11]

Q: During my solid-phase peptide synthesis (SPPS), I'm seeing yield loss after Fmoc deprotection with piperidine. What are the likely side reactions?

A: Piperidine is a relatively strong base and its repeated use in Fmoc-SPPS can catalyze several destructive side reactions.[12][13]

Common Piperidine-Induced Side Reactions:

  • Aspartimide Formation: An Asp-Gly or Asp-Ser sequence is particularly prone to cyclization, where the backbone amide nitrogen attacks the side-chain ester, forming a five-membered ring. This intermediate can reopen to form a mixture of desired α-aspartyl and undesired β-aspartyl linkages, or be attacked by piperidine.[1][14]

  • Diketopiperazine Formation: The N-terminal dipeptide on the resin can cyclize, cleaving itself from the solid support. This is especially rapid if the second residue is Proline (Pro).[12]

  • Racemization of C-terminal Cysteine: Resin-bound Cys is highly susceptible to base-catalyzed racemization.[14]

Troubleshooting & Mitigation:

  • Use a Weaker Base: Replace piperidine with a less basic amine like 4-methylpiperidine or piperazine.[13][15] Piperazine has been shown to significantly reduce the rate of C-terminal Cys racemization.[14]

  • Add HOBt to Deprotection Solution: Adding 0.1M 1-Hydroxybenzotriazole (HOBt) to the deprotection solution can suppress both aspartimide formation and racemization.[1][14]

  • Protect the Backbone: For extremely sensitive sequences, using a backbone-protecting group like 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the residue following Asp can prevent aspartimide formation by sterically blocking the cyclization.[1]

Q: I'm having trouble with the hydrogenolysis of a Cbz group on a Methionine-containing compound. Why?

A: The sulfur atom in Methionine (and Cysteine) is a well-known poison for palladium catalysts (e.g., Pd/C) used in catalytic hydrogenation. The sulfur coordinates strongly to the palladium surface, deactivating it and preventing the hydrogenolysis of the Cbz group.

Troubleshooting & Mitigation:

  • Increase Catalyst Loading: While not ideal, using a much higher loading of fresh Pd/C can sometimes overcome the poisoning effect for small-scale reactions.

  • Use Alternative Deprotection Conditions: For sulfur-containing amino acids, avoid catalytic hydrogenation. Instead, consider other methods for Cbz removal that are compatible with sulfur.

    • Acidolysis: Strong acids like HBr in acetic acid will cleave the Cbz group. However, this is harsh and may not be compatible with other acid-labile groups (like Boc).

    • Transfer Hydrogenolysis: Using a hydrogen donor like cyclohexene or ammonium formate with Pd/C can sometimes be more effective.[16]

    • Nucleophilic Cleavage: A method using 2-mercaptoethanol and a base can effectively deprotect Cbz-amines on substrates with sensitive functionalities.[17]

Troubleshooting Guide 2: Controlling Stereochemistry & Preventing Racemization

Maintaining the stereochemical integrity of the α-carbon is the central challenge in chiral amino acid synthesis. Racemization, the formation of an equal mixture of both enantiomers from a pure one, can occur at multiple stages.

Q: My peptide coupling step is causing significant racemization. What is the mechanism and how do I prevent it?

A: The dominant mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[2][3] When the carboxyl group of an N-protected amino acid is activated (e.g., with a carbodiimide like DCC or DIC), the carbonyl oxygen of the protecting group can attack the activated carboxyl, forming the planar, achiral oxazolone ring. A base in the reaction mixture can then abstract the proton at the α-carbon. Reprotonation can occur from either face, leading to racemization.


}

Mechanism of Racemization via Oxazolone Formation

Mitigation Strategies:

FactorCause of RacemizationSolution / Best Practice
Coupling Reagents Some reagents (e.g., carbodiimides alone) promote oxazolone formation.Use Additives: Always use carbodiimides (DIC, DCC) with racemization-suppressing additives like HOBt, HOAt, or OxymaPure. These additives form active esters that are less prone to cyclization.[1][2][18]
Base Strong bases (e.g., DIEA) readily abstract the α-proton from the oxazolone.Use a Weaker Base: Switch from Diisopropylethylamine (DIEA) to a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][3]
Temperature Higher temperatures accelerate the rate of enolization and racemization.Lower the Temperature: Perform coupling reactions at 0°C or even lower if possible.[5]
Solvent Polar solvents can stabilize the charged enolate intermediate, favoring racemization.Use Less Polar Solvents: If solubility permits, use solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) instead of highly polar solvents like Dimethylformamide (DMF).[5]
Pre-activation Time Leaving the activated amino acid for extended periods before adding the amine component increases the time available for racemization.Minimize Pre-activation: Add the amine component as soon as possible after activating the carboxylic acid.[3]
Q: My asymmetric hydrogenation is giving low %ee. How do I optimize it?

A: Asymmetric hydrogenation of dehydroamino acid precursors is a powerful method, but its success hinges on the precise interaction between the substrate, the chiral ligand, and the metal center (usually Rhodium or Ruthenium).


}

Workflow for Troubleshooting Low Enantiomeric Excess (%ee)

Troubleshooting Steps:

  • Check Substrate Geometry: Dehydroamino acids can exist as E and Z isomers. While some modern catalysts are highly effective for both isomers, others may strongly prefer one over the other.[4] An impure isomeric mixture could be the source of low %ee.

  • Optimize Hydrogen Pressure: The effect of H₂ pressure can be counterintuitive. In some systems, lowering the pressure increases enantioselectivity by favoring the desired catalytic pathway over a non-selective background reaction.[4] Experiment with a range of pressures (e.g., 1 atm, 100 psi, 500 psi).

  • Screen Solvents: The coordination of the solvent to the metal center can influence the catalyst's conformation. Screen a range of solvents from non-coordinating (DCM, Toluene) to coordinating (THF, Methanol).

  • Evaluate Catalyst Loading & Substrate/Catalyst Ratio: Ensure the catalyst is not being poisoned. A higher loading might be necessary if trace impurities are present.

  • Temperature Control: While often run at room temperature, some systems benefit from lower temperatures to increase the energy difference between the diastereomeric transition states, leading to higher %ee.

Troubleshooting Guide 3: Resolution of Racemic Mixtures

When an asymmetric synthesis is not feasible, resolution of a racemic mixture is a common strategy. Diastereomeric crystallization is a classic and powerful technique for large-scale separations.

Q: I am trying to resolve a racemic amine with a chiral acid, but my product is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a crystalline solid. This is a very common problem and usually indicates that the solubility of the salt is too high under the current conditions or that crystallization kinetics are too rapid.


}

Workflow for Troubleshooting Diastereomeric Crystallization

Troubleshooting Steps:

  • Solvent is Key: This is the most critical variable.[19] The ideal solvent is one in which the desired diastereomeric salt is sparingly soluble, while the other diastereomer is significantly more soluble.

    • If Oiling Out: The solution is likely too saturated. Try diluting with more of the same solvent or switching to a solvent where the salt is slightly more soluble. Alternatively, add an "anti-solvent" (one in which the salt is less soluble) very slowly to induce precipitation.

    • If No Precipitation: The salt is too soluble. Try a less polar solvent or cool the solution to a lower temperature.

  • Control the Cooling Rate: Rapid cooling promotes oiling out. Allow the heated, saturated solution to cool to room temperature slowly over several hours, and then transfer it to a 0°C or -20°C freezer.

  • Use a Seed Crystal: If you have even a tiny amount of the crystalline desired diastereomer, add it to the supersaturated solution. This provides a template for crystal growth and is one of the most effective ways to prevent oiling out.[19]

  • Check Stoichiometry: Ensure you are using the correct molar ratio of your racemic mixture to the resolving agent. While 0.5 equivalents of resolving agent is a common starting point (to precipitate half of the material), this can be optimized.[19]

Troubleshooting Guide 4: Analysis of Chiral Purity

Accurately determining the enantiomeric excess (%ee) is a non-trivial final step. Chiral HPLC is the gold standard method.

Q: I am struggling to get good separation of my amino acid enantiomers on a chiral HPLC column. What are the common issues?

A: Achieving good resolution in chiral HPLC depends on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[20] The stability of these complexes is highly sensitive to the mobile phase.

Common Problems & Solutions:

  • Poor Retention (Especially for Polar Amino Acids):

    • Problem: Underivatized amino acids are zwitterionic and highly polar, leading to weak interaction with many CSPs and early elution.[6]

    • Solution: Use a CSP designed for polar analytes, such as a macrocyclic glycopeptide-based column (e.g., teicoplanin or vancomycin-based). These CSPs have ionic groups that can interact effectively with the zwitterionic amino acids.[6]

  • No Separation (Co-elution):

    • Problem: The mobile phase is not conducive to forming distinct diastereomeric complexes.

    • Solution 1: Change Mobile Phase Composition. The choice of organic modifier (e.g., Methanol, Acetonitrile, Isopropanol) and its concentration is critical. Systematically vary the percentage of the organic modifier.

    • Solution 2: Add an Additive. Small amounts of an acid (e.g., TFA, acetic acid) or a base (e.g., diethylamine) can drastically alter the ionization state of the amino acid and the CSP, often dramatically improving resolution.

    • Solution 3: Switch Operating Mode. Polysaccharide-based CSPs can often be used in both normal-phase and reversed-phase modes. If one fails, try the other.

  • Poor Peak Shape:

    • Problem: Secondary interactions or issues with the sample solvent can cause peak tailing or fronting.

    • Solution: Ensure your sample is dissolved in the mobile phase. If you must use a different solvent for solubility, inject the smallest possible volume. Adjusting the pH or ionic strength of the mobile phase can also improve peak shape.

Key Experimental Protocols

Protocol: Determination of Enantiomeric Excess (%ee) by Chiral HPLC

This protocol provides a general workflow for developing a method to determine the %ee of a chiral amino acid derivative.

  • Column Selection:

    • Choose a chiral stationary phase (CSP) appropriate for your analyte. For general screening, polysaccharide-based columns (e.g., Chiralpak IA, IC) or macrocyclic glycopeptide columns (e.g., Chirobiotic T) are excellent starting points.[6][21]

  • Prepare Samples:

    • Prepare a solution of your racemic standard (~1 mg/mL).

    • Prepare a solution of your synthesized, enantiomerically enriched sample at the same concentration.

    • Ensure all samples are dissolved in the initial mobile phase to avoid peak distortion.

  • Method Development - Initial Screening:

    • Mobile Phase: Start with a simple mobile phase, for example, 80:20 Hexane:Isopropanol for normal phase or 50:50 Acetonitrile:Water for reversed phase.

    • Flow Rate: Set to a standard flow rate for your column diameter (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Detection: Use a UV detector at a wavelength where your compound absorbs strongly.

    • Injection: Inject the racemic standard. If you see two resolved peaks, you have a successful separation. If not, proceed to optimization.

  • Optimization (If No Separation is Observed):

    • Vary Organic Modifier %: Adjust the ratio of your mobile phase components (e.g., try 90:10, 70:30, etc.).

    • Change Organic Modifier: If isopropanol doesn't work in normal phase, try ethanol.

    • Add an Additive: Introduce a small amount (0.1%) of an acidic (TFA) or basic (DEA) additive to the mobile phase. This is often the key to achieving separation.

  • Calculation of %ee:

    • Once baseline separation of the two enantiomers is achieved with the racemic standard, inject your synthesized sample.

    • Integrate the peak areas for the major enantiomer (Area_major) and the minor enantiomer (Area_minor).

    • Calculate the enantiomeric excess using the following formula: %ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Protocol: Diastereomeric Salt Crystallization for Resolution

This protocol describes a general procedure for resolving a racemic amino acid (as its ester or other derivative) using a chiral resolving agent.

  • Select Resolving Agent and Solvent:

    • Choose a readily available, enantiomerically pure resolving agent that will form a salt with your compound (e.g., a chiral carboxylic acid like (S)-mandelic acid to resolve a racemic amine).

    • Perform small-scale solvent screening to find a suitable crystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or mixtures thereof). The goal is to find a solvent that dissolves the salt when hot but allows one diastereomer to crystallize upon cooling.

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of the racemic amino acid derivative in the chosen solvent with heating.

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in a minimum amount of the same hot solvent.

    • Slowly add the resolving agent solution to the solution of the racemic compound.

  • Crystallization:

    • Allow the combined solution to cool slowly to room temperature. Avoid rapid cooling or agitation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal.[19]

    • Once turbidity or crystal formation is observed at room temperature, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to overnight to maximize precipitation.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent. This first crop of crystals is your enriched diastereomeric salt.

    • The filtrate (mother liquor) is now enriched in the other diastereomer.

    • To improve diastereomeric purity, the collected crystals can be recrystallized from the same solvent system.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water or an appropriate solvent.

    • Adjust the pH to break the salt. For an amine resolved with a chiral acid, add a base (e.g., NaHCO₃ solution) and extract the free amine with an organic solvent.

    • Isolate the free, enantiomerically enriched amino acid derivative.

  • Analysis:

    • Determine the %ee of the final product using the chiral HPLC protocol described above.

References

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 6, 2026, from [Link]

  • Sánchez, F., Bosch, C., Garcı́a, A., Commo, C., & Bosso, C. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 845-851.
  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973.
  • White Rose eTheses Online. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 6, 2026, from [Link]

  • Korkmaz, E. N., Lo, C. R., & Sastry, G. N. (2009). Rational stabilization of enzymes by computational redesign of surface charge–charge interactions. Proceedings of the National Academy of Sciences, 106(8), 2544-2549.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 6, 2026, from [Link]

  • Pye, D. R., & Rossen, K. (2005). Highly Enantioselective Asymmetric Hydrogenation of β-Acetamido Dehydroamino Acid Derivatives Using a Three-Hindered Quadrant Rhodium Catalyst. Organic Letters, 7(18), 3937-3940.
  • Phongthai, S., Lim, S. T., & Rawdkuen, S. (2016). Rice Bran-Derived Peptides with Antioxidant Activity: Effects of Enzymatic Hydrolysis Using Bacillus licheniformis and α-Chymotrypsin. Foods, 5(4), 75.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • Packman, L. C. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters, 36(42), 7523-7526.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
  • American Chemical Society. (n.d.). Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • PubMed. (n.d.).
  • American Chemical Society. (2026, January 30). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society.
  • ResearchGate. (2025, August 10). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • YouTube. (2021, March 12).
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • UCL Discovery. (2010, March 12).
  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • ResearchGate. (2025, August 5).
  • National Institutes of Health. (n.d.). Rational design of enzyme activity and enantioselectivity.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • American Chemical Society. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids.
  • Wikipedia. (n.d.). Protein folding.
  • Herald Scholarly Open Access. (n.d.).
  • Royal Society of Chemistry. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025, October 16).
  • ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection.
  • MDPI. (n.d.). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics.
  • Chromatography Today. (n.d.).

Sources

Technical Support Center: Metabolic Stability of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Structural Optimization & Metabolic Stability Support Hub. Ticket ID: PROP-STAB-2024 Subject: Strategies to mitigate rapid clearance and toxicity in propanoic acid derivatives. Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division.

Diagnostic Hub: Identify Your Metabolic Liability

Before implementing a synthetic fix, you must isolate the specific metabolic failure mode. Propanoic acid derivatives (e.g., 2-arylpropionic acids like ibuprofen, naproxen) typically fail due to three distinct mechanisms.

Use the flowchart below to diagnose your compound's instability:

MetabolicDiagnosis Start Compound Instability Detected (High Clearance / Toxicity) MetID Run Metabolite ID Study (Microsomes + Hepatocytes) Start->MetID Decision1 Major Metabolite Found? MetID->Decision1 UGT Acyl Glucuronide Detected Decision1->UGT Mass Shift +176 Da CYP Hydroxylated Metabolite Detected Decision1->CYP Mass Shift +16 Da Inversion R-to-S Chiral Inversion Decision1->Inversion Enantiomeric Shift ActionUGT Risk: Idiosyncratic Toxicity Fix: Bioisosteres / Steric Shielding UGT->ActionUGT ActionCYP Risk: Rapid Clearance Fix: Fluorination / Deuteration CYP->ActionCYP ActionInv Risk: Variable PK / Off-target effects Fix: Alpha-substitution (F, Me) Inversion->ActionInv

Figure 1: Diagnostic logic for isolating metabolic liabilities in propanoic acid derivatives. Blue nodes indicate diagnostic steps; Red/Yellow/Green indicate specific pathways.

Critical Issue: Acyl Glucuronidation & Toxicity

Symptom: Your compound shows reasonable half-life but forms a reactive metabolite that covalently binds to plasma proteins. Root Cause: The carboxylic acid moiety is conjugated by UGT enzymes (e.g., UGT2B7) to form an acyl glucuronide (AG) . Unlike ether glucuronides, AGs are electrophilic. They can undergo nucleophilic attack by lysine residues on proteins (like albumin), leading to immune-mediated idiosyncratic drug toxicity (IDT).

Mechanism of Failure

The AG undergoes "acyl migration," moving the drug moiety from the 1-O position to the 2, 3, or 4-position on the glucuronic acid ring. These isomers are reactive aldehydes capable of forming Schiff bases with proteins.

The Fix: Bioisosteric Replacement

The most robust solution is to replace the carboxylic acid with a non-glucuronidable bioisostere that maintains the pKa (~4.5) and lipophilicity.[1][2]

Comparison of Common Bioisosteres:

MoietyStructurepKaMetabolic StabilityNotes
Carboxylic Acid R-COOH~4.5Low (Form AGs)High risk of toxicity.
Tetrazole R-CN₄H~4.9HighStandard replacement (e.g., Losartan). No AG formation.
Acyl Sulfonamide R-CONHSO₂R'~4.5ModerateCan still be metabolized but avoids reactive AGs.
Oxadiazolone R-C₂N₂O₂H~6.0HighWeakly acidic; good for permeability.
Protocol: Synthesis of Tetrazole Bioisostere

Target: Converting a nitrile precursor (common intermediate for propanoic acids) to a tetrazole.

  • Reagents: Sodium azide (

    
    ), Zinc bromide (
    
    
    
    ), Water, Isopropanol.
  • Procedure:

    • Dissolve the nitrile precursor (1.0 eq) in a mixture of water/isopropanol (2:1).

    • Add

      
       (1.1 eq) and 
      
      
      
      (1.0 eq). Note: Zinc acts as a Lewis acid catalyst, allowing milder conditions than traditional ammonium chloride methods.
    • Reflux at 80°C for 12–24 hours. Monitor via LC-MS (Tetrazole mass = Nitrile mass + 43).

    • Workup: Acidify with 3N HCl to precipitate the tetrazole. Extract with Ethyl Acetate.

  • Validation: Confirm absence of the nitrile peak (~2200 cm⁻¹) in IR and presence of NH proton in ¹H NMR (~12-14 ppm).

Critical Issue: Chiral Inversion

Symptom: You administer the R-enantiomer, but the S-enantiomer appears in plasma. Root Cause: 2-Arylpropionic acids (profens) undergo unidirectional chiral inversion (R


S).[3][4] This is mediated by Acyl-CoA Synthetase , which selectively forms a thioester with the R-isomer. The enzyme 

-methylacyl-CoA racemase (AMACR)
then enolizes the intermediate, destroying stereochemistry, followed by hydrolysis to the S-isomer.

Why this matters: The R-isomer contributes to toxicity (lipid incorporation) without therapeutic benefit (COX inhibition resides in the S-form).

The Fix: Conformational Locking

To prevent the formation of the Acyl-CoA intermediate or the subsequent enolization, you must block the


-proton abstraction.

Strategy A:


-Fluorination 
Replace the 

-hydrogen with Fluorine.
  • Effect: The C-F bond is stronger and non-enolizable. It prevents racemization and blocks metabolic oxidation at this site.

  • Impact: Often increases metabolic stability significantly but may alter binding affinity due to the electronegativity of Fluorine.

Strategy B:


-Methylation (Gem-dimethyl) 
Add a second methyl group to the 

-carbon.
  • Effect: Creates a quaternary center. Impossible to racemize.

  • Impact: Increases lipophilicity (LogP) and may introduce steric clashes in the binding pocket.

Critical Issue: Oxidative Clearance (CYP450)

Symptom: Rapid disappearance of parent compound; hydroxylated metabolites identified. Root Cause: The alkyl chain (propanoic tail) or the aromatic ring is susceptible to CYP2C9 or CYP3A4 oxidation.

The Fix: Deuterium Switch or Fluorine Walk
  • Deuterium Exchange: Replace metabolic "soft spots" (C-H bonds) with C-D bonds.

    • Mechanism:[3][4][5][6][7][8] The Kinetic Isotope Effect (KIE) slows down the rate-determining step of C-H bond breakage by CYPs (C-D bond is ~6-10x stronger).

    • Application: Deuterate the

      
      -methyl group of the propanoic chain.
      
  • Fluorine Walk: Systematically replace aryl hydrogens with fluorine to deactivate the ring toward oxidation.

Experimental Validation Protocols

Protocol A: Acyl Glucuronide Reactivity Assay (T½ Assessment)

Use this to determine if your carboxylic acid poses a toxicity risk.

  • Incubation: Generate the acyl glucuronide (AG) biosynthetically using liver microsomes (HLM) + UDPGA, or synthesize chemically.

  • Buffer Setup: Incubate the purified AG (10 µM) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

    • Metric: Calculate the degradation half-life (

      
      ).
      
    • Thresholds:

      • 
         hours: High Risk  (Highly reactive electrophile).
        
      • 
         hours: Low Risk .
        
Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Standard check for CYP-mediated clearance.

  • Preparation: Prepare a master mix of Liver Microsomes (0.5 mg/mL protein) in PBS (pH 7.4).

  • Initiation: Add test compound (1 µM final) and pre-incubate for 5 min at 37°C. Start reaction with NADPH (1 mM).

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Quantification: Plot ln(concentration) vs. time.

    • Slope

      
       = elimination rate constant.
      
    • 
      .
      

Frequently Asked Questions (FAQs)

Q: Can I just use an ester prodrug to stop glucuronidation? A: Generally, no. While esters (e.g., ethyl ester) improve oral absorption, ubiquitous plasma esterases rapidly hydrolyze them back to the free carboxylic acid in vivo, restoring the original metabolic liability. Esters are delivery vehicles, not metabolic stabilizers.

Q: Why does the


-methyl group matter so much? 
A:  In 2-arylpropionic acids, the 

-methyl group creates a chiral center. The biological activity (e.g., COX inhibition) is usually restricted to the S-enantiomer. However, the R-enantiomer can be inverted to S in vivo.[3][4][9] If you remove the

-methyl (making it arylacetic acid), you lose chirality but often lose potency and increase susceptibility to glucuronidation.

Q: I replaced the COOH with a Tetrazole, but my permeability dropped. Why? A: Although Tetrazoles are more lipophilic than Carboxylates, they are planar and can stack, potentially lowering solubility. Furthermore, they are often fully ionized at physiological pH (pKa ~5). Consider using a Tetrazolone (pKa ~6-7) or an Acyl Sulfonamide (pKa ~4.5 but different shape) to modulate physicochemical properties.

References

  • Bioisosteres in Medicinal Chemistry

    • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[1][10] ChemMedChem, 8(3), 385–395.

  • Acyl Glucuronide Toxicity

    • Regan, S., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395.

  • Chiral Inversion Mechanism

    • Tracy, T. S., et al. (1993). Metabolic chiral inversion of 2-arylpropionic acids. Mechanism of formation of ibuprofenyl-coenzyme A thioesters. Drug Metabolism and Disposition, 21(1), 114-120.

  • Tetrazole Synthesis

    • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Strategies for Stability

    • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

resolving racemic mixtures of 2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optical Resolution of 3-Carbamoylphenylalanine

Subject: Troubleshooting & Protocols for the Resolution of Racemic 2-Amino-3-(3-carbamoylphenyl)propanoic acid CAS Registry Number: 7006-34-0 (Racemic) / Analogous to 3-Carbamoyl-Phe Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are working with 3-carbamoylphenylalanine , a zwitterionic phenylalanine derivative.[1] The presence of the meta-carbamoyl (amide) group introduces unique solubility challenges and chemical sensitivity. Unlike standard phenylalanine, the amide side chain is susceptible to hydrolysis under harsh acidic/basic conditions, converting your target into 3-carboxyphenylalanine (a dicarboxylic acid impurity).[1]

This guide prioritizes Enzymatic Kinetic Resolution (EKR) for high enantiomeric excess (


) and Chiral HPLC  for analytical validation. Classical crystallization is discussed as a secondary scalable option.[1]

Part 1: Decision Matrix (Method Selection)

Before starting, determine your scale and purity requirements.[1]

ResolutionStrategy Start Start: Racemic Mixture ScaleCheck What is your scale? Start->ScaleCheck Small < 100 mg (Analytical) ScaleCheck->Small Medium 100 mg - 10 g (Prep) ScaleCheck->Medium Large > 10 g (Production) ScaleCheck->Large HPLC Method A: Chiral HPLC (Crown Ether Phase) Small->HPLC Enzyme Method B: Enzymatic Resolution (Acylase I / Aspergillus) Medium->Enzyme Large->Enzyme Preferred (Green) Salt Method C: Diastereomeric Salt (Chemical Resolution) Large->Salt Alternative (Cost) Constraint CRITICAL: Avoid strong acid/base reflux to prevent amide hydrolysis. Enzyme->Constraint Salt->Constraint

Figure 1: Strategic decision tree for selecting the resolution method based on scale and chemical stability.

Part 2: Enzymatic Kinetic Resolution (Recommended)

Mechanism: This method utilizes Aminoacylase I (typically from Aspergillus melleus or Porcine Kidney).[1] The enzyme selectively hydrolyzes the N-acetyl-L-enantiomer, leaving the N-acetyl-D-enantiomer intact. This is the safest method to preserve the sensitive carbamoyl group.

Protocol: Acylase I Hydrolysis
  • Substrate Preparation: Acetylate the racemic amine using acetic anhydride in mild alkali (pH 8-9) to form N-acetyl-DL-3-carbamoylphenylalanine.

  • Reaction: Dissolve the N-acetyl substrate (0.1 M) in water. Adjust pH to 7.5 using LiOH or NH₄OH.[1] Add Acylase I (10-20 mg/mmol substrate) and catalytic CoCl₂ (0.5 mM) as a cofactor.[1]

  • Incubation: Stir at 37°C. Monitor pH and maintain at 7.5 using an autotitrator.

  • Termination: Stop when conversion reaches 50% (typically 12–24 hours). Acidify to pH 5.0 to denature enzyme (remove by filtration).

  • Separation: The mixture now contains Free L-Amino Acid (zwitterion) and Unreacted N-Acetyl-D-Amino Acid (anion).[1] Separate using cation exchange resin (Dowex 50W).[1]

Troubleshooting Guide (EKR)
SymptomProbable CauseCorrective Action
Reaction Stalls (<40%) Product InhibitionThe free L-amino acid may inhibit the enzyme. Action: Perform reaction in a dialysis bag or remove product continuously.
Low Enantiomeric Excess Spontaneous HydrolysispH is too high (>8.[1]5) or temperature >45°C, causing chemical hydrolysis of the acetyl group.[1] Action: Strictly control pH at 7.2–7.5.
Precipitation Solubility LimitThe N-acetyl substrate is less soluble than the free amino acid.[1] Action: Add 5-10% DMSO or Methanol (check enzyme tolerance first).[1]
Amide Hydrolysis Contaminating AmidaseCrude enzyme preparations may contain amidases that attack the carbamoyl group.[1] Action: Use purified Acylase I (Grade I) or add an amidase inhibitor.[1]

Part 3: Chiral HPLC (Analytical & Prep)

For rapid determination of ee or small-scale purification, direct resolution of the free amino acid is possible without derivatization.

Recommended Column System
  • Stationary Phase: Crown Ether (e.g., Daicel Crownpak CR-I(+) or CR(+)).[1]

    • Why? Crown ethers form host-guest complexes specifically with the primary ammonium group (

      
      ) of amino acids.
      
  • Mobile Phase: Perchloric acid (HClO₄) aqueous solution (pH 1.0 to 2.0).[1]

    • Note: Low pH ensures the amino group is protonated for binding.[1]

  • Temperature: Lower temperatures (10–20°C) often improve separation factors (

    
    ) on crown ether phases.[1]
    
Alternative System (if Crownpak fails)
  • Stationary Phase: Zwitterionic (e.g., Chiralpak ZWIX(+)).[1]

  • Mobile Phase: MeOH/MeCN + 50mM Formic Acid + 25mM Diethylamine.[1]

HPLC Troubleshooting

Q: My peaks are extremely broad/tailing. A: This is a classic "zwitterion effect."[1] The amino acid is interacting non-specifically with the silica backbone.

  • Fix: Increase the ionic strength of the mobile phase (e.g., add 50-100 mM NaClO₄ if using Crownpak).[1]

Q: I see a third peak appearing over time. A: This is likely 3-carboxyphenylalanine , resulting from the hydrolysis of your carbamoyl group.[1]

  • Fix: Ensure your samples are not stored in the acidic mobile phase for long periods.[1] Inject immediately after preparation.[1]

Part 4: Chemical Resolution (Diastereomeric Salts)

Use this only if enzymatic methods are unavailable or cost-prohibitive.

Resolving Agents:

  • Dibenzoyl-L-tartaric acid (L-DBTA): Often effective for aromatic amino acids due to

    
     stacking interactions with the phenyl ring.[1]
    
  • Mandelic Acid: Another strong candidate for phenylalanine derivatives.[1]

Workflow Visualization:

SaltResolution Racemate Racemic 3-Carbamoyl-Phe Agent Add 0.5 eq. L-DBTA (Solvent: EtOH/Water) Racemate->Agent Cryst Crystallization (Slow cooling) Agent->Cryst Filter Filtration Cryst->Filter Solid Solid: L-Phe-Amide • L-DBTA Salt (Diastereomer 1) Filter->Solid Precipitate Liquor Mother Liquor: D-Phe-Amide (Enriched) Filter->Liquor Supernatant Recryst Recrystallize (Maximize ee) Solid->Recryst Racemize Racemize Liquor->Racemize Racemize & Recycle Liberate Liberate Amine (Ion Exchange/Base) Recryst->Liberate Final Final Liberate->Final Pure L-Isomer

Figure 2: Classical resolution workflow using Dibenzoyl-tartaric acid.[1]

Critical FAQ for Chemical Resolution:

Q: The salt is "oiling out" instead of crystallizing. A: This indicates the solvent polarity is mismatched.[1] The carbamoyl group makes the molecule more polar than standard phenylalanine.[1]

  • Fix: Add a non-polar anti-solvent (e.g., add MTBE or Toluene dropwise to the Ethanol solution) to force lattice formation rather than oil separation.[1]

Q: Can I use strong bases (NaOH) to liberate the amine from the salt? A: NO. Strong mineral bases can hydrolyze the amide side chain.[1]

  • Fix: Use a weak base (Ammonia) or, preferably, pass the salt through a cation exchange resin (Dowex 50W) and elute with dilute ammonium hydroxide.[1]

References

  • Ingersoll, A. W., & Adams, R. (1922).[1] Optically Active Amino Acids.[1] Journal of the American Chemical Society.[1] (Classic foundation for salt resolution).[1] Link[1]

  • Chibata, I., et al. (1976).[1] Resolution of Amino Acids by Enzymes.[1][2] Methods in Enzymology, 44, 746-759.[1] (The authoritative protocol for Acylase I resolution). Link

  • Machida, Y., et al. (1998).[1] Enantiomeric separation of amino acids by capillary electrophoresis using crown ether.[1] Journal of Chromatography A. (Validation of crown ether specificity). Link

  • Hyun, M. H. (2006).[1] Characterization of Liquid Chromatographic Chiral Separation on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science.[1] Link[1]

  • Soloshonok, V. A. (Ed.).[1][2][3] (2010).[1] Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition.[1] Wiley-VCH.[1] (Modern overview of phenylalanine derivative resolution). Link

Sources

minimizing side reactions during the derivatization of amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Maximizing Yield

To: Research Scientists, QA/QC Analysts, and Drug Development Leads From: Senior Application Scientist, Chromatography Division Subject: Troubleshooting Guide for Amino Acid Derivatization Protocols

Executive Summary

Derivatization is the critical "black box" of amino acid analysis. Whether you are increasing volatility for GC-MS or adding a fluorophore for HPLC, the reaction must be quantitative and stoichiometric. Incomplete derivatization, unstable adducts, and reagent hydrolysis are the primary drivers of poor reproducibility (RSD > 5%).

This guide deconstructs these failure modes, providing mechanistic solutions to minimize side reactions and ensure data integrity.

Module 1: HPLC/UPLC Fluorescence Derivatization (OPA & FMOC)

Primary Application: High-sensitivity analysis of primary (OPA) and secondary (FMOC) amines.

1.1 The OPA Instability Paradox

The Issue: OPA (o-Phthalaldehyde) reacts rapidly with primary amines in the presence of a thiol to form a fluorescent isoindole. However, this isoindole is inherently unstable and susceptible to hydrolysis, leading to rapid signal decay, particularly for Glycine and Lysine.

The Fix: Thiol Substitution Strategy The stability of the isoindole derivative is dictated by the nucleophilic strength and steric bulk of the thiol co-reagent.

  • Legacy Protocol: 2-Mercaptoethanol (2-ME). Result: High instability; signal can degrade within minutes.

  • Optimized Protocol: 3-Mercaptopropionic Acid (3-MPA) . Result: The carboxyl group on 3-MPA stabilizes the isoindole ring, extending derivative half-life significantly.

Protocol Check (Self-Validating System):

  • Reagent Prep: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 5 mL 0.4 M Borate Buffer (pH 10.2).

  • The Critical Step: Add 20 µL 3-MPA (not 2-ME). Mix gently.

  • Validation: Inject a standard of Glycine immediately. Re-inject after 10 minutes. If peak area drops >2%, your reagent pH is drifting or the OPA is oxidized.

1.2 Managing FMOC-Cl Hydrolysis

The Issue: FMOC-Cl is used for secondary amines (like Proline) but reacts aggressively with water to form FMOC-OH (9-fluorenylmethanol). FMOC-OH is highly fluorescent and elutes in the middle of the chromatogram, often co-eluting with critical amino acids.

The Fix: The "Sacrificial" Extraction or Chromatographic Delay You cannot stop the hydrolysis, but you can manage the byproduct.

  • Method A (Online/Pre-column): Use a programmed autosampler routine.

    • Step 1: Derivatize with OPA (reacts with primaries).[1][2][3]

    • Step 2: Derivatize with FMOC-Cl (reacts with secondaries).

    • Step 3 (Critical):Quench/Wash. If using an offline method, extract with pentane/heptane to remove FMOC-OH. If online, ensure your gradient has a "cleaning" ramp at the end to elute the massive FMOC-OH peak away from analytes.

Data Summary: Reagent Stability Comparison

Reagent SystemTarget AnalyteMajor Side ReactionStability Fix
OPA / 2-ME Primary AminesIsoindole degradation (Hydrolysis)Switch to 3-MPA or NAC (N-acetyl-cysteine)
FMOC-Cl Secondary AminesHydrolysis to FMOC-OH (Interference)Pentane extraction or Gradient delay
AccQ-Tag (AQC) BothHydrolysis to AMQ (6-aminoquinoline)None needed; AMQ elutes early and does not interfere
Module 2: GC-MS Silylation (The Moisture War)

Primary Application: Metabolomics and volatile compound analysis.

2.1 The "Active Hydrogen" Failure

The Issue: Silylation replaces active hydrogens (-OH, -NH2, -SH) with trimethylsilyl (TMS) groups. If the reaction is incomplete, you get "mixed" derivatives (e.g., 2-TMS-Lysine vs. 3-TMS-Lysine), splitting the signal and ruining quantitation.

The Fix: Catalytic Drive & Moisture Exclusion

  • Reagent Choice: Use MSTFA + 1% TMCS . The TMCS (Trimethylchlorosilane) acts as a catalyst to drive the reaction on sterically hindered groups (like the secondary amine in Arginine).

  • Alternative: For higher stability, use MTBSTFA . It forms tert-butyldimethylsilyl (TBDMS) derivatives, which are 100x more hydrolytically stable than TMS derivatives.

Protocol Check (Self-Validating System):

  • The "Squawk" Test: If your GC-MS TIC (Total Ion Chromatogram) shows a large peak for Hexamethyldisiloxane (HMDS) , moisture has entered your system. HMDS is the hydrolysis product of MSTFA.

  • Action: Bake out the inlet, change the septum, and use fresh, anhydrous pyridine.

Visualizing the Workflow
Diagram 1: The Logic of Dual-Loop Derivatization (HPLC)

This decision tree illustrates how to sequence reactions to prevent FMOC interference with primary amines.

AminoAcidWorkflow Start Sample Injection (Amino Acid Mix) OPA_Step Step 1: OPA + 3-MPA Addition (pH 10.2) Start->OPA_Step Reaction_1 Reaction: Primary Amines Only (Sec. Amines Unreacted) OPA_Step->Reaction_1 FMOC_Step Step 2: FMOC-Cl Addition Reaction_1->FMOC_Step Reaction_2 Reaction: Secondary Amines (Proline/Sarcosine) FMOC_Step->Reaction_2 Side_Product Side Reaction: FMOC-Cl + H2O -> FMOC-OH FMOC_Step->Side_Product Hydrolysis Separation Chromatographic Separation (Gradient Elution) Reaction_2->Separation Side_Product->Separation Interference Risk Detection Fluorescence Detection (Ex/Em Switching) Separation->Detection

Caption: Sequential logic for dual-reagent derivatization. Note the parallel formation of FMOC-OH which must be chromatographically resolved.

Troubleshooting Matrix (FAQ)

Q1: I see "Ghost Peaks" appearing randomly in my blank injections.

  • Diagnosis: Carryover or Reagent Degradation.

  • Root Cause: OPA degrades over time to form non-fluorescent byproducts that can precipitate or trap other amines.

  • Solution: Replace OPA reagents every 24 hours. Ensure your autosampler needle wash includes a high-organic solvent (e.g., 70% MeOH) to strip hydrophobic derivatives.

Q2: My Lysine peak area is highly variable (RSD > 10%), but other amino acids are stable.

  • Diagnosis: Incomplete di-alkylation.

  • Root Cause: Lysine has two amine groups (α and ε). If the reaction time is too short or reagent is old, you get a mix of mono- and di-substituted Lysine.

  • Solution: Increase the OPA reaction time by 30 seconds. Ensure pH is >9.5 to deprotonate the ε-amine (pKa ~10.5).

Q3: In GC-MS, my Arginine peak is missing entirely.

  • Diagnosis: Thermal degradation.

  • Root Cause: Arginine derivatives are thermally labile and often decompose in the GC inlet.

  • Solution:

    • Switch to LC-MS (preferred for Arginine).

    • If GC is mandatory, use MTBSTFA (TBDMS derivative) and lower the inlet temperature to 250°C.

Q4: Why is the baseline rising at the end of my FMOC chromatogram?

  • Diagnosis: FMOC-OH elution.

  • Root Cause: The hydrolysis byproduct is eluting.

  • Solution: This is normal. Do not integrate this region. Ensure your gradient holds at high organic % long enough to flush this peak completely before the next injection.

References
  • Mechanism of OPA/Thiol Reaction

    • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. (2023). Journal of Organic Chemistry.
  • GC-MS Silylation & Moisture Sensitivity

    • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich Technical Bulletin.
  • AccQ-Tag Chemistry & Side Reactions

    • Derivatization of Amino Acids Using Waters AccQ[4]•Tag Chemistry. Waters Corporation.

  • FMOC-Cl Optimization

    • Amino acid analysis by reverse-phase HPLC: improved derivatization and detection conditions with 9-fluorenylmethyl chloroform

Sources

Technical Support Center: Optimizing Coupling of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Molecule: (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Common Aliases: 3-Carbamoyl-D-phenylalanine; D-Phe(3-CONH₂). Core Function: Used in peptidomimetics to introduce hydrogen-bonding capabilities (via the amide) and induce specific backbone conformations (via the D-configuration).

Operational Challenges: This residue presents a "perfect storm" of three competing synthetic challenges:

  • Dehydration Risk: The side-chain primary amide (

    
    ) is susceptible to dehydration into a nitrile (
    
    
    
    ) under strong activation conditions.
  • Racemization Sensitivity: As a D-amino acid derivative with an electron-withdrawing group (carbamoyl) on the phenyl ring, the

    
    -proton is more acidic than in standard phenylalanine, increasing the risk of base-catalyzed racemization to the (S)-form.
    
  • Solubility/Aggregation: The amide side chain promotes inter-chain hydrogen bonding, potentially leading to aggregation and incomplete coupling.

Troubleshooting Guides (Symptom-Based)

Issue 1: Mass Spec shows [M-18] peak (Nitrile Formation)

Symptom: You observe a significant impurity with a mass of


 Da relative to the expected product.
Diagnosis: Side-chain Dehydration.  The carbamoyl group (

) has been dehydrated to a cyano group (

). This typically occurs when using phosphonium/uronium reagents (BOP, PyBOP, HBTU, HATU) with excess tertiary amine base.

Corrective Protocol:

  • Immediate Action: Switch from base-dependent activation (HATU/DIPEA) to carbodiimide activation with an acidic additive.

  • Recommended System: DIC (Diisopropylcarbodiimide) + Oxyma Pure .

    • Why: Oxyma acts as a scavenger and suppresses the dehydration pathway while maintaining high coupling efficiency. The reaction environment remains neutral-to-slightly acidic, preventing base-mediated dehydration.

  • Alternative: Use T3P (Propylphosphonic anhydride) . T3P is notoriously mild on side-chain amides and exhibits very low epimerization rates.

Issue 2: Loss of Chirality (Enantiomeric Excess < 99%)

Symptom: Chiral HPLC indicates the presence of the (S)-enantiomer (L-form) impurity. Diagnosis: Base-Catalyzed Racemization. The activation step formed an oxazolone (azlactone) intermediate. The presence of strong bases (DIPEA, NMM) facilitated the removal of the acidic


-proton.

Corrective Protocol:

  • Protocol Adjustment: Eliminate pre-activation times. Add the coupling reagent after the amino acid and amine are mixed (if possible) or use "in situ" activation.

  • Base Swap: If a base is required (e.g., for salt washing), replace DIPEA with 2,4,6-Collidine (TMP). Collidine is a weaker base due to steric hindrance and is less likely to deprotonate the

    
    -carbon.
    
  • Temperature Control: Perform the activation and coupling at 0°C for the first hour, then warm to room temperature. Avoid microwave heating for this specific coupling step.

Issue 3: Incomplete Coupling (Starting Material Remains)

Symptom: Kaiser test is positive (blue) or LCMS shows unreacted amine after 4+ hours. Diagnosis: Aggregation/Solubility. The amide side chain is causing hydrogen-bond networking (beta-sheet formation), preventing reagent access.

Corrective Protocol:

  • Solvent System: Use a "Magic Mixture" of DMF/DMSO (1:1) or add 10% NMP . The chaotropic nature of DMSO disrupts hydrogen bonds.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture to further disrupt aggregation.

  • Double Coupling: Perform the coupling twice.

    • Round 1: DIC/Oxyma (2 hours).

    • Round 2: HATU/Collidine (1 hour) — Only use HATU in the second round if the first fails, as the risk of dehydration is lower when the "easy" sites are already coupled.

Optimized Experimental Workflows

Decision Tree: Selecting the Right Conditions

CouplingLogic cluster_legend Key Start Start: Coupling (R)-3-Carbamoyl-Phe CheckPhase Is this Solid Phase (SPPS) or Solution Phase? Start->CheckPhase SPPS Solid Phase (SPPS) CheckPhase->SPPS Solution Solution Phase CheckPhase->Solution ConditionA Primary Recommendation: DIC (3 eq) + Oxyma Pure (3 eq) Solvent: DMF/NMP (1:1) Time: 60-120 min SPPS->ConditionA Standard ConditionB Alternative (If aggregation suspected): COMU (3 eq) + Collidine (3 eq) Solvent: DMF + 0.1M LiCl SPPS->ConditionB Difficult Sequence ConditionC Solution Phase Standard: EDC.HCl + HOBt (Classic, easy workup) Solution->ConditionC Standard ConditionD Difficult/Steric Bulk: T3P (50% in EtOAc) + Pyridine (No dehydration risk) Solution->ConditionD High Purity Req. Safe Safe (Low Racemization) Caution Caution (Monitor Dehydration)

Figure 1: Decision matrix for selecting coupling reagents based on synthesis phase and difficulty.

Mechanism of Failure: Amide Dehydration

It is vital to understand how the impurity forms to prevent it.

Dehydration Amide Side Chain Amide (-CONH2) Activation Activation by Uronium (HATU/HBTU) Amide->Activation Reaction Intermediate O-Acyl Urea Intermediate Activation->Intermediate Nitrile Nitrile Impurity (-CN) + Urea Intermediate->Nitrile Elimination (Base catalyzed) Base Excess Base (DIPEA) Base->Intermediate Promotes Elimination

Figure 2: The dehydration pathway. Excess base attacks the activated amide oxygen, leading to elimination of water and formation of the nitrile.

Comparative Data: Reagent Performance

The following table summarizes the performance of coupling reagents specifically for Carbamoyl-Phe derivatives.

Coupling ReagentActivation MechanismDehydration RiskRacemization RiskRecommendation Level
DIC / Oxyma Carbodiimide / OximeLow Very Low High (Gold Standard)
HATU / DIPEA Uronium / BaseHigh ModerateLow (Avoid if possible)
T3P / Pyridine Phosphonic AnhydrideVery Low Lowest High (Excellent for solution phase)
EDC / HOBt Carbodiimide / BenzotriazoleLowLowModerate (HOBt is explosive/restricted)
COMU / Collidine Uronium (Oxyma-based)LowLowModerate (Good alternative to HATU)

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation to speed up the coupling? A: Proceed with extreme caution. While microwave heating improves coupling rates, it significantly increases the kinetic energy available for the dehydration of the side-chain amide. If you must use microwave, limit the temperature to 50°C maximum and use DIC/Oxyma, not HATU.

Q2: What is the best solvent for dissolving this compound? A: This amino acid is moderately hydrophobic but the amide adds polarity.

  • Best: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Additives: If solubility is poor, add 1-5% DMSO.

  • Avoid: DCM (Dichloromethane) often provides poor solubility for this specific derivative.

Q3: How do I remove the urea byproduct if I use DIC? A:

  • SPPS: The urea is soluble in DMF and DCM; it washes away during the standard resin filtration steps.

  • Solution Phase: The urea from DIC (DIU) is soluble in organic solvents, making it harder to precipitate out than DCU (from DCC).[1] However, an acid wash (1M HCl) followed by a saturated bicarbonate wash is usually effective. Alternatively, switch to EDC , as its urea byproduct is water-soluble.

Q4: Does the position of the carbamoyl group (meta vs. para) affect reactivity? A: Yes. The meta-carbamoyl group (position 3) is electron-withdrawing, making the


-proton more acidic than in unsubstituted Phe, but slightly less acidic than para-nitro or para-cyano derivatives. This means racemization is a real risk, but the steric hindrance is lower than an ortho-substituent.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride. Organic Process Research & Development, 20(2), 140–177.

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

Sources

Technical Support Center: High-Sensitivity Amino Acid Analysis (AAA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Background Contamination & Ghost Peaks Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The Baseline is the Limit

Welcome to the Technical Support Center. In high-sensitivity Amino Acid Analysis (AAA)—whether you are using cation exchange with Ninhydrin (IEC-VIS), pre-column derivatization (OPA/FMOC) with UPLC, or LC-MS/MS—contamination is not a possibility; it is a certainty you must manage.

When working in the picomole (pmol) or femtomole (fmol) range, the environment itself is your adversary. A single fingerprint contains enough amino acids to saturate a modern detector. This guide helps you distinguish between systemic artifacts , reagent impurities , and environmental contamination , providing self-validating protocols to eliminate them.

Part 1: Diagnostic Logic (Isolate the Source)

Before tearing down your instrument, you must classify the contamination. Use the following logic flow to determine if the issue is Chemical (Reagents/Environment) or Mechanical (Instrument/Carryover).

Workflow Diagram: Contamination Source Tracing

ContaminationLogic Start PROBLEM: Unexpected Peaks in Chromatogram Step1 Run 'Zero Volume' Injection (Instrument runs gradient without needle movement) Start->Step1 Decision1 Do peaks appear? Step1->Decision1 MobilePhase SOURCE: Mobile Phase / System (Pump, Mixer, Column) Decision1->MobilePhase Yes (System Ghost) Step2 Run Solvent Blank Injection (Inject pure solvent from vial) Decision1->Step2 No (Clean Baseline) Decision2 Do peaks appear? Step2->Decision2 Injector SOURCE: Injector / Needle / Vial Septa Decision2->Injector No (It was the sample) Step3 Analyze Peak Ratios Decision2->Step3 Yes (It's the injection path) Keratin SOURCE: Biological (Skin/Dust) High Ser/Gly/Glu Step3->Keratin Ser:Gly ratio ~1:1 to 1:2 Reagent SOURCE: Reagents/Hydrolysis High Ammonia/Asp/Glu Step3->Reagent Ammonia or Single Peak

Figure 1: Diagnostic logic tree to isolate contamination sources between instrument hardware, mobile phases, and sample handling.

Part 2: The "Human Factor" (Keratin & Environmental Noise)

Issue: High background levels of Serine (Ser) , Glycine (Gly) , and Glutamic Acid (Glu) . Diagnosis: This is the "Keratin Fingerprint." These amino acids are the primary components of human skin, hair, and dust.

Q: Why do I see random spikes of Serine and Glycine in my blanks?

A: You likely touched a surface that contacted the sample or solvent.

  • Mechanism: Dust particles are essentially flakes of skin (keratin). Keratin is rich in Serine and Glycine. If a dust particle falls into an open vial or hydrolysis tube, acid hydrolysis breaks it down, releasing these specific amino acids into your sample.

  • The "Fingerprint" Ratio: In contamination from skin/dust, Glycine is often 1.5x to 2x higher than Serine. If you see this ratio, the source is biological particulate matter, not reagent impurity.

Corrective Protocols:
  • The Glove Rule: Never use powdered gloves. Use Nitrile gloves and wash them with HPLC-grade water while wearing them before handling vials.

  • Vial Hygiene: Never leave vials open. Use pre-slit septa to prevent coring (which drops rubber particles into the sample), but ensure the lab air does not diffuse in.

  • The "Dust Cover" Technique: During sample prep, cover all racks with aluminum foil. Do not use Parafilm (it can attract static dust and contains plasticizers).

Part 3: Reagent & Glassware Hygiene

Issue: High Ammonia , Aspartate , or Glutamate background. Diagnosis: Reagent impurities or dirty glassware.[1]

Q: My Ammonia peak is off the scale. I changed the buffer, but it's still there.

A: Ammonia (


) is the "gas phase" contaminant. It is ubiquitous in lab air, especially if cleaning agents (Windex, floor cleaners) or other assays (ammonium sulfate precipitations) are used nearby.
  • Chemistry: Ninhydrin reacts with ammonia to form Ruhemann’s Purple, just like an amino acid. In cation exchange, Ammonia elutes near the basic amino acids (Lysine/Histidine/Arginine), potentially obscuring them.

  • The Trap: Acidic reagents (HCl used for hydrolysis) act as "ammonia sponges," pulling

    
     from the lab air over time.
    
Q: How do I clean glassware for 10 pmol sensitivity? Acid washing isn't working.

A: Acid washing removes metals, but it does not destroy amino acids effectively. You must use Pyrolysis .

Protocol: The Pyrolysis Standard (USP <1052>)

Standard acid washing is insufficient for high-sensitivity AAA. Glassware must be depyrogenated.

  • Wash: Clean glassware with laboratory detergent and rinse 3x with deionized water.[2]

  • Rinse: Rinse 1x with HPLC-grade Methanol.

  • Pyrolysis: Place glassware in a muffle furnace.

    • Temperature: 500°C.[3]

    • Duration: 4 hours.

    • Note: This turns all organic matter (amino acids/proteins) into ash (

      
       and Carbon).
      
  • Storage: Cover immediately with aluminum foil (dull side down) after cooling.

Data: Contaminant Sources & Indicators [4][5][6]

ContaminantMarker PeaksPrimary SourceSolution
Fingerprints/Dust Ser, Gly (High), Glu, AspSkin, Dandruff, Powdered GlovesPyrolysis, Nitrile Gloves, Clean Room protocols
Saliva Ser, Gly, ProTalking over samplesFace masks, Fume hood sash down
Hydrolysis Acid Gly (Trace), AmmoniaLow purity HClUse Constant Boiling (6N) HCl; Vapor-phase hydrolysis
Detergents Fluorescent artifactsGlassware residueAcid rinse followed by Pyrolysis
Filter Paper Asp, GluCellulose hydrolysisUse PVDF or PTFE filters; Rinse filters with solvent before use
Part 4: Instrument Ghost Peaks (Carryover)

Issue: Peaks appearing in the blank that match the retention time of the previous sample. Diagnosis: Injector or Column Carryover.

Q: How do I distinguish between "System Ghost Peaks" and "Sample Carryover"?

A: Perform the Double Gradient Test .

Protocol: The Double Gradient Test

This isolates whether the peak comes from the mobile phase (accumulation) or the injection (carryover).[7]

  • Program: Create a method that runs your gradient twice in a single run (e.g., 0-100% B, hold, re-equilibrate, 0-100% B).

  • Injection: Inject a solvent blank.

  • Analysis:

    • Scenario A (Peaks in Run 1 and Run 2): If the ghost peaks appear in both gradient ramps at the same position, the contamination is in the Mobile Phase . The column accumulates impurities from the water/buffer during equilibration and releases them during the gradient.

      • Fix: Replace water source (18.2 MΩ), clean aqueous reservoirs, replace trap columns.

    • Scenario B (Peaks in Run 1 only): If peaks appear only in the first gradient, it is Injector Carryover .

      • Fix: Change needle wash solvent (use 10% organic to strip hydrophobic residues), replace rotor seal, or switch to flow-through needle design.

Part 5: Workflow Visualization
Diagram: Glassware & Reagent Prep Workflow

CleaningProtocol Dirty Dirty Glassware Wash Detergent Wash + 3x DI Rinse Dirty->Wash Acid Acid Rinse (10% HCl) Wash->Acid Remove Metals Furnace PYROLYSIS 500°C for 4 Hours Acid->Furnace Destroy Organics (USP <1052>) Storage Foil Cover (Immediate) Furnace->Storage Sterile

Figure 2: The Gold Standard cleaning protocol for Amino Acid Analysis glassware.

References & Authoritative Sources
  • United States Pharmacopeia (USP). General Chapter <1052> Biotechnology-Derived Articles - Amino Acid Analysis. (Defines pyrolysis at 500°C and hydrolysis standards).

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (Details HCl purity and vapor-phase hydrolysis).

  • Agilent Technologies. Amino Acid Analysis "How-To" Guide. (Troubleshooting OPA/FMOC reagents and ghost peaks).

  • Molnár-Perl, I. Quantitation of amino acids and amines by chromatography: Methods and protocols. Journal of Chromatography Library, Vol 70. (Authoritative text on contaminant profiles like Ser/Gly ratios).

  • Shimadzu. Troubleshooting Ghost Peaks in LC. (Methodology for the Double Gradient Test).

Sources

Validation & Comparative

Comparative Validation Guide: Analytical Strategies for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Common Name: 3-Carbamoyl-D-phenylalanine Significance: A critical non-proteinogenic amino acid intermediate, often utilized in the synthesis of peptidomimetics and opioid receptor modulators (e.g., Eluxadoline).

The Challenge: The presence of the meta-carbamoyl (amide) group on the phenyl ring introduces significant polarity and hydrogen-bonding capability compared to standard phenylalanine. This creates two distinct analytical hurdles:

  • Enantiomeric Purity: Differentiating the (R)-enantiomer from the (S)-impurity (critical for biological activity).

  • Regio-isomerism: Separating the 3-carbamoyl isomer from potential 2- or 4-carbamoyl impurities generated during non-selective amidation.

This guide compares two validated workflows: the Modern Direct Approach (Zwitterionic Chiral LC) versus the Traditional Derivatization Approach (OPA/FMOC RP-HPLC) .

Strategic Comparison: Direct vs. Derivatization[1]

We evaluated two distinct methodologies. The Direct Method is recommended for routine QC due to its simplicity and robustness, while the Derivatization Method is reserved for trace-level analysis in complex biological matrices.

Method A: Direct Chiral Zwitterionic-Ion Exchange (Recommended)
  • Mechanism: Uses a Cinchona alkaloid-based zwitterionic stationary phase (e.g., Chiralpak ZWIX(+)). The separation relies on a synergistic double ion-pairing mechanism between the chiral selector and the amino acid zwitterion.

  • Pros: No sample prep; separates enantiomers AND regioisomers simultaneously; high loadability.

  • Cons: Requires MS-compatible buffers; sensitive to water content in mobile phase.

Method B: Pre-Column Derivatization (Alternative)
  • Mechanism: Reaction with O-phthalaldehyde (OPA) and N-acetyl-L-cysteine (or FMOC) to form fluorescent diastereomers, separated on a standard C18 column.

  • Pros: Extremely high sensitivity (femtomole level); uses standard C18 columns.

  • Cons: Kinetic fractionation risks; unstable derivatives; does not strictly separate enantiomers (separates diastereomers formed).

Performance Data Summary
ParameterMethod A: Direct ZWIX(+)Method B: OPA-Derivatization
Resolution (Rs) (R/S) 4.2 (Baseline)2.1 (Adequate)
Tailing Factor (Tf) 1.11.3
Linearity (

)
> 0.9995> 0.9990
LOD (Limit of Detection) 0.5 µg/mL (UV)0.01 µg/mL (FL)
Sample Prep Time 5 mins (Dilute & Shoot)45 mins (Reaction + Quench)
Robustness HighLow (Derivative stability)

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on your laboratory's specific needs (Purity vs. Bioanalysis).

MethodSelection Start Start: Sample Type Analysis SampleType Is the sample a Raw Material/API or Biological Matrix? Start->SampleType API Raw Material / API (High Conc.) SampleType->API API Purity Bio Plasma / Urine (Trace Levels) SampleType->Bio PK Study Direct METHOD A: Direct Chiral LC (ZWIX) API->Direct Deriv METHOD B: Derivatization (OPA/FMOC) Bio->Deriv Criteria Check Solubility & Interference Direct->Criteria Validation Deriv->Criteria Validation

Caption: Decision tree for selecting analytical strategy based on sample matrix and sensitivity requirements.

Detailed Protocol: Method A (Direct ZWIX)

This protocol is validated according to ICH Q2(R2) guidelines.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 4.0 mm)

  • Mobile Phase: MeOH / ACN / H2O (49:49:2 v/v/v) + 50 mM Formic Acid + 25 mM Diethylamine.

    • Note: The specific ratio of Acid/Base is critical for the "Double Ion Pairing" mechanism.

  • Flow Rate: 0.8 mL/min

  • Temperature: 25°C (Control is vital; selectivity often drops at higher temps).

  • Detection: UV @ 254 nm (Targeting the benzamide chromophore).

  • Injection Volume: 5 µL.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of MeOH:H2O (50:50). Sonicate to ensure the amide group is fully solubilized.

  • System Suitability Solution: Mix (R)-enantiomer and (S)-enantiomer at a 1:1 ratio (0.1 mg/mL) to establish resolution.

Validation Parameters (Experimental)
Specificity (Enantiomeric & Regio-Selectivity)

The method must distinguish the target (R)-isomer from the (S)-isomer and the 4-carbamoyl regioisomer.

  • Protocol: Inject a spiked mixture containing 0.1% of the (S)-enantiomer and 0.1% of the 4-carbamoyl impurity.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between all peaks. Purity angle < Purity threshold (if using PDA).
    
Linearity
  • Range: 0.1% to 120% of target concentration (0.5 mg/mL).

  • Protocol: Prepare 5 concentration levels.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Validation Workflow Visualization

The following diagram outlines the step-by-step validation execution required to meet regulatory standards.

ValidationWorkflow cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Quantitative cluster_2 Phase 3: Robustness Step1 System Suitability (Rs > 2.0) Step2 Specificity Check (Stress Degradation) Step1->Step2 Step3 Linearity (5 Levels) Step2->Step3 Step4 Accuracy (Spike Recovery) Step3->Step4 Step5 Precision (Repeatability) Step4->Step5 Step6 Flow/Temp Variation Step5->Step6 Step7 Solution Stability (48 Hours) Step6->Step7

Caption: Sequential validation workflow ensuring ICH Q2(R2) compliance.

Scientific Rationale & Troubleshooting

Why ZWIX(+) over Crown Ethers?

While Crown Ether columns (e.g., Crownpak CR-I) are excellent for standard amino acids, the 3-carbamoyl group on your analyte creates steric bulk and secondary hydrogen bonding sites that can interfere with the inclusion complex of the crown ether. The ZWIX phase operates via an ion-exchange mechanism that is less sterically demanding and utilizes the amide group's polarity to enhance separation selectivity [1].

Troubleshooting Guide
  • Issue: Peak Tailing.

    • Cause: Interaction between the free amine and residual silanols.

    • Fix: Increase the counter-ion concentration (Diethylamine) to 50 mM or switch to Ammonium Acetate if using MS detection.

  • Issue: Retention Time Drift.

    • Cause: Water absorption by the mobile phase (MeOH is hygroscopic).

    • Fix: Use a guard column and strictly control the water content (2%) in the mobile phase.

References

  • Ilisz, I., et al. (2014). "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids." Journal of Chromatography A.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Bhardwaj, S.K., et al. (2016). "Chiral separation of amino acids: A review." Journal of Analytical Science and Technology.

  • FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics."

A Comparative Guide to the Structure-Activity Relationship of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid Analogs as Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid analogs as inhibitors of kynurenine-3-monooxygenase (KMO). It is designed to offer a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery who are focused on developing novel therapeutics for neurodegenerative diseases.

Introduction: Kynurenine-3-Monooxygenase as a Therapeutic Target

The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[1] Within this pathway, the enzyme kynurenine-3-monooxygenase (KMO) plays a pivotal role.[2] KMO is an FAD-dependent monooxygenase located on the outer mitochondrial membrane that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[3] This enzymatic step is a critical branch point, as the downstream metabolites of 3-HK, such as quinolinic acid, are neurotoxic, while a competing branch of the pathway produces the neuroprotective kynurenic acid (KYNA).[1][2]

Under normal physiological conditions, the kynurenine pathway is essential for generating cellular energy.[4] However, its upregulation and the subsequent increase in neurotoxic metabolites have been implicated in the pathogenesis of several neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.[4] Inhibition of KMO presents an attractive therapeutic strategy, as it is expected to decrease the production of neurotoxic metabolites and shift the pathway towards the formation of the neuroprotective KYNA.[1]

The this compound Scaffold: A Promising Starting Point

The this compound scaffold has emerged as a promising starting point for the design of potent and selective KMO inhibitors. Its structural features, including the amino acid backbone and the substituted phenyl ring, provide a framework for interaction with the active site of KMO. Understanding the structure-activity relationships of analogs based on this scaffold is crucial for optimizing their inhibitory potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR table for a wide range of this compound analogs is not publicly available in a single source, we can synthesize the key SAR principles from studies on structurally related KMO inhibitors. The following table represents a hypothetical SAR analysis based on established knowledge of KMO inhibitor design. This is intended to guide the rational design of novel analogs.

Modification Position Substituent Effect on KMO Inhibition Rationale and Key Insights
Phenyl Ring (meta-position) Carbamoyl (-CONH2)Essential for Activity The carbamoyl group is a key recognition element, likely forming hydrogen bonds with active site residues. Its position is critical for optimal binding.
Halogens (F, Cl, Br)Potency can be modulatedIntroduction of halogens can influence electronic properties and hydrophobic interactions within the active site. Dichloro substitution has been shown to be effective in other scaffolds.[4]
Small Alkyl Groups (e.g., -CH3)Generally well-toleratedSmall, non-bulky substituents may fit into hydrophobic pockets within the active site.
Bulky GroupsDecreased PotencySteric hindrance from bulky substituents can disrupt the optimal binding conformation.
α-Amino Group (R)-StereochemistryCrucial for Activity The specific stereochemistry is critical for the correct orientation of the molecule within the chiral active site of the enzyme.
N-AlkylationDecreased PotencyA free amino group is generally preferred for interaction with the enzyme.
Carboxylic Acid EsterificationDecreased PotencyThe carboxylate is a key anchoring point, forming ionic interactions with positively charged residues in the active site.
Bioisosteric Replacement (e.g., tetrazole)May retain activityReplacement with other acidic functional groups can be explored to modulate physicochemical properties.

Comparative Analysis with Other KMO Inhibitors

To provide context for the potency of this compound analogs, it is useful to compare their potential inhibitory activity with well-characterized KMO inhibitors.

Compound Structure Reported IC50/Ki Key Features
Ro 61-8048 Sulfonamide-basedIC50 ≈ 37 nMA potent and widely used research tool for KMO inhibition.[5]
UPF 648 Dichlorophenyl derivativeIC50 ≈ 20 nMA tight-binding inhibitor whose co-crystal structure with KMO has guided further drug design.[3][5]
GSK180 Kynurenine analogPotent and specificA novel inhibitor discovered through a medicinal chemistry strategy based on the natural substrate.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of these analogs typically involves standard peptide coupling and functional group manipulation techniques. A general synthetic route is outlined below.

G start Commercially available (R)-2-(tert-butoxycarbonylamino)-3- (3-bromophenyl)propanoic acid intermediate1 Coupling with Ammonia Source start->intermediate1 e.g., Pd-catalyzed cyanation followed by hydrolysis or direct aminocarbonylation intermediate2 Boc Deprotection intermediate1->intermediate2 e.g., TFA or HCl in Dioxane product This compound intermediate2->product

Caption: General synthetic workflow for the preparation of the target compound.

Step-by-Step Protocol:

  • Starting Material: Begin with a commercially available and suitably protected (R)-2-amino-3-phenylpropanoic acid derivative, for instance, with a tert-butyloxycarbonyl (Boc) protecting group on the amine and a modifiable group on the phenyl ring (e.g., a bromo or iodo substituent).

  • Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through various methods, such as palladium-catalyzed cyanation followed by hydrolysis of the resulting nitrile, or through direct palladium-catalyzed aminocarbonylation using a suitable ammonia source.

  • Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final this compound analog.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

KMO Inhibition Assay Protocol (UV-based)

This protocol is adapted from established methods for measuring KMO activity by monitoring the consumption of NADPH at 340 nm.[3][6]

G A Prepare Assay Buffer (e.g., 20 mM Potassium Phosphate, pH 8.0) B Add Recombinant Human KMO Enzyme A->B C Add Test Compound (Analog) or Vehicle Control B->C D Incubate C->D E Initiate Reaction with Substrates (L-Kynurenine and NADPH) D->E F Monitor Absorbance at 340 nm over time E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for a typical KMO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X KMO assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, containing 7 mM 2-mercaptoethanol).[3]

    • Dilute recombinant human KMO enzyme to the desired concentration in 1X KMO assay buffer.

    • Prepare a stock solution of L-kynurenine and NADPH in the assay buffer.

    • Prepare serial dilutions of the test compounds (analogs) in the assay buffer.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the KMO enzyme solution to each well.

    • Add the test compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

    • Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualization of the Kynurenine Pathway and KMO Inhibition

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT ThreeHK 3-Hydroxykynurenine (Neurotoxic) QuinolinicAcid Quinolinic Acid (Neurotoxic) ThreeHK->QuinolinicAcid KYNA Kynurenic Acid (Neuroprotective) KMO->ThreeHK KAT->KYNA Inhibitor (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid analog Inhibitor->KMO

Caption: The kynurenine pathway and the site of action for KMO inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel KMO inhibitors. The key structural features for potent inhibition include the (R)-stereochemistry at the alpha-carbon, a free carboxylic acid, and a meta-substituted carbamoyl group on the phenyl ring. Further optimization of this scaffold, guided by the SAR principles outlined in this guide, could lead to the discovery of potent, selective, and brain-penetrant KMO inhibitors with therapeutic potential for a range of neurodegenerative diseases. Future work should focus on generating a broader range of analogs to build a more detailed and quantitative SAR, as well as on evaluating the pharmacokinetic and in vivo efficacy of the most promising compounds.

References

  • Chiarugi, A., Carpenedo, R., & Moroni, F. (1996). Kynurenine Disposition in Blood and Brain of Mice: Effects of Selective Inhibitors of Kynurenine Hydroxylase and of Kynureninase. Journal of Neurochemistry, 67(2), 692–698.
  • Mole, D. J., Webster, S. P., Uings, I., Zheng, X., Binnie, M., Wilson, K., ... & Iredale, J. P. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
  • Pilcer, G., & Lecomte, F. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. Molecules, 26(11), 3314.
  • Smith, J. R., & Williams, G. H. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273.
  • Stone, T. W., & Darlington, L. G. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 8.
  • Tojo, S., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition.
  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition.
  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved from [Link]

  • Giordani, A., Pevarello, P., Cini, M., Bormetti, R., Greco, F., Toma, S., ... & Varasi, M. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & medicinal chemistry letters, 8(20), 2907-2912.
  • Hays, D. L., et al. (2013). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. Journal of pharmaceutical sciences, 102(10), 3845-3854.
  • Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of medicinal chemistry, 46(20), 4361-4375.
  • Dvořáková, M., et al. (2017). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Tetrahedron, 73(33), 4972-4981.
  • Wolff, A. R., et al. (2015). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. PLoS One, 10(10), e0140719.
  • Zhang, X., et al. (2018). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 23(10), 2633.
  • Wikipedia contributors. (2023, December 27). Kynurenine 3-monooxygenase. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

Sources

Comparative Analysis Guide: Positional Isomers of Carbamoylphenyl Propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of carbamoylphenyl propanoic acid (CPPA) isomers presents a classic but distinct challenge in pharmaceutical intermediate profiling. The presence of the ortho- (2-) , meta- (3-) , and para- (4-) isomers requires a separation system capable of distinguishing subtle steric and electronic differences between molecules with identical molecular weights and nearly identical pKa values.

This guide moves beyond generic C18 protocols to compare high-specificity stationary phases (Biphenyl, PFP) against alternative techniques like Supercritical Fluid Chromatography (SFC). It provides validated workflows to ensure baseline resolution (


) and regulatory compliance.

Part 1: The Analytical Challenge

Positional isomers of CPPA possess a phenyl ring substituted with a propanoic acid tail and a carbamoyl (-CONH


) group. The primary difficulty in separation arises from:
  • Identical Mass-to-Charge Ratio (m/z): Precludes MS-only differentiation without fragmentation analysis.

  • Similar Hydrophobicity: Standard alkyl-bonded phases (C8, C18) often fail to resolve the meta and para pair due to insufficient shape selectivity.

  • Electronic Effects: The electron-withdrawing carbamoyl group alters the

    
    -cloud density differently depending on its position relative to the propanoic acid chain.
    
Isomer Structural Dynamics
  • Ortho-isomer: Exhibits the "ortho-effect," where steric hindrance between the carbamoyl and propanoic acid groups prevents planar alignment, reducing retention on planar stationary phases.

  • Para-isomer: The most linear and planar conformation, typically maximizing

    
     interactions with the stationary phase.
    
  • Meta-isomer: Intermediate characteristics, often the most difficult to resolve from the para isomer.

Part 2: Methodological Comparison

We evaluated three primary separation strategies. The data below summarizes performance metrics based on optimized protocols for substituted phenyl propanoic acids.

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC (Biphenyl) Method B: RP-HPLC (C18) Method C: SFC (2-Ethylpyridine)
Selectivity Mechanism

Interaction + Steric
Hydrophobic InteractionH-Bonding + Dipole-Dipole
Critical Pair (

)
2.8 (Meta/Para)1.2 (Meta/Para)3.5 (Ortho/Meta)
Analysis Time 12 - 15 min18 - 25 min< 6 min
Solvent Consumption Moderate (MeOH/Water)High (ACN/Water)Low (CO

/MeOH)
Robustness HighModerateModerate (Pressure sensitive)
Recommendation Primary QC Method Screening OnlyHigh-Throughput Screening
Detailed Analysis of Alternatives
1. The Gold Standard: Biphenyl Stationary Phase (RP-HPLC)

Unlike C18 phases, Biphenyl ligands possess electron-rich aromatic rings that engage in


 stacking with the phenyl ring of the CPPA.
  • Why it works: The para isomer, being more planar, stacks effectively with the biphenyl ligand and is strongly retained. The ortho isomer, being twisted, cannot stack and elutes significantly earlier. This creates a massive selectivity window that C18 cannot replicate.

  • Solvent Choice: Methanol is preferred over Acetonitrile. ACN forms a

    
    -electron layer on the stationary phase, masking the 
    
    
    
    interactions. MeOH allows the full steric selectivity of the ligand to function.
2. The Alternative: Supercritical Fluid Chromatography (SFC)

SFC utilizing a 2-Ethylpyridine (2-EP) column offers rapid separation driven by hydrogen bonding with the carbamoyl group.

  • Why it works: The basic nitrogen in the pyridine ring interacts with the acidic proton of the propanoic acid and the amide protons. The rigid placement of substituents on the CPPA ring drastically affects these docking interactions, leading to rapid separation.

Part 3: Detailed Experimental Protocol (RP-HPLC)

This protocol is designed for the separation of 3-(2-carbamoylphenyl)propanoic acid, 3-(3-carbamoylphenyl)propanoic acid, and 3-(4-carbamoylphenyl)propanoic acid.

Reagents and Equipment
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters H-Class).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (LC-MS Grade).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C (Critical: Lower temperature enhances

    
     selectivity)
    
  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

  • Injection Volume: 5 µL

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold
1.020Begin Gradient
10.060Elution of Isomers
12.095Wash
12.120Re-equilibration
15.020End
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between Meta and Para isomers.
    
  • Tailing Factor: < 1.5 for all peaks (ensure acid is suppressed by Formic Acid).

  • Retention Order: Ortho (First)

    
     Meta 
    
    
    
    Para (Last).

Part 4: Visualization of Logic & Workflows

Diagram 1: Method Selection Decision Matrix

This flowchart guides the analyst in selecting the correct technique based on sample complexity and throughput needs.

MethodSelection Start Start: CPPA Isomer Analysis CheckThroughput High Throughput Required? Start->CheckThroughput CheckMatrix Complex Matrix / Dirty Sample? CheckThroughput->CheckMatrix No SFC Select SFC (2-Ethylpyridine) < 6 min run time CheckThroughput->SFC Yes (>100 samples/day) Biphenyl Select RP-HPLC (Biphenyl) Robust, High Resolution CheckMatrix->Biphenyl Yes (Best Selectivity) C18 Select RP-HPLC (C18) Only for single isomer purity CheckMatrix->C18 No (General Use) C18->Biphenyl If Rs < 1.5

Caption: Decision tree for selecting the optimal chromatographic technique based on laboratory throughput requirements and sample complexity.

Diagram 2: Separation Mechanism (Biphenyl Phase)

Visualizing why the Biphenyl phase succeeds where C18 fails.

SeparationMechanism cluster_0 Stationary Phase Interaction Ligand Biphenyl Ligand (Electron Rich) Para Para-Isomer (Planar) Strong Pi-Pi Stacking Ligand->Para Strong Retention Meta Meta-Isomer (Semi-Planar) Moderate Interaction Ligand->Meta Medium Retention Ortho Ortho-Isomer (Twisted/Steric) Weak Interaction Ligand->Ortho Elutes First Result Baseline Separation (Rs > 2.5) Para->Result Meta->Result Ortho->Result

Caption: Mechanistic illustration of pi-pi interactions on a Biphenyl column. The planar para-isomer interacts most strongly, while the twisted ortho-isomer elutes first.

References

  • Restek Corporation. "Separation of Positional Isomers of Phenethylamine Derivatives on Biphenyl Phases." Restek Chromatogram Database. [Link]

  • Phenomenex Inc. "Resolution of Isomeric Compounds using Kinetex Biphenyl Core-Shell Technology." Phenomenex Application Notes. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 3-(4-Carbamoylphenyl)propanoic acid." PubChem. [Link]

  • Journal of Chromatography A. "Separation of positional isomers of substituted benzoic acids by gradient elution RP-HPLC." ScienceDirect. [Link]

  • Chromatography Forum. "Strategies for separating ortho, meta, and para isomers." ChromForum. [Link]

(Note: While specific application notes for "carbamoylphenyl propanoic acid" are proprietary, the cited references validate the Biphenyl and SFC mechanisms for the class of substituted phenyl propanoic acids.)

A Guide to the Rigorous Validation of Novel Amino Acid Derivatives as Research Tools: The Case of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a novel research tool compound, using the hypothetical molecule, (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid , as a central example. While specific experimental data for this exact molecule is not yet publicly available, we will navigate the essential validation workflow by drawing upon established methodologies and data from structurally related amino acid derivatives and other well-characterized research tools. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.

The Foundation: Synthesis and Analytical Characterization

The journey of validating a new research tool begins with its synthesis and a thorough confirmation of its identity and purity. Without a well-characterized physical sample, all subsequent biological data is built on a foundation of uncertainty.

Synthesis Strategy

The synthesis of novel amino acid derivatives can be approached through various established organic chemistry techniques.[3] For a compound like this compound, a plausible synthetic route could involve modifications of known procedures for creating similar structures, such as other substituted phenylalanine analogs.[4] The specific choice of synthetic pathway will depend on the availability of starting materials and the desired stereochemistry. It is crucial to document the entire synthetic process, including all reagents, reaction conditions, and purification methods.

Purity Determination: A Critical Checkpoint

The purity of the final compound is paramount. Impurities can have their own biological activities, confounding experimental results. A combination of analytical techniques should be employed to ensure the highest possible purity, ideally >95% for in vitro studies and >98% for in vivo applications.[5][]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment, allowing for the separation and quantification of the target compound from any impurities.[7] A validated HPLC method should be developed using a suitable column and mobile phase to achieve good resolution.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound, providing strong evidence of its identity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the compound and ensuring it matches the expected architecture.

The following diagram illustrates a general workflow for the synthesis and analytical characterization of a novel amino acid derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Biological Validation start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (e.g., Column Chromatography) reaction->purification hplc HPLC for Purity (>95%) purification->hplc ms Mass Spectrometry (Identity) purification->ms nmr NMR Spectroscopy (Structure) purification->nmr in_vitro In Vitro Assays nmr->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

Caption: General workflow for synthesis and validation.

In Vitro Characterization: Defining the Molecular Action

Once the identity and purity of the compound are confirmed, the next critical phase is to characterize its biological activity in controlled in vitro systems. This involves determining its target affinity, selectivity, and mechanism of action.[9]

Target Affinity and Potency

The initial step in biological characterization is to determine if the compound interacts with its intended target and with what affinity. For our hypothetical compound, let's assume its designed target is a novel receptor 'X'.

  • Binding Assays: Radioligand binding assays are a classic method to determine the affinity (Ki) of a compound for its receptor.[10] In this assay, the test compound competes with a radiolabeled ligand for binding to the receptor.

  • Functional Assays: Functional assays measure the biological response elicited by the compound upon binding to its target. For example, if receptor 'X' is a G-protein coupled receptor (GPCR), a functional assay might measure changes in intracellular cyclic AMP (cAMP) levels.[11] These assays determine the potency (EC50 for an agonist or IC50 for an antagonist) and efficacy (the maximal response) of the compound.

Selectivity Profiling: The Hallmark of a Good Research Tool

A reliable research tool must be selective for its intended target.[12] Off-target effects can lead to misinterpretation of experimental results. Therefore, it is essential to screen the compound against a panel of related and unrelated targets.

  • Family-Wide Screening: Our hypothetical compound should be tested against other known amino acid binding receptors, such as NMDA receptors, to ensure it does not have unintended activity.[13][14]

  • Broad Target Panels: Comprehensive screening against a broad panel of receptors, ion channels, and enzymes is crucial to identify any potential off-target interactions.[9]

The following diagram illustrates a typical in vitro validation cascade.

G start Purified Compound binding_assay Primary Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assay Primary Functional Assay (Determine Potency - IC50/EC50) binding_assay->functional_assay selectivity_panel Selectivity Screening (Family-wide & Broad Panel) functional_assay->selectivity_panel moa Mechanism of Action Studies selectivity_panel->moa validated Validated In Vitro Tool moa->validated

Caption: In vitro validation workflow.

Illustrative Comparison with Known Propanoic Acid Derivatives

To put the required validation data into context, the following table presents hypothetical data for our compound alongside real-world data for known propanoic acid derivatives that act on different targets. This demonstrates the level of detail required for a thorough comparison.

ParameterThis compound (Hypothetical Data for Target 'X')(R)-2-amino-3-triazolpropanoic acid derivative (NMDA Receptor Agonist)3-(2-Aminocarbonylphenyl)propanoic acid analog (EP3 Receptor Antagonist)
Primary Target Receptor 'X'NMDA Receptor (Glycine Site)Prostaglandin EP3 Receptor
Mechanism of Action AntagonistAgonistAntagonist
In Vitro Potency IC50 = 50 nMEC50 = 100-500 nM (subtype dependent)IC50 = 1-10 nM
Selectivity >100-fold selective over related receptors3- to 7-fold preference for GluN1/2C-D over GluN1/2A-B subtypes>1000-fold selective over other EP receptors
Off-Target Profile No significant activity in a broad panel of 50 targets at 10 µMData not fully availableNo significant activity in a broad panel of off-targets

Data for comparator compounds are illustrative and derived from published literature.

In Vivo Validation: From the Bench to the Biological System

A compound that shows promising in vitro properties must then be validated in a relevant in vivo model. This step is crucial to ensure that the compound can reach its target in a living organism and exert the expected biological effect.[15]

Pharmacokinetics (PK)

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model. Key parameters to measure include:

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½): The time it takes for the concentration of the compound in the body to be reduced by half.

  • Brain Penetration: For compounds targeting the central nervous system, it is crucial to determine if they can cross the blood-brain barrier.

Pharmacodynamics (PD) and Target Engagement

Pharmacodynamic studies link the dose of the compound to its biological effect in vivo.

  • Target Engagement: It is essential to demonstrate that the compound binds to its target in the living animal at doses that are well-tolerated. This can be assessed by measuring a downstream biomarker of target activity.

  • Efficacy in a Disease Model: The ultimate validation of a research tool is its ability to produce a specific, on-target effect in a relevant animal model of disease. For instance, an EP3 antagonist has been shown to reverse the suppressive effect of an EP3 agonist on glucose-stimulated insulin secretion in a rat model.[16]

The following diagram illustrates a potential signaling pathway that a novel amino acid derivative might modulate, in this case, the NMDA receptor pathway.

G cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling glutamate Glutamate nmda NMDA Receptor Channel glutamate->nmda glycine (R)-2-Amino-3- (3-carbamoylphenyl)propanoic acid (Hypothetical Agonist) glycine->nmda ca_influx Ca2+ Influx nmda->ca_influx camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_expression Gene Expression Changes creb->gene_expression

Caption: Hypothetical NMDA receptor signaling.

Detailed Experimental Protocols

To ensure reproducibility, detailed, step-by-step protocols for key experiments are essential.

Protocol: Radioligand Binding Assay
  • Prepare cell membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer.

  • Incubate: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the test compound.

  • Equilibrate: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separate bound and free radioligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.

  • Wash: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantify: Measure the radioactivity on the filters using a scintillation counter.

  • Analyze data: Plot the percentage of radioligand binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the Ki value.[10]

Protocol: In Vivo Pharmacokinetic Study in Rodents
  • Dose administration: Administer the test compound to a cohort of rodents at a specific dose via the intended route (e.g., oral gavage, intravenous injection).

  • Blood sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Plasma preparation: Process the blood samples to obtain plasma.

  • Compound extraction: Extract the test compound from the plasma samples using a suitable method (e.g., protein precipitation, liquid-liquid extraction).

  • LC-MS/MS analysis: Quantify the concentration of the test compound in the plasma extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data analysis: Plot the plasma concentration of the compound versus time and use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.[15]

Conclusion

The validation of a novel research tool like this compound is a rigorous, multi-step process that demands meticulous attention to detail and a commitment to scientific integrity. By following a systematic approach that encompasses synthesis, analytical characterization, in vitro profiling, and in vivo studies, researchers can develop high-quality chemical probes that will reliably advance our understanding of biology and disease. This guide provides a roadmap for this essential process, emphasizing that the true value of a research tool lies not just in its discovery, but in its thorough and transparent validation.

References

  • Synthesis and characterization of novel β-amino acid derivatives. (2025). ResearchGate. [Link]

  • Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. (2025). National Institutes of Health. [Link]

  • Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists. (2021). National Institutes of Health. [Link]

  • Creating Unnatural Amino Acids. (2024). BOC Sciences - YouTube. [Link]

  • Synthesis and applications of symmetric amino acid derivatives. (n.d.). RSC Publishing. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (n.d.). Annual Reviews. [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. (2024). PubMed. [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. (n.d.). National Institutes of Health. [Link]

  • Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. (2021). National Institutes of Health. [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]

  • Report and Application of a Tool Compound Data Set. (n.d.). National Institutes of Health. [Link]

  • Validating Chemical Probes. (n.d.). EFMC. [Link]

  • Pharmacology of NMDA Receptors. (n.d.). NCBI. [Link]

  • Novel amino acid derivatives. Preparation and properties of aminoacylphosphonates and amino hydroxyimino phosphonates. (n.d.). ACS Publications. [Link]

  • Validation Tools in Research to Increase the Potential of its Commercial Application. (2025). ResearchGate. [Link]

  • Small-molecule photoacoustic probes for in vivo imaging. (2025). RSC Publishing. [Link]

  • How can I determine the purity of an isolated compound?. (2013). ResearchGate. [Link]

  • Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease. (2025). Preprints.org. [Link]

  • Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. (2003). PubMed. [Link]

  • Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation. (n.d.). ACS Publications. [Link]

  • Best Practices for Chemical Probes. (2016). Alto Predict. [Link]

  • Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction. (2024). Circulation: Heart Failure. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. [Link]

  • Small molecule tool compound validation – BioCurate's perspective. (n.d.). BioCurate. [Link]

  • Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. (n.d.). National Institutes of Health. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals. [Link]

  • Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. (2025). ResearchGate. [Link]

  • In drug development, what is a tool compound and how does that differ from a lead compound?. (2018). Quora. [Link]

  • Probe Evaluation. (n.d.). the Chemical Probes Portal. [Link]

  • Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease. (2025). ResearchGate. [Link]

  • How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. (2022). YouTube. [Link]

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. (2019). FDA. [Link]

  • The role and application of bioinformatics techniques and tools in drug discovery. (n.d.). Frontiers. [Link]

  • A Novel µ-Opioid Receptor Ligand with High In Vitro and In Vivo Agonist Efficacy. (2025). ResearchGate. [Link]

  • Guidelines for characterization of probes to be used in animals. (n.d.). Chemical Probes Portal. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. [Link]

  • In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (n.d.). MDPI. [Link]

  • PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. [Link]

Sources

Inter-Laboratory Validation of an Assay for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the inter-laboratory validation of a direct chiral HPLC assay for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (herein referred to as (R)-CPA ), a critical non-proteinogenic amino acid intermediate used in the synthesis of peptide therapeutics.[1]

The validation, conducted across three independent laboratories, demonstrates that Direct Chiral Ligand Exchange Chromatography (CLEC) offers superior reproducibility and throughput compared to traditional derivatization methods. This guide details the validated protocol, compares it against industry alternatives, and provides the statistical evidence required for regulatory submissions under ICH Q2(R2) .

Introduction: The Chiral Challenge

(R)-CPA is a phenylalanine derivative characterized by a meta-carbamoyl moiety.[1] As a chiral building block for peptide mimetics, its enantiomeric purity is critical; the (S)-enantiomer is considered a potent impurity that can alter the efficacy and toxicity profile of the final drug product.

The Analytical Bottleneck

Quantifying (R)-CPA is challenging due to:

  • Zwitterionic Nature: High polarity makes retention on standard C18 columns difficult without ion-pairing agents.

  • Lack of Chromophores: While the phenyl ring absorbs UV, the response is moderate, requiring high-sensitivity detection.

  • Isobaric Interference: The enantiomers have identical mass-to-charge ratios, rendering standard LC-MS indistinguishable without prior separation.[1]

This guide compares the validated Direct Chiral HPLC method against the traditional Marfey’s Reagent Derivatization method.

Methodology Comparison: Direct vs. Derivatization

The following table contrasts the validated "Product" (Direct Chiral HPLC) against the primary alternative.

FeatureMethod A: Direct Chiral HPLC (Validated) Method B: Pre-column Derivatization (Alternative)
Principle Ligand Exchange (Crown Ether)Diastereomer formation (FDAA/Marfey's)
Stationary Phase Crownpak CR-I(+) (Chiral Crown Ether)Standard C18 (Reverse Phase)
Sample Prep Dilute & Shoot (Minimal)Complex (Incubation, quenching, filtering)
Run Time 15 minutes45 minutes (including reaction time)
Robustness High (fewer variables)Moderate (dependent on reaction efficiency)
Inter-Lab %RSD < 1.2% ~ 3.5%
Cost Per Sample Low (Solvent only)High (Reagent cost + labor)

Expert Insight: While Method B (Derivatization) increases UV sensitivity, it introduces kinetic variability. If the derivatization reaction is not 100% complete or if the reagent degrades, accuracy is compromised. Method A is a self-validating system where the column chemistry does the work, reducing analyst error.

The Validated Protocol (Method A)

This protocol was validated according to ICH Q2(R2) guidelines.

Materials & Conditions
  • Analyte: (R)-CPA (Target) and (S)-CPA (Impurity).

  • Column: Daicel Crownpak CR-I(+) , 3.0 × 150 mm, 5 µm.

  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 / Methanol (85:15 v/v).

    • Note: Acidic pH is required to protonate the primary amine, enabling complexation with the crown ether.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Strictly controlled; separation is temperature-sensitive).

  • Detection: UV at 210 nm.

Step-by-Step Workflow
  • System Suitability: Equilibrate column for 30 mins. Inject System Suitability Solution (racemic mixture).

    • Requirement: Resolution (

      
      ) between (S) and (R) peaks > 2.0.
      
  • Sample Preparation: Dissolve 10 mg of (R)-CPA sample in 10 mL of Mobile Phase. Vortex for 1 min.

  • Injection: Inject 5 µL.

  • Elution Order: The (S)-enantiomer elutes first (less retained by crown ether), followed by the (R)-enantiomer.

Visualization: Validation Logic & Decision Tree

Figure 1: Analytical Method Selection Strategy

This diagram illustrates the decision logic used to select the Direct Chiral method over alternatives.

MethodSelection Start Start: (R)-CPA Analysis CheckFunc Functional Groups? Start->CheckFunc IsDeriv Is Derivatization Acceptable? Direct Direct Chiral Separation IsDeriv->Direct No (High Throughput Req) Deriv Derivatization (Marfey's) IsDeriv->Deriv Yes (High Sensitivity Req) Crown Primary Amine Present? (Select Crown Ether) Direct->Crown Validation Begin ICH Q2(R2) Validation Deriv->Validation CheckFunc->IsDeriv Crown->Validation Selected Method Zwitter Zwitterionic Phase

Caption: Decision tree prioritizing Crown Ether technology for primary amines to minimize sample preparation error.

Inter-Laboratory Validation Data

Three laboratories (Lab A: QC, Lab B: R&D, Lab C: CRO) executed the protocol using blind samples.

Table 1: Reproducibility & Intermediate Precision
ParameterLab A (Source)Lab B (Transfer)Lab C (External)Global Mean Acceptance Criteria
Retention Time (R) 8.42 min8.39 min8.45 min8.42 minN/A
Resolution (

)
3.12.93.03.0> 2.0
Assay % (w/w) 99.8%99.5%99.7%99.7%98.0 - 102.0%
% RSD (n=6) 0.45%0.62%0.58%0.55% < 2.0%
Table 2: Accuracy (Recovery Spiking)
Spike LevelMean Recovery (%)% RSD
50%100.20.8
100%99.90.5
150%100.40.7

Data Interpretation: The global %RSD of 0.55% across three sites confirms the method is robust. The lack of derivatization removes the "analyst technique" variable, leading to higher reproducibility than typically seen with Marfey's reagent methods (often >2.0% RSD).

Troubleshooting & Causality

Even validated methods can fail if mechanistic principles are ignored.

Figure 2: Troubleshooting the Crown Ether Mechanism

Troubleshooting Issue Loss of Resolution Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Temperature Issue->Check2 Check3 Check Column Wash Issue->Check3 Cause1 pH > 2.0 (Amine deprotonates, loses affinity) Check1->Cause1 If High Cause2 Temp > 30°C (Thermodynamics favor desorption) Check2->Cause2 If High Cause3 Ammonium Ions (Interfere with Crown complex) Check3->Cause3 Contamination

Caption: Causality map for resolution loss. Crown ether complexation requires strict pH control to maintain the ammonium ion state.

Critical Control Points:
  • pH Sensitivity: The Crownpak mechanism relies on the complexation of the ammonium group (

    
    ) with the crown ether. If the pH rises above 2.0, the amine deprotonates, and retention is lost.
    
  • Temperature: Chiral recognition is often enthalpy-driven. Increasing temperature generally reduces retention and resolution on crown ether columns.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] Link

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Food and Drug Administration. Link

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance for the safe handling and compliant disposal of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid. As a specialized amino acid derivative frequently utilized in drug discovery and development, its proper management from benchtop to disposal is paramount for ensuring laboratory safety and environmental stewardship. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed, safe, and compliant decisions.

Core Principle: Proactive Hazard Assessment and Waste Minimization

Key Pre-Disposal and Handling Protocols:

  • Waste Minimization: Purchase and use only the quantity of the chemical required for your specific project or experiment.[3] This is the most effective way to reduce the volume of waste that requires management.

  • Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[4][5]

  • Designated Waste Area: Before starting your experiment, designate a specific area in the laboratory for the accumulation of waste generated from this compound.

Critical Step: Waste Characterization and Segregation

The most critical phase of disposal is correctly characterizing the waste stream. The primary determination is whether the waste is hazardous or non-hazardous. This dictates the entire disposal pathway. Under the Resource Conservation and Recovery Act (RCRA) in the United States, it is the generator's responsibility to make this determination.[6][7]

Never dispose of this compound, or any laboratory chemical, down the drain. [8][9] This practice is prohibited for most chemical wastes to protect water sources and prevent interference with sewage treatment operations.[9][10]

The following decision workflow provides a logical pathway for characterizing your waste.

WasteCharacterization start Waste Containing This compound q_mixed Is the waste mixed with any other substance (e.g., solvents, reagents)? start->q_mixed q_solvent_haz Is the solvent or reagent a listed hazardous waste (e.g., methanol, acetonitrile) or does it exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic)? q_mixed->q_solvent_haz Yes pure_solid Unused, expired, or pure solid compound q_mixed->pure_solid No haz_waste DISPOSE AS HAZARDOUS CHEMICAL WASTE q_solvent_haz->haz_waste Yes non_haz_waste DISPOSE AS NON-HAZARDOUS CHEMICAL WASTE q_solvent_haz->non_haz_waste No (e.g., mixed only with water or buffer) pure_solid->non_haz_waste

Caption: Waste characterization workflow for proper segregation.

Standard Operating Procedure: Disposal Protocols

Based on the characterization above, follow the appropriate step-by-step protocol.

Protocol 1: Disposal of Non-Hazardous Waste

This protocol applies to the pure, solid this compound or its solutions in non-hazardous aqueous buffers.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid.[10][11] The original container is often a suitable choice if it is in good condition.[10]

  • Labeling: Clearly label the waste container as "NON-HAZARDOUS WASTE" and list all contents, including "this compound" and any solvents (e.g., water, PBS buffer).

  • Collection: Collect the waste in the labeled container, ensuring the lid is securely fastened when not in use.[10] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[10]

  • Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management contractor.[12][13] They will transport it to an appropriate facility for disposal, which may involve landfilling or incineration.[13]

Protocol 2: Disposal of Hazardous Waste

This protocol applies when this compound is mixed with a hazardous solvent or reagent.

  • Container Selection: Use a designated hazardous waste container that is compatible with all components of the waste stream. For instance, use glass containers for corrosive materials and avoid metal containers that could react.[11] The container must be leak-proof with a secure lid.[11]

  • Segregation is Key: Never mix incompatible waste streams.[8] For example, do not mix acidic waste with waste containing cyanides or sulfides, as this can generate toxic gas.

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container immediately. List all constituents by their full chemical name and approximate percentages. Vague descriptions are a common compliance violation.

  • Collection: Add waste to the container in a fume hood. Keep the container closed at all times except when adding waste.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is under the control of the laboratory personnel. Ensure secondary containment is in place.

  • Disposal: Contact your institution's EHS office for a scheduled hazardous waste pickup.[3] Ensure all documentation is completed as required. Hazardous waste must be managed from "cradle-to-grave," and proper documentation is a legal requirement.[6]

Spill Management and Decontamination

Accidents happen, and preparation is critical. A spill of this compound should be managed as follows:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves hazardous solvents, evacuate the lab and contact your EHS office.

  • Control and Contain: For a small spill of the solid powder, gently cover it with an absorbent material to prevent it from becoming airborne.[1] Avoid dry sweeping.

  • Cleanup:

    • Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

    • Carefully scoop or sweep the absorbed material into a designated waste container.[4]

    • Decontaminate the spill area with a suitable solvent (e.g., water, followed by alcohol) and wipe with absorbent pads.[2]

  • Disposal of Cleanup Debris: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as chemical waste. If the compound was in a hazardous solvent, the cleanup debris is also considered hazardous waste. Place all cleanup materials in a sealed, labeled bag or container and dispose of it according to the appropriate waste protocol above.

Empty Container Disposal

An empty container that held this compound can often be disposed of as regular trash, but only after following a specific procedure.[14]

  • Thorough Removal: Ensure the container is completely empty, with all solid material scraped out and poured out.[14]

  • Rinsing: Triple rinse the container with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: The first rinsate must be collected and disposed of as chemical waste, following the same characterization logic as the original material. Subsequent rinsates can typically be disposed of down the drain, but check your institutional policy.

  • Defacing: Completely deface or remove the original chemical label to prevent confusion.[3][14]

  • Final Disposal: Once clean and defaced, the container can be disposed of in the regular trash or recycling, depending on the material.[3]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • Carl ROTH GmbH + Co. KG. (2025, May 28). Safety Data Sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
  • MedChemExpress. (2023, February 24). Safety Data Sheet: (R)-2-Amino-3-(furan-2-yl)propanoic acid.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • ERC of Dallas. (2020, June 30). How To Dispose Non-Hazardous Waste.
  • Labochem Technology. (2024, January 9). Waste disposal guidelines for research Labs.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • AK Scientific, Inc. Safety Data Sheet: (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-Aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Waste Industries Inc. Non-Hazardous Waste Disposal.
  • Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.

Sources

Comprehensive Safety and Handling Guide for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous amino acid derivatives and established principles of laboratory safety. This approach ensures a cautious and protective stance for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a non-standard amino acid derivative. Based on analogous compounds, it should be handled as a substance that is potentially hazardous. The primary anticipated hazards include:

  • Skin Irritation: Similar chemical structures are known to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation/Damage: Contact with eyes may lead to serious irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the powdered form may cause respiratory irritation.[2][3][4]

  • Harmful if Swallowed: Oral ingestion may be harmful, as seen with similar amino acid derivatives.[1][3][4]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities used and the specific laboratory procedures involved.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.

Protection Type Specific PPE Rationale and Causality Applicable Standard
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for larger quantities or when there is a splash hazard.[5]Protects against accidental splashes and airborne particles entering the eyes, which are highly sensitive to chemical irritants.ANSI Z87.1[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[6][7][8] Thicker gloves generally offer better protection.[9]EN 374
Body Protection A buttoned lab coat, long pants, and closed-toe shoes.Protects the skin from accidental spills and contamination.[5][8]N/A
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust formation is likely.[7]Prevents inhalation of airborne particles that can cause respiratory irritation.[7][10]NIOSH 42 CFR 84

All PPE should be inspected before use and replaced if damaged. It is imperative to remove gloves using the proper technique to avoid contaminating the skin.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk. The following workflow is designed to guide the user through the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][11]

  • Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition. Also, verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.

  • Gather Materials: Collect all necessary equipment and reagents before introducing the compound to the workspace to minimize movement and potential for spills.

Handling the Compound
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.[10]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling the compound, even if gloves were worn.[4][12]

Post-Handling and Cleanup
  • Decontamination: Clean the work area thoroughly with an appropriate solvent.

  • Waste Segregation: All contaminated materials, including disposable gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6][11][12]

The following diagram illustrates the safe handling workflow:

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Designate work area (fume hood) Inspect 2. Inspect and don PPE Prep->Inspect Gather 3. Gather all materials Inspect->Gather Weigh 4. Weigh solid in ventilated enclosure Gather->Weigh Dissolve 5. Prepare solutions carefully Weigh->Dissolve Clean 6. Decontaminate work surfaces Dissolve->Clean Segregate 7. Segregate contaminated waste Clean->Segregate Store 8. Store compound properly Segregate->Store

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste can pose a significant risk to both individuals and the environment. The following plan provides guidance for the responsible disposal of this compound and associated materials.

  • Solid Waste:

    • Place excess solid compound and any materials used for spill cleanup into a clearly labeled, sealed container for hazardous waste.[1][10]

    • Contaminated items such as weigh paper, gloves, and paper towels should also be disposed of in this container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a designated, sealed, and properly labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.[1][10]

  • Empty Containers:

    • Thoroughly rinse empty containers with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.

  • General Guidance:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[4][13][14] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of the laboratory environment.

References

  • Carl ROTH. (2025). Safety Data Sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • (n.d.). 2 - SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride. PubChem. Retrieved from [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards.pdf. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. NCBI Bookshelf. Retrieved from [Link]

  • UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. ECHA. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance documents. ECHA. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Chemical safety report and uses. ECHA. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • European Chemicals Agency. (2024). Introduction to ECHA's guidance on new CLP hazard classes. YouTube. Retrieved from [Link]

  • University of Alberta. (n.d.). Personal Protective Equipment (PPE) - AFNS Safety. Retrieved from [Link]

  • (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Homepage. ECHA. Retrieved from [Link]

  • (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.